molecular formula C23H25N5O5S B12056519 Azide MegaStokes dye 673

Azide MegaStokes dye 673

Numéro de catalogue: B12056519
Poids moléculaire: 483.5 g/mol
Clé InChI: TXEOOODTMSSAJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azide MegaStokes dye 673 is a useful research compound. Its molecular formula is C23H25N5O5S and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C23H25N5O5S

Poids moléculaire

483.5 g/mol

Nom IUPAC

1-(3-azidopropyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate

InChI

InChI=1S/C23H25N5O5S/c1-3-28(4-2)20-9-8-18-14-19(23(29)33-21(18)15-20)7-6-17-10-13-27(12-5-11-25-26-24)16-22(17)34(30,31)32/h6-10,13-16H,3-5,11-12H2,1-2H3

Clé InChI

TXEOOODTMSSAJD-UHFFFAOYSA-N

SMILES isomérique

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-]

SMILES canonique

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-]

Origine du produit

United States

Foundational & Exploratory

Unveiling the Spectral Characteristics of Azide MegaStokes Dye 673: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of Azide (B81097) MegaStokes dye 673, a fluorescent probe notable for its exceptionally large Stokes shift. Designed for bioorthogonal labeling via copper-catalyzed click chemistry, this dye offers significant advantages in multiplex imaging applications, such as Fluorescence Resonance Energy Transfer (FRET), by minimizing spectral crosstalk. This document compiles the available spectral data, outlines standard experimental methodologies for fluorescent dye characterization, and presents visual workflows to aid in experimental design and data interpretation.

Core Spectral Properties

Azide MegaStokes dye 673 is characterized by a significant separation between its maximum excitation and emission wavelengths, a key feature for advanced fluorescence microscopy.[1][2] The spectral properties in ethanol (B145695) are summarized below.

PropertyValueSolvent
Excitation Maximum (λex) 542 nmEthanol
Emission Maximum (λem) 673 nmEthanol
Stokes Shift 131 nmEthanol
Extinction Coefficient (ε) Data not available-
Quantum Yield (Φ) Data not available-

Note: While the excitation and emission maxima are provided by the manufacturer, the molar extinction coefficient and quantum yield are not publicly available in the reviewed datasheets.

Experimental Protocols

The characterization of fluorescent dyes like this compound involves a series of standardized spectroscopic measurements. The following protocols describe the general methodology for determining the key spectral properties of a fluorescent dye.

Absorbance and Molar Extinction Coefficient Measurement

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a precise concentration, typically in the micromolar range. A series of dilutions are then prepared from the stock solution.

  • Spectrophotometer Setup: A UV-Visible spectrophotometer is blanked using the same solvent as the dye solutions.

  • Absorbance Measurement: The absorbance of each dilution is measured over a spectral range that includes the expected absorption peak (e.g., 400-700 nm).

  • Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the absorbance spectrum. According to the Beer-Lambert law (A = εcl), the absorbance (A) is linearly proportional to the concentration (c) and the path length of the cuvette (l). By plotting absorbance at λabs versus concentration, the molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit.

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To determine the excitation (λex) and emission (λem) maxima and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process.

Methodology:

  • Sample Preparation: A dilute solution of the dye with a low absorbance (typically < 0.1 at the excitation wavelength) is prepared to avoid inner filter effects.

  • Spectrofluorometer Setup: A spectrofluorometer is used to measure the fluorescence spectra.

  • Excitation and Emission Spectra:

    • To measure the emission spectrum , the sample is excited at its absorbance maximum (or a known wavelength), and the emitted light is scanned over a range of longer wavelengths. The peak of this spectrum is the emission maximum (λem).

    • To measure the excitation spectrum , the emission wavelength is fixed at the emission maximum, and the excitation wavelength is scanned over a range of shorter wavelengths. The peak of this spectrum should correspond to the absorbance maximum (λex).

  • Quantum Yield Measurement (Relative Method):

    • The quantum yield is typically determined relative to a well-characterized fluorescent standard with a known quantum yield and similar spectral properties.

    • The absorbance of both the sample and the standard solution are measured at the same excitation wavelength and adjusted to be nearly equal.

    • The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

      where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizing Experimental Workflows

To further clarify the experimental processes involved in characterizing this compound, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_results Data Output stock Prepare Dye Stock Solution dilutions Create Serial Dilutions stock->dilutions qy_prep Prepare Sample & Standard for QY stock->qy_prep uv_vis Measure Absorbance Spectra dilutions->uv_vis fluor_spectra Measure Excitation & Emission Spectra dilutions->fluor_spectra beer_plot Plot Absorbance vs. Concentration uv_vis->beer_plot ext_coeff Calculate Extinction Coefficient beer_plot->ext_coeff epsilon ε ext_coeff->epsilon lambda_max λex & λem fluor_spectra->lambda_max qy_measure Measure Fluorescence of Sample & Standard qy_prep->qy_measure qy_calc Calculate Quantum Yield qy_measure->qy_calc phi Φ qy_calc->phi

Experimental workflow for spectral characterization.

This compound is designed for "click" chemistry, a type of bioorthogonal ligation. The azide group on the dye reacts specifically with an alkyne-modified biomolecule in the presence of a copper(I) catalyst.

click_chemistry cluster_reactants Reactants cluster_product Product dye This compound (R-N3) catalyst Cu(I) Catalyst dye->catalyst biomolecule Alkyne-Modified Biomolecule (R'-C≡CH) biomolecule->catalyst labeled_biomolecule Fluorescently Labeled Biomolecule (Triazole Linkage) catalyst->labeled_biomolecule

Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

References

Azide MegaStokes Dye 673: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes Dye 673 is a fluorescent label featuring a large Stokes shift, making it a valuable tool for various bio-orthogonal labeling applications. Its azido (B1232118) group allows for covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of Azide MegaStokes Dye 673.

Core Properties and Spectral Data

This compound is a powder that is typically stored at -20°C. One of its most notable features is its exceptionally large Stokes shift of approximately 120-125 nm. This significant separation between the excitation and emission maxima minimizes self-quenching and reduces spectral overlap in multiplexing experiments.

While a full excitation and emission spectrum is not publicly available, the key spectral characteristics in ethanol (B145695) are summarized in the table below.

PropertyValueSolvent
Excitation Maximum (λex) 542 nmEthanol
Emission Maximum (λem) 673 nmEthanol
Stokes Shift ~125 nmEthanol

Experimental Protocols

The primary application of this compound is in the fluorescent labeling of biomolecules through copper-catalyzed click chemistry. A common application is the labeling of glycoproteins on the cell surface after metabolic incorporation of an azido-sugar. The following is a representative protocol for this application.

Metabolic Labeling of Cell Surface Glycoproteins

This two-step process involves the metabolic incorporation of an azido-sugar into the glycan structures of glycoproteins, followed by the click chemistry reaction with this compound.

Materials:

  • Cells of interest (e.g., Chinese Hamster Ovary - CHO cells)

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with a medium containing an optimized concentration of Ac4ManNAz for 24-48 hours. This allows the cells to metabolize the azido-sugar and incorporate it into their surface glycoproteins.

  • Cell Preparation:

    • Gently wash the cells two to three times with PBS to remove unincorporated azido-sugars.

  • Click Chemistry Reaction:

    • Prepare a fresh click reaction cocktail. For each sample, mix:

      • This compound (final concentration of 2-50 µM)

      • Copper(II) sulfate (final concentration of 50-100 µM)

      • THPTA (final concentration of 250-500 µM)

      • Sodium ascorbate (freshly prepared, final concentration of 2.5-5 mM)

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • (Optional) Permeabilization and Counterstaining:

    • If imaging intracellular targets, permeabilize the cells with a suitable buffer.

    • Counterstain nuclei with a dye like DAPI, if desired.

  • Imaging:

    • Mount the coverslips and visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~542 nm, Emission: ~673 nm).

Note: This is a generalized protocol. Optimal concentrations of reagents and incubation times should be determined empirically for each cell line and experimental setup. The low cytotoxicity of this compound has been observed in CHO cells at concentrations up to 50 μM.

Visualizing the Workflow

The experimental workflow for labeling cell surface glycoproteins can be visualized as a series of sequential steps.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Chemistry cluster_imaging Imaging cell_culture Cell Culture azido_sugar Incubate with Ac4ManNAz cell_culture->azido_sugar wash1 Wash azido_sugar->wash1 click_cocktail Add Click Reaction Cocktail (Azide MegaStokes 673, CuSO4, THPTA, Ascorbate) wash1->click_cocktail incubation Incubate click_cocktail->incubation wash2 Wash incubation->wash2 fixation Fix wash2->fixation imaging Fluorescence Microscopy fixation->imaging

Caption: Experimental workflow for cell surface glycoprotein (B1211001) labeling.

The underlying principle of this application is the bio-orthogonal reaction between the metabolically incorporated azide group and the alkyne group of a labeling reagent, which in this case is facilitated by a copper catalyst.

signaling_pathway cluster_cell Cell cluster_glycan Glycoprotein cluster_reagents Click Chemistry Reagents glycan Azido-Sugar (on cell surface) labeled_glycan Fluorescently Labeled Glycoprotein glycan->labeled_glycan Click Reaction ac4manaz Ac4ManNAz (Azido-Sugar Precursor) metabolism Metabolic Pathway ac4manaz->metabolism metabolism->glycan dye Azide MegaStokes 673 (Alkyne) dye->labeled_glycan catalyst Cu(I) Catalyst catalyst->labeled_glycan

Caption: Signaling pathway for glycoprotein labeling.

Unveiling Azide MegaStokes Dye 673: A Technical Guide for Advanced Bio-Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical overview of Azide MegaStokes dye 673, a fluorescent probe with significant applications in biological research and drug development, is presented here. This guide consolidates key data on its chemical structure, physicochemical properties, and its primary application in the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental workflows for biomolecular labeling are provided, catering to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a water-soluble fluorescent dye characterized by a large Stokes shift, which is the difference between the excitation and emission maxima. This property is highly advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging.

PropertyValueReference
Synonym 1-(3-Azidopropyl)-4-[2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl]-3-sulfo-pyridinium inner salt[1]
CAS Number 1246853-81-5[1]
Molecular Formula C₂₃H₂₅N₅O₅S
Molecular Weight 483.54 g/mol
Excitation Wavelength (λex) 542 nm (in ethanol)
Emission Wavelength (λem) 673 nm (in ethanol)
SMILES String CCN(CC)c1ccc2C=C(\C=C\c3cc--INVALID-LINK--cc3S([O-])(=O)=O)C(=O)Oc2c1
InChI Key TXEOOODTMSSAJD-UHFFFAOYSA-N

Principle of Application: Copper-Catalyzed Click Chemistry

This compound is primarily utilized as a reporter molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the covalent ligation of the azide-functionalized dye to a target molecule bearing a terminal alkyne group. The reaction is highly specific, efficient, and biocompatible, making it ideal for labeling a wide array of biomolecules, including proteins and glycans, within complex biological systems.

Experimental Workflow: Metabolic Labeling and Detection of Glycoproteins

A prominent application of this compound is in the field of glycobiology, specifically for the visualization of glycoproteins. This is typically achieved through a two-step process involving metabolic labeling followed by click chemistry.

Metabolic_Glycoprotein_Labeling cluster_cell Cellular Environment cluster_detection Detection Azido_Sugar Azido (B1232118) Sugar (e.g., Ac4ManNAz) Metabolism Metabolic Incorporation Azido_Sugar->Metabolism Enzymatic Conversion Glycoprotein (B1211001) Glycoprotein with Terminal Alkyne Metabolism->Glycoprotein Glycosylation Click_Reaction CuAAC Click Chemistry Glycoprotein->Click_Reaction Azide_Dye Azide MegaStokes 673 Azide_Dye->Click_Reaction Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Click_Reaction->Labeled_Glycoprotein Covalent Bond Formation Imaging Imaging Labeled_Glycoprotein->Imaging Fluorescence Microscopy

Metabolic labeling and click chemistry-based detection of glycoproteins.
Detailed Experimental Protocol:

This protocol outlines the general steps for the metabolic labeling of cellular glycoproteins with an azido sugar and subsequent fluorescence detection using this compound.

I. Metabolic Labeling of Cells with Azido Sugars

  • Cell Culture: Culture cells of interest to the desired confluency in appropriate growth medium.

  • Azido Sugar Incubation: Supplement the growth medium with a peracetylated azido sugar analog, such as N-azidoacetylmannosamine (Ac4ManNAz), to a final concentration of 25-50 µM. Peracetylated forms exhibit enhanced cell permeability.

  • Incubation: Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into the glycan structures of glycoproteins.

II. Fixation and Permeabilization (for intracellular targets)

  • Cell Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: For intracellular glycoprotein targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

III. Copper-Catalyzed Click Chemistry Reaction

  • Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The volumes can be scaled as needed.

    • Copper(II) Sulfate (CuSO₄): 100 µM final concentration.

    • Copper Ligand (e.g., THPTA): 500 µM final concentration.

    • Reducing Agent (e.g., Sodium Ascorbate): 2.5 mM final concentration (prepare fresh).

    • This compound: 5-10 µM final concentration.

    • Buffer: PBS or Tris-buffered saline (TBS).

  • Labeling Reaction:

    • Wash the fixed (and permeabilized, if applicable) cells with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted dye and catalyst components.

IV. Imaging and Analysis

  • Mounting: Mount the coverslips with an appropriate mounting medium.

  • Fluorescence Microscopy: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with filter sets appropriate for the excitation and emission wavelengths of this compound (λex ≈ 542 nm, λem ≈ 673 nm).

Logical Workflow for Bio-orthogonal Labeling

The overall process of employing this compound in a bio-orthogonal labeling strategy follows a logical and sequential workflow.

Bioorthogonal_Labeling_Workflow Start Start: Design Experiment Introduce_Alkyne Introduce Alkyne Group into Target Biomolecule Start->Introduce_Alkyne Incubate_Cells Incubate Cells with Alkyne-Modified Precursor Introduce_Alkyne->Incubate_Cells Prepare_Dye Prepare Azide MegaStokes 673 and Click Reagents Incubate_Cells->Prepare_Dye Perform_Click Perform CuAAC Reaction Prepare_Dye->Perform_Click Wash_Sample Wash to Remove Excess Reagents Perform_Click->Wash_Sample Analyze Analyze via Fluorescence Microscopy Wash_Sample->Analyze

General workflow for bio-orthogonal labeling using Azide MegaStokes 673.

This technical guide provides a foundational understanding of this compound and its application in advanced bio-labeling techniques. Researchers are encouraged to optimize specific experimental conditions based on their cell type and target of interest.

References

Unveiling the Mechanism of Azide MegaStokes Fluorescent Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Azide (B81097) MegaStokes fluorescent dyes, providing a comprehensive resource for their application in advanced biological research and drug development. These dyes are renowned for their exceptionally large Stokes shifts, a property that significantly enhances their utility in various fluorescence-based applications, including multiplex imaging and Förster Resonance Energy Transfer (FRET) studies.

Core Mechanism of Action: Intramolecular Charge Transfer and Structural Relaxation

The defining characteristic of MegaStokes dyes, their large Stokes shift (the difference between the peak excitation and peak emission wavelengths), is primarily attributed to a photophysical process known as Intramolecular Charge Transfer (ICT) . In many MegaStokes dyes, which are often derivatives of 7-N,N-dialkylaminocoumarins, this process is further refined into a phenomenon called Twisted Intramolecular Charge Transfer (TICT) .

The core structure of these dyes typically consists of an electron-donating group connected to an electron-accepting group through a conjugated π-electron system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a significantly different electronic distribution and geometry compared to the ground state.

This excited state undergoes two key relaxation processes before fluorescence emission:

  • Structural Relaxation: In the excited state, the molecule relaxes to a lower energy conformation. This often involves a twisting of the molecular structure, particularly around the single bonds connecting the donor and acceptor moieties. This twisted conformation is energetically more favorable in the excited state but less so in the ground state.

  • Solvent Reorganization: The change in the dipole moment of the dye molecule upon excitation causes the surrounding solvent molecules to reorient themselves to stabilize the excited state. This solvent relaxation further lowers the energy of the excited state.

Following these relaxation processes, the molecule returns to the ground state by emitting a photon. Because the excited state has been significantly stabilized and its geometry altered, the emitted photon has considerably less energy (a longer wavelength) than the absorbed photon, resulting in a large Stokes shift. In some cases, this structural relaxation is so pronounced that it leads to the formation of a distinct, non-radiative TICT state, which can influence the fluorescence quantum yield.

The azide functional group (–N₃) is incorporated into the dye structure to enable its use in bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of the dye to target biomolecules without interfering with their biological function.

Quantitative Data: Photophysical Properties

The following tables summarize the key photophysical properties of a selection of MegaStokes dyes available with an azide modification for click chemistry applications. This data is crucial for selecting the appropriate dye for a specific application and for configuring imaging instrumentation.

Dye NameExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Molar Absorbance (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
DY-486XL Azide4795577828,0000.781PBS
DY-508XL Azide5065726645,0000.716PBS
DY-526XL Azide5286108244,0000.354PBS
DY-540XL Azide5376248749,0000.264PBS
Azide MegaStokes dye 673542673131Not SpecifiedNot SpecifiedEthanol[1]
Azide MegaStokes dye 805602805203Not SpecifiedNot SpecifiedDMSO[2]

Note: The data for the DY-XL series is sourced from the Dyomics GmbH product pages.[3][4][5][6] The availability of specific Azide MegaStokes dyes may vary by supplier.

Experimental Protocols: Labeling via Click Chemistry

Azide MegaStokes dyes are designed for covalent labeling of biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through a highly efficient and bioorthogonal reaction known as "click chemistry." The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper catalyst, which can be toxic to living cells. It is well-suited for in vitro labeling of purified biomolecules.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a copper-free buffer (e.g., phosphate, HEPES, Tris).

  • Azide MegaStokes dye stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 50 mM in DMSO/t-BuOH).

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add the Azide MegaStokes dye stock solution to the reaction mixture. A 2-10 fold molar excess of the dye over the biomolecule is typically recommended.

  • Add the copper ligand to the reaction mixture.

  • Add the CuSO₄ stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be accelerated by gentle agitation.

  • Purify the labeled biomolecule from excess dye and catalyst using appropriate methods such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for labeling biomolecules in living cells and whole organisms due to its biocompatibility. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN, DIFO) instead of a terminal alkyne.

Materials:

  • Cells or organism with biomolecules metabolically labeled with an azide-containing precursor (e.g., an azido (B1232118) sugar).

  • Cyclooctyne-functionalized molecule to be conjugated to the Azide MegaStokes dye (if not already incorporated).

  • Azide MegaStokes dye.

  • Cell culture medium or appropriate buffer (e.g., PBS, pH 7.4).

Procedure for Live Cell Labeling:

  • Culture cells to the desired confluency.

  • Metabolically label the cells by incubating them with an azide-containing precursor (e.g., peracetylated azido-sugars like Ac₄ManNAz) for 24-48 hours. The concentration of the precursor will depend on the cell type and the specific precursor used (typically in the µM range).

  • Prepare a stock solution of the cyclooctyne-modified Azide MegaStokes dye in a biocompatible solvent like DMSO.

  • Dilute the dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the µM range).

  • Wash the cells with warm PBS or medium to remove any unincorporated azide precursor.

  • Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells several times with warm PBS or medium to remove any unreacted dye.

  • The cells are now ready for imaging using fluorescence microscopy.

Mandatory Visualizations

Diagram 1: Mechanism of Action - Intramolecular Charge Transfer

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Ground State (Planar Geometry) FC Franck-Condon State GS->FC Absorption (Photon In) Relaxed Relaxed Excited State (Twisted Geometry, ICT) FC->Relaxed Structural Relaxation & Solvent Reorganization Relaxed->GS Fluorescence (Photon Out, Large Stokes Shift)

Caption: Intramolecular Charge Transfer (ICT) mechanism leading to a large Stokes shift.

Diagram 2: Experimental Workflow - Labeling of Cell Surface Glycoproteins

Glycoprotein_Labeling_Workflow cluster_cell_culture Step 1: Metabolic Labeling cluster_click_reaction Step 2: Click Chemistry (SPAAC) cluster_imaging Step 3: Visualization Start Live Cells in Culture Incubate Incubate with Azido-Sugar Precursor (e.g., Ac4ManNAz) Start->Incubate Incorporate Cellular Glycosylation Machinery Incorporates Azide into Glycoproteins Incubate->Incorporate AddDye Add Cyclooctyne-conjugated Azide MegaStokes Dye Incorporate->AddDye Azide-labeled Glycoproteins on Cell Surface React Strain-Promoted Azide-Alkyne Cycloaddition Reaction AddDye->React Wash Wash to Remove Unbound Dye React->Wash Covalently Labeled Glycoproteins Image Fluorescence Microscopy Imaging Wash->Image

Caption: Workflow for labeling and imaging cell surface glycoproteins using Azide MegaStokes dyes.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of MegaStokes Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MegaStokes dyes, a class of fluorescent molecules characterized by their exceptionally large Stokes shifts, are invaluable tools in a wide range of applications, from super-resolution microscopy to in vivo imaging and drug development. Their unique spectral properties, specifically the significant separation between their excitation and emission maxima, allow for enhanced signal-to-noise ratios by minimizing bleed-through and autofluorescence. This technical guide provides a comprehensive overview of two critical performance parameters of MegaStokes dyes: quantum yield and photostability. Understanding these properties is paramount for selecting the appropriate dye and optimizing experimental conditions to generate reliable and reproducible results.

Core Concepts: Quantum Yield and Photostability

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is crucial for detecting low-abundance targets and reducing the required excitation power, thereby minimizing phototoxicity in live-cell imaging.

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Photobleaching, the irreversible destruction of a fluorophore, leads to a loss of fluorescence signal over time. High photostability is essential for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule tracking.

Quantitative Data on MegaStokes and Large Stokes Shift Dyes

The following tables summarize the key photophysical properties of selected commercially available MegaStokes and other large Stokes shift dyes. This data has been compiled from technical datasheets and scientific publications to provide a comparative overview.

Table 1: Photophysical Properties of Dyomics NG-MegaStokes Dyes

Dye NameExcitation Max (nm) in PBSEmission Max (nm) in PBSStokes Shift (nm)Molar Absorbance (M⁻¹cm⁻¹)Quantum Yield (Φ) in PBS
DY-482XL4825658330,0000.662[1]
DY-486XL4795577828,0000.781[2]
DY-508XL5065726645,0000.716[3]
DY-526XL5286108244,0000.354[4]
DY-540XL5376248749,0000.264[5]

Table 2: Photophysical Properties of ATTO-TEC Large Stokes Shift Dyes

Dye NameExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Molar Absorbance (M⁻¹cm⁻¹)Quantum Yield (Φ)
ATTO 430LS4365451093.2 x 10⁴0.65
ATTO 490LS4966611654.0 x 10⁴0.30

Table 3: Photophysical Properties of Other Commercially Available Large Stokes Shift Dyes

Dye NameExcitation Max (nm) in EthanolEmission Max (nm) in EthanolStokes Shift (nm)
Alkyne MegaStokes 673542673131[6]

Experimental Protocols

Determining Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a MegaStokes dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][8]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • MegaStokes dye of interest

  • Standard fluorophore with a known quantum yield (e.g., Coumarin 1, Quinine Sulfate)[7]

  • High-purity solvent (e.g., ethanol, PBS)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the MegaStokes dye and the standard in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is the gradient (Grad).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the MegaStokes dye (Φ_sample):

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Assessing Photostability

A common method to assess photostability is to measure the decay of fluorescence intensity over time under continuous illumination.[9]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser, LED)

  • Camera or photodetector

  • Sample of the MegaStokes dye (e.g., conjugated to a biomolecule on a microscope slide)

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare a sample with the MegaStokes dye immobilized to prevent diffusion out of the field of view.

  • Initial Imaging: Acquire an initial fluorescence image using a defined excitation power and exposure time.

  • Continuous Illumination: Expose the sample to continuous illumination with the same excitation power.

  • Time-Lapse Imaging: Acquire a series of images at regular intervals over a defined period.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay provides a measure of the dye's photostability. The time taken for the fluorescence to decrease to half its initial value (the half-life) is often used as a quantitative metric.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for determining quantum yield and assessing photostability.

Quantum_Yield_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Dye & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor integrate Integrate Fluorescence Intensity measure_abs->integrate measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep_sample Prepare Immobilized Dye Sample initial_image Acquire Initial Image prep_sample->initial_image continuous_illumination Continuous Illumination initial_image->continuous_illumination timelapse Acquire Time-Lapse Images continuous_illumination->timelapse measure_intensity Measure Fluorescence Intensity timelapse->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay determine_halflife Determine Photobleaching Half-Life plot_decay->determine_halflife

References

Solubility of Azide MegaStokes dye 673 in common lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azide MegaStokes dye 673 in common laboratory solvents. Due to the limited availability of quantitative solubility data in public resources, this document focuses on providing a qualitative summary, a detailed experimental protocol for determining solubility, and standardized workflows for its application.

Introduction to this compound

This compound is a fluorescent dye featuring a large Stokes shift, which is advantageous in fluorescence resonance energy transfer (FRET) applications. It is designed for use in copper-catalyzed click chemistry reactions, allowing for the labeling of biomolecules. The dye is typically supplied as a powder and requires dissolution in a suitable solvent before use.

Qualitative Solubility Data

Based on information from suppliers and general chemical knowledge of similar fluorescent dyes, the solubility of this compound in common laboratory solvents can be summarized as follows. It is important to note that these are qualitative assessments, and solubility can be affected by factors such as the purity of the dye, temperature, and the presence of contaminants.

SolventQualitative SolubilityRemarks
Dimethyl Sulfoxide (DMSO)Likely SolubleOften the recommended solvent for initial stock solutions of fluorescent dyes.[1]
Dimethylformamide (DMF)Likely SolubleA common alternative to DMSO for dissolving organic compounds.
Ethanol (B145695)Likely SolubleThe fluorescence properties of the dye have been characterized in ethanol, indicating solubility.
MethanolLikely SolubleOften exhibits similar solvent properties to ethanol for dyes of this class.
WaterPotentially Sparingly SolubleSolubility in aqueous solutions may be limited. Buffers or co-solvents may be required.

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determine the solubility of this compound in a solvent of interest. This procedure is designed to provide a practical, quantitative measure of solubility (e.g., in mg/mL or mM).

Materials:

  • This compound powder

  • Selected laboratory solvent (e.g., DMSO, water, ethanol)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Spectrophotometer or plate reader

  • Pipettes and tips

Procedure:

  • Preparation of a Saturated Solution:

    • Add a small, accurately weighed amount of this compound (e.g., 1-2 mg) to a microcentrifuge tube.

    • Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • Allow the mixture to equilibrate at room temperature for at least one hour. To ensure saturation, it is advisable to have undissolved solid remaining.

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant in the same solvent.

    • Measure the absorbance of the dilutions at the dye's maximum absorption wavelength (λmax, approximately 542 nm).

    • Using the Beer-Lambert law (A = εbc), calculate the concentration of the dye in the supernatant. The molar extinction coefficient (ε) for this compound will be required for this calculation and should be obtained from the supplier's technical data sheet if available.

    • The calculated concentration of the undiluted supernatant represents the solubility of the dye in that solvent at room temperature.

Mandatory Visualizations

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for systematically testing the solubility of this compound.

G Solubility Testing Workflow for this compound start Start: Obtain Azide MegaStokes Dye 673 select_solvent Select Common Lab Solvent (e.g., DMSO, DMF, Ethanol, Water) start->select_solvent prepare_saturated Prepare Saturated Solution (Add excess dye to solvent) select_solvent->prepare_saturated equilibrate Equilibrate and Centrifuge to Pellet Undissolved Solid prepare_saturated->equilibrate measure_concentration Measure Concentration of Supernatant (e.g., via UV-Vis Spectroscopy) equilibrate->measure_concentration calculate_solubility Calculate Solubility (e.g., in mg/mL or mM) measure_concentration->calculate_solubility decision Is Solubility Sufficient for Application? calculate_solubility->decision end_soluble End: Solvent is Suitable decision->end_soluble Yes end_insoluble End: Try Alternative Solvent decision->end_insoluble No

Caption: A flowchart outlining the steps for determining the solubility of the dye.

Experimental Workflow for Click Chemistry Labeling

This diagram illustrates a general experimental workflow for utilizing this compound in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G General Workflow for Click Chemistry Labeling start Start: Prepare Reagents dissolve_dye Dissolve this compound in Anhydrous DMSO to Prepare Stock start->dissolve_dye prepare_biomolecule Prepare Alkyne-Modified Biomolecule in Reaction Buffer start->prepare_biomolecule prepare_catalyst Prepare Copper Catalyst Solution (e.g., CuSO4 and a reducing agent) start->prepare_catalyst add_dye Add Dye Stock Solution to Biomolecule dissolve_dye->add_dye prepare_biomolecule->add_dye initiate_reaction Initiate Click Reaction by Adding Catalyst add_dye->initiate_reaction prepare_catalyst->initiate_reaction incubate Incubate Reaction Mixture (Time and temperature as optimized) initiate_reaction->incubate purify Purify Labeled Biomolecule (e.g., via size exclusion chromatography) incubate->purify characterize Characterize Labeled Product (e.g., via spectroscopy, gel electrophoresis) purify->characterize end End: Labeled Biomolecule Ready for Downstream Applications characterize->end

Caption: A flowchart of the experimental steps for labeling biomolecules using the dye.

Conclusion

References

Azide MegaStokes 673: A Technical Guide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Azide MegaStokes 673 dye for live-cell imaging applications. We provide a comprehensive overview of its properties, detailed experimental protocols for its use in copper-catalyzed click chemistry, and a discussion of its advantages and limitations.

Core Properties and Suitability for Live-Cell Imaging

Azide MegaStokes 673 is a fluorescent dye designed for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Its key features make it a compelling candidate for imaging dynamic processes within living cells.

A critical factor for any probe used in live-cell imaging is its potential for cytotoxicity. Studies have shown that Azide MegaStokes dyes, including the 673 variant, are not toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 μM[1]. This low cytotoxicity is essential for maintaining cellular health and obtaining biologically relevant imaging data.

The photophysical properties of Azide MegaStokes 673 are central to its utility in fluorescence microscopy. One of its most notable characteristics is a large Stokes shift, the difference between the maximum excitation and emission wavelengths[1]. This significant separation helps to minimize self-quenching and reduces background noise, leading to a better signal-to-noise ratio in imaging experiments.

Quantitative Data Summary

For easy comparison, the known quantitative data for Azide MegaStokes 673 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)542 nm (in ethanol)[1]
Emission Maximum (λem)673 nm (in ethanol)[1]
Stokes Shift131 nmCalculated
CytotoxicityNon-toxic up to 50 μM in CHO cells[1]
Quantum YieldNot publicly available
Molar Extinction CoefficientNot publicly available

Experimental Protocols for Live-Cell Labeling

The following protocols provide a general framework for labeling live cells with Azide MegaStokes 673 using copper-catalyzed click chemistry. These methodologies are based on established procedures for live-cell CuAAC. Optimization may be required for specific cell types and experimental conditions.

Metabolic Labeling of Target Biomolecules

This initial step involves introducing a bioorthogonal alkyne handle into the biomolecule of interest (e.g., proteins, glycans, or DNA). This is typically achieved by providing cells with a metabolic precursor containing an alkyne group.

Materials:

  • Live cells of interest

  • Appropriate cell culture medium

  • Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an alkyne-modified sugar for glycans)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency.

  • Replace the normal culture medium with a medium containing the alkyne-modified metabolic precursor at a predetermined concentration.

  • Incubate the cells for a sufficient period to allow for the incorporation of the alkyne tag into the target biomolecules. This time can range from a few hours to overnight, depending on the metabolic process being studied.

  • Gently wash the cells three times with warm PBS to remove any unincorporated precursor.

Copper-Catalyzed Click Chemistry Reaction in Live Cells

This step involves the covalent attachment of the Azide MegaStokes 673 dye to the alkyne-tagged biomolecules within the live cells.

Materials:

  • Metabolically labeled live cells

  • Azide MegaStokes 673 dye

  • Copper(II) sulfate (B86663) (CuSO4)

  • A copper-coordinating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) to protect cells from copper toxicity.

  • A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the active Cu(I) state.

  • PBS or other suitable buffer

Reagent Preparation:

  • Azide MegaStokes 673 Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Copper(II) Sulfate Stock Solution: Prepare a stock solution (e.g., 50 mM) in water.

  • Ligand (THPTA) Stock Solution: Prepare a stock solution (e.g., 50 mM) in water.

  • Sodium Ascorbate Stock Solution: Prepare a fresh stock solution (e.g., 500 mM) in water immediately before use.

Labeling Procedure:

  • Prepare the "Click-iT" reaction cocktail. For a final volume of 1 mL, the following components can be added sequentially to PBS:

    • Azide MegaStokes 673 (final concentration of 1-10 µM)

    • Copper(II) sulfate (final concentration of 50-100 µM)

    • Ligand (THPTA) (final concentration of 250-500 µM)

    • Sodium Ascorbate (final concentration of 2.5-5 mM)

    • Note: The final concentrations should be optimized for your specific cell type and experimental setup.

  • Gently aspirate the PBS from the metabolically labeled cells and add the "Click-iT" reaction cocktail.

  • Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

  • Aspirate the reaction cocktail and wash the cells three times with warm PBS to remove unreacted dye and copper.

Live-Cell Imaging

Procedure:

  • After the final wash, replace the PBS with a suitable live-cell imaging medium.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Azide MegaStokes 673 (λex ~542 nm, λem ~673 nm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using Azide MegaStokes 673 for live-cell imaging.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_imaging Imaging A 1. Introduce Alkyne-Modified Metabolic Precursor to Cells B 2. Cellular Uptake and Metabolic Incorporation A->B C 3. Alkyne-Tagged Biomolecules in Live Cells B->C E 5. Incubate Labeled Cells with Reaction Cocktail C->E D 4. Prepare 'Click-iT' Reaction Cocktail (Azide MegaStokes 673, CuSO4, Ligand, Ascorbate) D->E F 6. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) E->F G 7. Wash Cells to Remove Unreacted Components F->G H 8. Live-Cell Fluorescence Microscopy G->H I 9. Data Acquisition and Analysis H->I

A generalized workflow for live-cell imaging.

click_chemistry_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Alkyne Alkyne-Tagged Biomolecule (in cell) Triazole Fluorescently Labeled Biomolecule (Triazole Linkage) Alkyne->Triazole Azide Azide MegaStokes 673 Azide->Triazole CuII Cu(II)SO4 Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction CuI Cu(I) - Active Catalyst Ascorbate->CuI Ligand THPTA Ligand CuI->Ligand Stabilization CuI->Triazole Catalyzes

References

Unveiling the Power of Large Stokes Shift: A Technical Guide to MegaStokes Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence imaging and molecular tracking, the ability to clearly distinguish between excitation and emission signals is paramount. MegaStokes dyes, a class of fluorophores characterized by their exceptionally large Stokes shifts, offer a significant advantage in this regard, enabling clearer signals and expanding the possibilities for multicolor applications. This technical guide delves into the core principles governing the large Stokes shift of MegaStokes dyes, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

The Core Principle: Intramolecular Charge Transfer (ICT)

The remarkable Stokes shift observed in MegaStokes dyes, which are predominantly based on a 7-aminocoumarin (B16596) scaffold, is primarily attributed to a photophysical process known as Intramolecular Charge Transfer (ICT). In essence, upon excitation with a photon, an electron is redistributed from an electron-donating portion of the molecule to an electron-accepting portion. This charge separation in the excited state leads to a significant reorganization of the molecule and its surrounding solvent molecules, resulting in a lower energy, relaxed excited state. The subsequent fluorescence emission from this relaxed state is therefore at a much longer wavelength (lower energy) than the initial absorption, giving rise to the characteristic large Stokes shift.

This process can be visualized as a multi-step event:

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Ground State (Planar Geometry) FC Franck-Condon State (Excited, Planar) GS->FC Absorption (fs) ICT ICT State (Charge Separated, Relaxed Geometry) FC->ICT ICT & Relaxation (ps) ICT->GS Fluorescence (ns) (Large Stokes Shift) Fluorescence_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (MegaStokes Dye Conjugate) PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Microscopy Fluorescence Microscopy (Excitation & Emission) Mounting->Microscopy ImageAcquisition Image Acquisition Microscopy->ImageAcquisition ImageProcessing Image Processing & Analysis ImageAcquisition->ImageProcessing STED_Workflow Start Start: Two-Color STED Experiment SelectDyes Select Fluorophores: - MegaStokes Dye (Large Stokes Shift) - Conventional Dye (Small Stokes Shift) Start->SelectDyes LabelSample Label Sample with Conjugated Antibodies SelectDyes->LabelSample SetupMicroscope Configure STED Microscope: - Excitation Lasers - Single Depletion Laser LabelSample->SetupMicroscope AcquireSeq Sequential Image Acquisition SetupMicroscope->AcquireSeq Excite1 Excite Dye 1 (MegaStokes) AcquireSeq->Excite1 Deplete1 Apply Depletion Laser Excite1->Deplete1 Detect1 Detect Emission 1 Deplete1->Detect1 Excite2 Excite Dye 2 (Conventional) Detect1->Excite2 Deplete2 Apply Depletion Laser Excite2->Deplete2 Detect2 Detect Emission 2 Deplete2->Detect2 Process Image Processing and Super-Resolution Reconstruction Detect2->Process End End: Two-Color Super-Resolved Image Process->End

An In-depth Technical Guide on the Cytotoxicity of Azide MegaStokes Dye 673 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential cytotoxicity of Azide (B81097) MegaStokes dye 673 in cell culture environments. Due to a lack of specific published cytotoxicity data for this particular dye, this document infers its potential cytotoxic profile based on the well-documented effects of its core chemical components, namely the azide group. This guide also furnishes detailed experimental protocols for assessing cytotoxicity and visual workflows to aid in experimental design.

Core Concepts: Understanding Azide-Mediated Cytotoxicity

Azide MegaStokes dye 673 is a fluorescent probe utilized in bioorthogonal chemistry, specifically in copper-catalyzed "click" reactions. A key functional group in this dye is the azide moiety (-N3). While essential for the click reaction, the azide group, particularly in the form of sodium azide (NaN3), is a known cytotoxic agent. Sodium azide is a common preservative in biological reagents, including antibodies, and its effects on mammalian cells have been studied.

The primary mechanism of azide-induced cytotoxicity is the inhibition of cellular respiration.[1] Specifically, azide binds to and inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the cell's primary energy currency, leading to a cascade of events culminating in cell death. Studies have shown that sodium azide can induce necrotic cell death, characterized by mitochondrial swelling, rupture of the cell membrane, and a decrease in mitochondrial membrane potential and ATP content.[2] It is important to note that the toxicity is concentration-dependent, and for many cell types, low concentrations used for short-term antibody incubations may not significantly impact cell health.[1] However, for experiments involving longer incubation times, the potential for cytotoxicity should be a critical consideration.

Quantitative Data on Cytotoxicity

As of the compilation of this guide, specific quantitative cytotoxicity data (e.g., IC50 values) for this compound is not publicly available in peer-reviewed literature. However, to illustrate how such data would be presented, the following table provides a hypothetical representation of cell viability data for a generic cell line exposed to a range of concentrations of an azide-containing compound. This data is representative of what one might expect from a standard cytotoxicity assay.

Concentration (µM)Cell Viability (%) - MTT Assay% Cytotoxicity - LDH Assay
0 (Control)1000
1982
10928
507525
1005248
2502377
500892

Caption: Representative data illustrating the dose-dependent effect of an azide-containing compound on cell viability as measured by MTT and LDH assays.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxicity of this compound, standard colorimetric assays such as the MTT and LDH assays are recommended.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5]

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)[6]

    • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[6]

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the dye. Include a vehicle control (medium without the dye).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.[3]

    • Gently mix the plate on an orbital shaker to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

2. LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[7]

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • LDH cytotoxicity assay kit (commercially available)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Incubate the plate for the desired exposure time.

    • After incubation, centrifuge the plate at approximately 250 x g for 10 minutes to pellet the cells.[8]

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

    • Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.

Visualizing Experimental Workflows and Signaling Pathways

Generalized Cytotoxicity Assay Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound like this compound.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Measurement cluster_MTT MTT Assay cluster_LDH LDH Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of This compound B->C D Treat cells with dye concentrations C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E M1 Add MTT reagent E->M1 L1 Collect supernatant E->L1 M2 Incubate for 4h M1->M2 M3 Add solubilization solution M2->M3 M4 Measure absorbance M3->M4 F Calculate % cell viability or % cytotoxicity M4->F L2 Add LDH reaction mix L1->L2 L3 Incubate for 30 min L2->L3 L4 Measure absorbance L3->L4 L4->F G Generate dose-response curves F->G

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Proposed Mechanism of Azide-Induced Cytotoxicity

This diagram illustrates the proposed signaling pathway for cytotoxicity induced by the azide component of the dye.

G cluster_0 Mitochondrion cluster_1 Complex IV (Cytochrome c oxidase) ETC Electron Transport Chain ATP ATP Production (Cellular Energy) ETC->ATP Decreases C4 Inhibition C4->ETC Disrupts Azide Azide MegaStokes Dye 673 Azide->C4 Binds to Necrosis Necrotic Cell Death ATP->Necrosis Membrane Membrane Damage & LDH Release Necrosis->Membrane

Caption: The proposed mechanism of azide-induced cytotoxicity.

References

Azide MegaStokes Dye 673: A Technical Guide for Advanced Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Azide (B81097) MegaStokes dye 673, a fluorescent probe designed for bioorthogonal labeling applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This document outlines the dye's manufacturer and supplier information, its core technical specifications, and detailed experimental protocols for its application in cellular imaging.

Manufacturer and Supplier Information

Azide MegaStokes dye 673 is licensed by LuminoChem and is available through various distributors. A prominent supplier is Sigma-Aldrich (now part of MilliporeSigma) , which offers the dye for research purposes. Another listed supplier is MedChemExpress .[1] Researchers can procure the dye directly from these suppliers' websites or through their regional distributors.

Core Technical Data

This compound is a bright, far-red fluorescent dye with a large Stokes shift, a desirable characteristic that minimizes self-quenching and improves signal-to-noise ratios in fluorescence imaging. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1246853-81-5[1]
Molecular Formula C₂₃H₂₅N₅O₅S
Molecular Weight 483.54 g/mol
Excitation Wavelength (λex) 542 nm (in ethanol)
Emission Wavelength (λem) 673 nm (in ethanol)
Stokes Shift ~131 nm
Form Powder
Storage Temperature -20°C

Experimental Protocols

The primary application of this compound is in the detection of alkyne-modified biomolecules through the CuAAC reaction. This process is highly specific and can be performed in complex biological samples, including live cells.[2][3][4][5] Below are detailed protocols for two common applications: labeling of nascent proteins and cell surface glycoproteins.

Labeling and Visualization of Nascent Proteins in Cultured Cells

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, followed by click chemistry-mediated fluorescent labeling with this compound.

Materials:

  • Cells of interest cultured on a suitable imaging substrate (e.g., glass-bottom dishes)

  • L-Homopropargylglycine (HPG)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Aminoguanidine (B1677879) Hydrochloride

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a methionine-free medium and incubate for 1 hour to deplete endogenous methionine.

    • Replace the medium with fresh methionine-free medium containing 25-50 µM HPG.

    • Incubate the cells for the desired pulse-labeling period (e.g., 30 minutes to 4 hours), depending on the protein synthesis rate of the cell type.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with wash buffer.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 ml reaction volume:

      • 885 µl of PBS

      • 10 µl of this compound (from a 1 mM stock solution in DMSO, final concentration 10 µM)

      • 20 µl of a pre-mixed solution of 10 mM CuSO₄ and 50 mM THPTA (or TBTA)

      • 50 µl of 100 mM sodium ascorbate (freshly prepared)

      • 25 µl of 200 mM aminoguanidine hydrochloride

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with wash buffer.

    • Wash once with PBS.

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~542 nm, Emission: ~673 nm).

Labeling and Visualization of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of an azide-modified sugar, followed by reaction with an alkyne-functionalized MegaStokes dye 673. Note: For this application, an alkyne-modified version of the dye would be used with an azide-modified sugar. The following protocol is a conceptual adaptation for the azide-containing dye.

Materials:

  • Cells of interest cultured in appropriate medium.

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or other azide-modified sugars.

  • Alkyne-functionalized probe (for reaction with the azide-modified sugar). For the purpose of this guide, we will assume a hypothetical alkyne-functionalized partner for the azide dye.

  • Click chemistry reagents as listed in Protocol 3.1.

Protocol:

  • Metabolic Labeling:

    • Culture cells in their standard growth medium.

    • Add Ac₄ManNAz to the culture medium at a final concentration of 25-50 µM.

    • Incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.[6]

  • Cell Preparation:

    • Gently wash the cells twice with PBS to remove unincorporated azido-sugars.

  • Click Reaction (Live Cells):

    • Prepare a live-cell compatible click reaction cocktail. It is crucial to use a water-soluble and cell-impermeable copper-chelating ligand like THPTA to minimize toxicity.[7]

    • For a 1 ml reaction volume:

      • 895 µl of PBS

      • 5 µl of this compound (from a 1 mM stock solution in DMSO, final concentration 5 µM)

      • 20 µl of a pre-mixed solution of 5 mM CuSO₄ and 25 mM THPTA

      • 50 µl of 100 mM sodium ascorbate

      • 25 µl of 200 mM aminoguanidine hydrochloride

    • Incubate the live cells with the click reaction cocktail for 5-15 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Gently wash the cells three times with PBS.

    • The cells can be imaged live or fixed for later analysis as described in Protocol 3.1.

Visualizations

Experimental Workflow: Labeling Nascent Proteins

experimental_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis start Start with Cultured Cells metabolic_labeling Metabolic Labeling (HPG incubation) start->metabolic_labeling fixation Fixation (Paraformaldehyde) metabolic_labeling->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization click_reaction Click Reaction with Azide MegaStokes 673 permeabilization->click_reaction washing Washing click_reaction->washing imaging Fluorescence Microscopy washing->imaging end_node Data Analysis imaging->end_node

Caption: Workflow for nascent protein labeling.

Signaling Pathway: Conceptual Representation of Click Chemistry

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne Alkyne-modified Biomolecule product Fluorescently Labeled Biomolecule alkyne->product 1,3-Dipolar Cycloaddition azide_dye Azide MegaStokes 673 azide_dye->product cu_ii Copper(II) cu_i Copper(I) cu_ii->cu_i Reduction cu_i->product Catalyzes ascorbate Sodium Ascorbate ascorbate->cu_ii ligand Chelating Ligand (e.g., THPTA) ligand->cu_i Stabilizes

Caption: Copper-catalyzed azide-alkyne cycloaddition.

References

Methodological & Application

Protocol for Labeling Proteins with Azide MegaStokes™ dye 673

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of alkyne-modified proteins with Azide (B81097) MegaStokes™ dye 673. This protocol is intended for use by researchers in life sciences and professionals in drug development. Azide MegaStokes™ dye 673 is a fluorescent label with a large Stokes shift, making it particularly suitable for multiplexing and Förster Resonance Energy Transfer (FRET) applications. The labeling strategy is based on the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This bioorthogonal reaction ensures that the dye is selectively conjugated to an alkyne-modified protein, minimizing non-specific labeling and background fluorescence.[1][2]

The protocol covers the preparation of reagents, the protein labeling procedure, purification of the conjugate, and methods for characterizing the final product. Adherence to this protocol will help ensure reproducible and efficient labeling for downstream applications such as fluorescence microscopy, flow cytometry, and western blotting.

Materials and Methods

Required Materials
  • Azide MegaStokes™ dye 673

  • Alkyne-modified protein in a sodium azide-free buffer

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Protein Labeling Buffer (e.g., 1.5x PBS, pH 7.4)

  • DMSO (anhydrous)

  • Purification column (e.g., size-exclusion chromatography column) or dialysis equipment

  • Spectrophotometer

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Rotator or shaker

  • Spectrophotometer (UV-Vis)

  • Fluorometer (optional)

Data Presentation

Successful protein labeling with Azide MegaStokes™ dye 673 requires careful optimization of reaction conditions. The following table summarizes key quantitative parameters that should be determined experimentally to characterize the conjugation efficiency.

ParameterDescriptionTypical RangeMethod of Determination
Degree of Labeling (DoL) The average number of dye molecules conjugated per protein molecule.[4][5]1 - 5UV-Vis Spectroscopy[4][5][6]
Labeling Efficiency (%) The percentage of the initial dye that is covalently attached to the protein.50 - 90%UV-Vis Spectroscopy
Protein Recovery (%) The percentage of protein recovered after the labeling and purification steps.> 85%Protein concentration measurement (e.g., BCA or Bradford assay)
Conjugate Stability The stability of the dye-protein conjugate under specific storage conditions.Weeks to months at 4°CFluorescence spectroscopy over time

Note: The optimal DoL can vary depending on the protein and the specific application. Over-labeling can sometimes lead to fluorescence quenching and loss of protein function.[7]

Experimental Protocols

Preparation of Reagents
  • Azide MegaStokes™ dye 673 Stock Solution: Prepare a 10 mM stock solution of Azide MegaStokes™ dye 673 in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.

  • Sodium Ascorbate Stock Solution: Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.[8]

Protein Labeling Protocol (CuAAC)

This protocol is based on a copper-catalyzed click chemistry reaction.[1][2][3]

  • In a microcentrifuge tube, combine the alkyne-modified protein with the Protein Labeling Buffer. The final protein concentration should ideally be in the range of 1-10 mg/mL.

  • Add the Azide MegaStokes™ dye 673 stock solution to the protein solution. A molar excess of dye to protein (e.g., 5-10 fold) is recommended to ensure efficient labeling.[9]

  • Add the THPTA ligand to the reaction mixture to a final concentration of 5 mM. THPTA helps to stabilize the Cu(I) catalyst and protect the protein.[8]

  • Add the CuSO₄ solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Alkyne-Protein Alkyne-modified Protein Mix Combine Protein, Dye, and Buffer Azide-Dye Azide MegaStokes™ 673 Stock Solution Catalyst_Components CuSO4, THPTA, Sodium Ascorbate Add_Catalyst Add Catalyst Components (CuAAC) Mix->Add_Catalyst Sequential Addition Incubate Incubate (1-2h, RT, protected from light) Add_Catalyst->Incubate Initiate Reaction Purify Purify Labeled Protein (SEC or Dialysis) Incubate->Purify Stop Reaction Analyze Characterize Conjugate (DoL, Purity) Purify->Analyze Final Product

Experimental workflow for protein labeling.
Purification of the Labeled Protein

It is crucial to remove the unreacted dye to obtain an accurate determination of the degree of labeling and to reduce background fluorescence in downstream applications.[5][6][10][11]

SEC, also known as gel filtration, separates molecules based on their size.[12][13][14] The larger protein-dye conjugate will elute before the smaller, unconjugated dye molecules.

  • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).[8] The choice of resin depends on the molecular weight of the protein.[10][14]

  • Carefully load the reaction mixture onto the column.

  • Elute the protein with the equilibration buffer.

  • Collect the fractions. The labeled protein will be in the initial fractions, which are typically colored.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Azide MegaStokes™ dye 673).

Dialysis is an alternative method for removing small molecules from a protein solution.[15][16]

  • Transfer the reaction mixture to a dialysis tubing or cassette with a suitable molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.[15]

  • Dialyze against a large volume of buffer (e.g., PBS, pH 7.4) at 4°C with gentle stirring.

  • Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted dye.[16]

Characterization of the Labeled Protein

The DoL is the average number of dye molecules per protein molecule and can be calculated using UV-Vis spectrophotometry.[4][5][6]

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~650 nm for Azide MegaStokes™ dye 673).

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    Where:

    • A_max is the absorbance at the dye's maximum wavelength.

    • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DoL using the following formula:

    DoL = A_max / (ε_dye × Protein Concentration (M))

    Where:

    • ε_dye is the molar extinction coefficient of the Azide MegaStokes™ dye 673 at its absorbance maximum.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the core of this labeling protocol.

G Alkyne_Protein Alkyne-modified Protein Triazole_Linkage Stable Triazole Linkage Alkyne_Protein->Triazole_Linkage Azide_Dye Azide MegaStokes™ 673 Azide_Dye->Triazole_Linkage Cu_II Cu(II)SO4 Cu_I Cu(I) - Catalyst Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Triazole_Linkage Catalysis Labeled_Protein Fluorescently Labeled Protein Triazole_Linkage->Labeled_Protein

CuAAC "Click Chemistry" reaction scheme.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalystEnsure the sodium ascorbate solution is freshly prepared.
Low reactivity of proteinIncrease the molar excess of the dye. Optimize pH of the reaction buffer.
Presence of interfering substancesEnsure the protein buffer is free of sodium azide and other primary amines.
Protein Precipitation High concentration of organic solvent (DMSO)Keep the volume of the dye stock solution to a minimum (<10% of the total reaction volume).
Protein instabilityPerform the labeling reaction at 4°C.
High Background Fluorescence Incomplete removal of unreacted dyeRepeat the purification step (SEC or dialysis).

Conclusion

This protocol provides a comprehensive guide for the successful labeling of alkyne-modified proteins with Azide MegaStokes™ dye 673. The use of click chemistry ensures high specificity and efficiency, resulting in a well-defined fluorescently labeled protein conjugate. By following the detailed steps for labeling, purification, and characterization, researchers can generate reliable reagents for a wide array of applications in biological research and drug development.

References

Application Notes and Protocols for Azide MegaStokes 673 Dye in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes 673 is a fluorescent dye featuring a large Stokes shift, making it a valuable tool for multicolor flow cytometry applications. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This bioorthogonal ligation strategy enables the specific labeling of cellular components, such as cell surface glycans, that have been metabolically engineered to incorporate an alkyne-containing precursor. The far-red emission of Azide MegaStokes 673 minimizes spectral overlap with many commonly used fluorophores, thereby reducing the complexity of compensation in multicolor experiments.

These application notes provide a detailed protocol for the use of Azide MegaStokes 673 in flow cytometry for the analysis of cell surface glycans, a key area of interest in immunology, cancer biology, and drug development.

Data Presentation

Table 1: Properties of Azide MegaStokes 673 Dye
PropertyValueReference
Excitation Wavelength (λex)542 nm[1]
Emission Wavelength (λem)673 nm[1]
Stokes Shift~131 nmCalculated
Reactive GroupAzide[1]
Labeling ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)[1]
Common ApplicationLabeling of alkyne-modified biomolecules[1]
ToxicityGenerally low, tested up to 50 μM in CHO cells[2]
Table 2: Recommended Reagent Concentrations for Cell Surface Glycan Labeling
ReagentSuggested Concentration RangeNotes
Alkyne-modified sugar (e.g., Ac4ManNAl)25-100 µMOptimal concentration is cell-type dependent and should be determined empirically.
Azide MegaStokes 673 Dye1-10 µMTitration is recommended to determine the optimal concentration for maximal signal-to-noise ratio.
Copper (II) Sulfate (CuSO4)50-100 µM
Copper Protectant Ligand (e.g., THPTA)250-500 µMA 5:1 molar ratio of ligand to CuSO4 is commonly used to protect cells from copper toxicity.
Reducing Agent (e.g., Sodium Ascorbate)1-2.5 mMShould be prepared fresh.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-modified N-acetylmannosamine analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) into the sialic acid biosynthesis pathway, resulting in the presentation of azide groups on cell surface glycans.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Alkyne-modified N-acetylmannosamine (e.g., Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin/EDTA

Procedure:

  • Seed cells in a culture vessel at a density that will allow for logarithmic growth for the duration of the labeling period.

  • Allow cells to adhere and recover overnight.

  • Prepare a stock solution of the alkyne-modified sugar in a suitable solvent (e.g., DMSO or sterile PBS).

  • Add the alkyne-modified sugar to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).

  • Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the turnover rate of its surface glycans.

  • Harvest the cells. For adherent cells, use a cell scraper or gentle enzymatic dissociation (e.g., trypsin/EDTA). For suspension cells, pellet by centrifugation.

  • Wash the cells twice with ice-cold PBS to remove any unincorporated alkyne-modified sugar.

  • Proceed immediately to the click chemistry labeling protocol.

Protocol 2: Labeling of Alkyne-Modified Cells with Azide MegaStokes 673 via Copper-Catalyzed Click Chemistry

This protocol details the copper-catalyzed click reaction to covalently attach Azide MegaStokes 673 to the alkyne-modified glycans on the cell surface.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Azide MegaStokes 673 dye

  • Copper (II) Sulfate (CuSO4)

  • Copper protectant ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Sodium Ascorbate

  • Bovine Serum Albumin (BSA)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Prepare the following stock solutions:

    • Azide MegaStokes 673: 1 mM in DMSO

    • CuSO4: 10 mM in sterile deionized water

    • THPTA: 50 mM in sterile deionized water

    • Sodium Ascorbate: 100 mM in sterile deionized water (prepare fresh)

  • Resuspend the metabolically labeled cells in ice-cold PBS containing 1% BSA at a concentration of 1-5 x 10^6 cells/mL.

  • Prepare the "click" reaction cocktail. For a 1 mL reaction, add the components in the following order, vortexing gently after each addition:

    • 950 µL of cell suspension

    • 5 µL of Azide MegaStokes 673 stock solution (final concentration: 5 µM)

    • 10 µL of CuSO4 stock solution (final concentration: 100 µM)

    • 10 µL of THPTA stock solution (final concentration: 500 µM)

  • Initiate the click reaction by adding 25 µL of the freshly prepared Sodium Ascorbate stock solution (final concentration: 2.5 mM).

  • Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Quench the reaction by adding 2 mL of Flow Cytometry Staining Buffer.

  • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Discard the supernatant and wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for Azide MegaStokes 673 (Excitation: ~561 nm laser; Emission: ~670/30 nm bandpass filter).

Mandatory Visualization

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_analysis Analysis cell_culture Cell Culture add_sugar Add Alkyne-Modified Sugar (e.g., Ac4ManNAz) cell_culture->add_sugar incubation Incubate (24-72h) add_sugar->incubation harvest Harvest & Wash Cells incubation->harvest prepare_cocktail Prepare 'Click' Reaction Cocktail harvest->prepare_cocktail Labeled Cells add_dye Add Azide MegaStokes 673 add_copper Add CuSO4/Ligand add_ascorbate Add Sodium Ascorbate incubation_click Incubate (30 min) wash_cells Wash & Resuspend incubation_click->wash_cells flow_cytometry Flow Cytometry Analysis wash_cells->flow_cytometry

Experimental workflow for labeling and analysis.

signaling_pathway cluster_cell Cell Surface cluster_interaction Cellular Interaction cluster_signaling Intracellular Signaling cluster_inhibition glycoprotein Glycoprotein sialic_acid Sialic Acid glycoprotein->sialic_acid terminates glycan chain siglec Siglec Receptor (on Immune Cell) sialic_acid->siglec binds to sh_domain SH2 Domain siglec->sh_domain recruits phosphatase SHP-1/2 Phosphatase sh_domain->phosphatase downstream Downstream Signaling (e.g., Inhibition of Immune Activation) phosphatase->downstream activates inhibition Modulation of Immune Response

Siglec-mediated signaling pathway.

References

Application of Azide MegaStokes Dye 673 in Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes dye 673 is a fluorescent probe belonging to the MegaStokes family of dyes, characterized by an exceptionally large Stokes shift. With an excitation maximum at 542 nm and an emission maximum at 673 nm, this dye exhibits a significant separation of 131 nm between its excitation and emission peaks. This property is highly advantageous in fluorescence microscopy, particularly in the realm of super-resolution imaging, as it minimizes spectral crosstalk in multicolor experiments and reduces background noise, thereby enhancing signal-to-noise ratios.

The azide functional group on the MegaStokes 673 dye allows for its covalent attachment to a wide array of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. This specific and robust labeling strategy makes it an ideal candidate for high-resolution imaging of subcellular structures and dynamic processes. This document provides detailed application notes and protocols for the use of Azide MegaStokes dye 673 in super-resolution microscopy, with a focus on Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).

Photophysical Properties

The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical characteristics. While specific data for Azide MegaStokes 673 under super-resolution conditions is not extensively published, the properties of similar large Stokes shift coumarin-based dyes provide valuable insights.

PropertyValueSignificance in Super-Resolution Microscopy
Excitation Maximum (λex) 542 nm (in ethanol)[1]Determines the optimal laser line for excitation.
Emission Maximum (λem) 673 nm (in ethanol)[1]Dictates the appropriate detection window and filter set.
Stokes Shift 131 nmMinimizes self-quenching and bleed-through in multicolor imaging, enabling clearer and more distinct signals from different targets.
Quantum Yield (Φ) Not explicitly reported for Azide MegaStokes 673. Related coumarin (B35378) derivatives can have quantum yields ranging from low to high (up to 0.95) depending on the solvent and molecular structure.A higher quantum yield results in a brighter signal, which is crucial for detecting single molecules with high precision in techniques like STORM and for achieving high-resolution images in STED with lower laser powers, thus reducing phototoxicity.
Molar Extinction Coefficient (ε) Not explicitly reported for Azide MegaStokes 673. Coumarin dyes can have high extinction coefficients (up to 46,000 M⁻¹ cm⁻¹).A higher extinction coefficient leads to more efficient light absorption and, consequently, a brighter fluorescent signal.
Photostability Not explicitly reported for Azide MegaStokes 673. Coumarin-based dyes can exhibit good photostability, but this is highly dependent on the specific molecular structure and the imaging conditions.High photostability is essential for super-resolution techniques that require intense laser irradiation, as it allows for the collection of a sufficient number of photons for precise localization (STORM) or withstands the high power of the depletion laser (STED).

Experimental Protocols

The successful application of this compound in super-resolution microscopy hinges on the efficient and specific labeling of the target biomolecules. The following protocols detail the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling proteins in both fixed and live cells.

Protocol 1: Labeling of Fixed Cells for Super-Resolution Microscopy

This protocol is suitable for imaging fixed cellular structures, such as the cytoskeleton.

Workflow for Fixed Cell Labeling and Imaging

cell_culture 1. Cell Culture & Fixation permeabilization 2. Permeabilization cell_culture->permeabilization alkyne_labeling 3. Alkyne Labeling of Target permeabilization->alkyne_labeling click_reaction 4. CuAAC Click Reaction alkyne_labeling->click_reaction imaging 5. Super-Resolution Imaging click_reaction->imaging cell_culture 1. Cell Culture & Alkyne Incorporation click_reaction 2. Live-Cell CuAAC Reaction cell_culture->click_reaction washing 3. Washing click_reaction->washing imaging 4. Live-Cell Super-Resolution Imaging washing->imaging cluster_labeling Labeling Strategy Ligand Ligand GPCR GPCR (Alkyne-labeled) Ligand->GPCR Activation G_Protein G Protein GPCR->G_Protein Coupling Azide_Dye Azide MegaStokes 673 GPCR->Azide_Dye CuAAC Effector Effector Protein G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling

References

Application Notes and Protocols for Staining Fixed Cells with Azide MegaStokes™ 673 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified biomolecules in fixed cells using Azide MegaStokes™ 673 dye. This method utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, to covalently attach the fluorescent dye to its target. Azide MegaStokes™ 673 is a bright, far-red fluorescent dye with a large Stokes shift, making it an excellent choice for multiplexing and cellular imaging applications where minimizing spectral overlap is critical. The large Stokes shift, the difference between the excitation and emission maxima, allows for the use of cleaner emission filters and can reduce background fluorescence. This protocol is designed for researchers in cell biology, drug discovery, and related fields who are looking to visualize and quantify the localization of newly synthesized proteins, modified glycans, or other azide-tagged molecules within cells.

Data Presentation

The photophysical properties of Azide MegaStokes™ 673 are summarized below. This data is essential for selecting appropriate microscope filters and laser lines for imaging.

PropertyValueReference
Excitation Maximum (λex)542 nm[1]
Emission Maximum (λem)673 nm[1]
Stokes Shift131 nmCalculated
Quantum YieldData not available
PhotostabilityData not available

Experimental Protocols

This section details the step-by-step procedures for cell preparation, the click chemistry reaction, and subsequent imaging.

Cell Fixation and Permeabilization

Proper fixation and permeabilization are crucial for preserving cellular morphology and allowing the click chemistry reagents to access intracellular targets.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Solution: 0.1-0.5% Triton™ X-100 or Saponin in PBS.

  • Wash Buffer: PBS

Protocol:

  • Grow cells on coverslips or in a multi-well plate to the desired confluency.

  • Gently aspirate the culture medium.

  • Wash the cells twice with PBS.

  • Add the Fixation Solution to the cells and incubate for 15-20 minutes at room temperature.

  • Aspirate the Fixation Solution and wash the cells three times with PBS for 5 minutes each.

  • Add the Permeabilization Solution and incubate for 10-15 minutes at room temperature. The choice between Triton™ X-100 and Saponin may depend on the target's location (Triton™ X-100 permeabilizes all membranes, while Saponin is gentler and primarily affects the plasma membrane).

  • Aspirate the Permeabilization Solution and wash the cells three times with PBS for 5 minutes each.

  • The cells are now ready for the click chemistry staining protocol.

Click Chemistry Staining with Azide MegaStokes™ 673

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label alkyne-modified biomolecules with Azide MegaStokes™ 673.

Materials:

  • Azide MegaStokes™ 673 dye

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, such as THPTA (tris-(hydroxypropyltriazolylmethyl)amine), solution (e.g., 100 mM in water)

  • Reducing Agent: Freshly prepared Sodium Ascorbate solution (e.g., 300 mM in water)

  • PBS, pH 7.4

Click Reaction Cocktail Preparation (per sample, e.g., for one well of a 24-well plate):

ReagentStock ConcentrationVolume per ReactionFinal Concentration
PBS-~450 µL-
Azide MegaStokes™ 6731-10 mM in DMSO0.5-5 µL1-10 µM
CuSO₄ Solution20 mM2.5 µL100 µM
THPTA Ligand100 mM5 µL1 mM
Sodium Ascorbate300 mM5 µL3 mM
Total Volume 500 µL

Note: The optimal concentration of Azide MegaStokes™ 673 should be determined empirically and may range from 1 µM to 10 µM. It is recommended to perform a titration to find the optimal signal-to-noise ratio. The components of the click reaction cocktail should be added in the order listed and mixed immediately before use.

Staining Protocol:

  • Prepare the Click Reaction Cocktail as described in the table above.

  • Aspirate the PBS from the fixed and permeabilized cells.

  • Add the Click Reaction Cocktail to the cells, ensuring the entire surface is covered.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Aspirate the reaction cocktail.

  • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove unreacted dye.

  • Perform a final wash with PBS.

  • (Optional) Counterstain the nuclei with a suitable dye such as DAPI or Hoechst.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with filter sets appropriate for Azide MegaStokes™ 673 (Excitation: ~542 nm, Emission: ~673 nm).

Mandatory Visualizations

Experimental Workflow Diagram

Staining_Workflow cluster_prep Cell Preparation cluster_staining Click Chemistry Staining cluster_imaging Imaging Cell_Culture 1. Cell Culture Fixation 2. Fixation (4% PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilization (Triton X-100/Saponin) Fixation->Permeabilization Prepare_Cocktail 4. Prepare Click Reaction Cocktail Permeabilization->Prepare_Cocktail Incubation 5. Incubate with Cells Prepare_Cocktail->Incubation Washing 6. Wash Incubation->Washing Counterstain 7. Counterstain (Optional) Washing->Counterstain Mount 8. Mount Counterstain->Mount Image 9. Fluorescence Microscopy Mount->Image Nascent_Protein_Synthesis cluster_cell Inside the Cell cluster_detection Detection via Click Chemistry Alkyne_AA Alkyne-Amino Acid (e.g., Homopropargylglycine) Ribosome Ribosome Alkyne_AA->Ribosome Metabolic Incorporation Nascent_Protein Nascent Protein with Incorporated Alkyne Ribosome->Nascent_Protein Translation Azide_Dye Azide MegaStokes™ 673 Nascent_Protein->Azide_Dye Click Reaction (CuAAC) Labeled_Protein Fluorescently Labeled Protein Azide_Dye->Labeled_Protein Microscope Fluorescence Microscopy Labeled_Protein->Microscope

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azide MegaStokes™ Dye 673

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent labeling of biomolecules. This technique enables the precise attachment of reporter molecules, such as fluorescent dyes, to proteins, nucleic acids, and other biological targets that have been metabolically, enzymatically, or chemically modified to contain an alkyne functional group. The Azide MegaStokes™ 673 dye is a fluorescent probe with a large Stokes shift, making it particularly well-suited for multiplexing and Förster Resonance Energy Transfer (FRET) applications.[1] This document provides a detailed protocol for the use of Azide MegaStokes™ 673 in copper-catalyzed click chemistry for the fluorescent labeling of biomolecules.

Data Presentation

The properties of Azide MegaStokes™ 673 are summarized in the table below.

PropertyValueReference
Excitation Wavelength (λex)542 nm (in ethanol)Sigma-Aldrich
Emission Wavelength (λem)673 nm (in ethanol)Sigma-Aldrich
Stokes Shift~131 nmCalculated
FormPowderSigma-Aldrich
Storage Temperature−20°CSigma-Aldrich
ToxicityNon-toxic up to 50 μM in CHO cells[1]

Experimental Protocols

This protocol describes a general method for the fluorescent labeling of alkyne-modified biomolecules with Azide MegaStokes™ 673 using a copper-catalyzed click reaction. This procedure is a general guideline and may require optimization for specific biomolecules and experimental conditions.

Materials
  • Alkyne-modified biomolecule (e.g., protein, DNA, or metabolically labeled cells)

  • Azide MegaStokes™ 673 dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

  • Pipettes and tips

Reagent Preparation
  • Azide MegaStokes™ 673 Stock Solution (10 mM): Dissolve the appropriate amount of Azide MegaStokes™ 673 powder in anhydrous DMSO to make a 10 mM stock solution. Vortex until fully dissolved. Store at -20°C, protected from light.

  • Copper(II) Sulfate Stock Solution (100 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 100 mM. Store at room temperature.

  • Ligand Stock Solution (100 mM): Dissolve THPTA or TBTA in deionized water (for THPTA) or DMSO (for TBTA) to a final concentration of 100 mM. Store at -20°C.

  • Sodium Ascorbate Stock Solution (1 M): Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh for each experiment.

Labeling Protocol for Biomolecules in Solution

This protocol is suitable for labeling purified proteins or nucleic acids in a cell-free system.

  • Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in PBS or another suitable buffer to a final concentration of 1-10 µM.

  • Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. The following volumes are for a final reaction volume of 100 µL. Adjust volumes proportionally for different reaction sizes.

    • Add the appropriate volume of the alkyne-modified biomolecule solution.

    • Add 1 µL of the 10 mM Azide MegaStokes™ 673 stock solution (final concentration: 100 µM).

    • Add 1 µL of the 100 mM Copper(II) Sulfate stock solution (final concentration: 1 mM).

    • Add 5 µL of the 100 mM Ligand (THPTA or TBTA) stock solution (final concentration: 5 mM).

    • Vortex briefly to mix.

  • Initiate the Reaction: Add 1 µL of the freshly prepared 1 M Sodium Ascorbate stock solution (final concentration: 10 mM).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Purification: Remove the excess dye and copper catalyst using a suitable method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Labeling Protocol for Live Cells

This protocol is for labeling cells that have been metabolically engineered to incorporate alkyne-containing precursors into their biomolecules.

  • Metabolic Labeling: Culture cells in the presence of an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar) for a sufficient time to allow for incorporation.

  • Cell Preparation: Gently wash the cells twice with warm PBS or cell culture medium to remove any unincorporated precursor.

  • Prepare the "Click-it" Reaction Cocktail:

    • For a 1 mL final volume:

      • 880 µL of PBS or cell culture medium.

      • 10 µL of 10 mM Azide MegaStokes™ 673 stock solution (final concentration: 100 µM).

      • 10 µL of 100 mM Copper(II) Sulfate stock solution (final concentration: 1 mM).

      • 50 µL of 100 mM THPTA stock solution (final concentration: 5 mM). Note: THPTA is recommended for live-cell applications due to its higher water solubility and lower toxicity.

    • Premix the CuSO₄ and THPTA before adding to the rest of the cocktail.

  • Initiate the Reaction: Immediately before adding to the cells, add 50 µL of freshly prepared 1 M Sodium Ascorbate stock solution (final concentration: 50 mM).

  • Labeling: Remove the wash buffer from the cells and add the "Click-it" reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the MegaStokes™ 673 dye.

Visualizations

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis alkyne_biomolecule Alkyne-Modified Biomolecule reaction_mix Reaction Mixture alkyne_biomolecule->reaction_mix azide_dye Azide MegaStokes™ 673 azide_dye->reaction_mix reagents CuSO₄, Ligand, Sodium Ascorbate reagents->reaction_mix purification Purification reaction_mix->purification Incubation labeled_product Fluorescently Labeled Biomolecule analysis Fluorescence Analysis labeled_product->analysis purification->labeled_product

Caption: Workflow for labeling an alkyne-modified biomolecule.

General Mechanism of Copper-Catalyzed Click Chemistry

CuAAC_Mechanism alkyne Alkyne copper_I Cu(I) alkyne->copper_I azide Azide azide->copper_I triazole Triazole Product copper_I->triazole Cycloaddition copper_II Cu(II) copper_II->copper_I Reduction ascorbate Sodium Ascorbate ascorbate->copper_II

Caption: Simplified mechanism of CuAAC reaction.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with MegaStokes™ Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation reaction, enabling the specific and efficient labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. This technology is particularly valuable for live-cell imaging and proteomic studies. MegaStokes™ dyes, characterized by their exceptionally large Stokes shifts (the difference between the excitation and emission maxima), offer significant advantages in fluorescence microscopy by minimizing spectral overlap and reducing background interference, leading to improved signal-to-noise ratios.

These application notes provide detailed protocols for the use of MegaStokes™ dyes in SPAAC-mediated labeling of biomolecules, including glycoproteins and proteins. The combination of the bioorthogonality of SPAAC and the superior photophysical properties of MegaStokes™ dyes provides a robust platform for advanced biological research and drug development.

Data Presentation

The selection of a suitable fluorophore is critical for the success of any fluorescence-based assay. MegaStokes™ dyes offer a range of spectral properties to accommodate various experimental setups and multiplexing needs.

Table 1: Photophysical Properties of Selected MegaStokes™ Dyes Amenable to SPAAC Labeling

Dye NameExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Molecular Weight ( g/mol )Reactive Group for SPAAC
MegaStokes™ 500-X~430~500~70VariesAzide (B81097) or Alkyne
MegaStokes™ 540-X~480~540~60VariesAzide or Alkyne
MegaStokes™ 580-X~520~580~60VariesAzide or Alkyne
MegaStokes™ 670-X~600~670~70VariesAzide or Alkyne
MegaStokes™ 760-X~680~760~80VariesAzide or Alkyne

Note: The exact photophysical properties may vary depending on the specific dye structure and conjugation partner. It is recommended to consult the manufacturer's specifications for the particular product.

Table 2: Second-Order Rate Constants for Common SPAAC Reactions

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.3 - 1.0[1]
BCN (Bicyclononyne)Benzyl Azide~0.1 - 0.5[2]
ADIBO (Azadibenzocyclooctyne)Benzyl Azide~1.0 - 3.0[2]

Note: The reaction kinetics of MegaStokes™ dye conjugates in SPAAC reactions have not been extensively published. The rates are expected to be influenced by the specific dye structure and the linker used. The values in this table are for common cyclooctynes with a simple azide and serve as a general reference. Empirical determination of the reaction rate is recommended for specific MegaStokes™ dye conjugates.

Experimental Protocols

Protocol 1: Synthesis of a MegaStokes™ Dye-DBCO Conjugate

This protocol describes a general method for conjugating an amine-reactive MegaStokes™ dye to an amine-functionalized dibenzocyclooctyne (DBCO) linker.

Materials:

  • Amine-reactive MegaStokes™ dye (e.g., NHS ester)

  • Amine-functionalized DBCO (e.g., DBCO-amine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the amine-reactive MegaStokes™ dye in anhydrous DMF to a final concentration of 10 mg/mL.

    • Dissolve DBCO-amine in anhydrous DMF to a final concentration of 10 mg/mL.

  • Reaction Setup:

    • In a clean, dry reaction vial, combine the dissolved MegaStokes™ dye and a 1.2 molar equivalent of the dissolved DBCO-amine.

    • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature, protected from light, for 2-4 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

  • Purification:

    • Once the reaction is complete, purify the MegaStokes™ dye-DBCO conjugate by preparative reverse-phase HPLC. Use a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product.

  • Characterization and Storage:

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

    • Lyophilize the purified product and store it at -20°C, desiccated and protected from light.

Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol details the metabolic incorporation of an azide-functionalized sugar into the glycans of cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or other peracetylated azido (B1232118) sugars

  • Phosphate-Buffered Saline (PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed the cells in a suitable culture vessel (e.g., multi-well plate, culture dish with coverslips) and allow them to adhere and grow to the desired confluency.

  • Preparation of Azido Sugar Stock Solution:

    • Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • On the day of labeling, dilute the Ac₄ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

    • Remove the old medium from the cells and replace it with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.

    • The azide-labeled cells are now ready for SPAAC labeling with a MegaStokes™ dye-cyclooctyne conjugate.

Protocol 3: SPAAC Labeling of Azide-Modified Cells with MegaStokes™ Dye-DBCO

This protocol describes the fluorescent labeling of azide-modified cells using a MegaStokes™ dye-DBCO conjugate for subsequent imaging.

Materials:

  • Azide-labeled cells (from Protocol 2)

  • MegaStokes™ dye-DBCO conjugate (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium) or PBS

  • DMSO

  • (Optional) Nuclear counterstain (e.g., Hoechst 33342)

  • (Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of the MegaStokes™ dye-DBCO conjugate in DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.

  • SPAAC Labeling:

    • Wash the azide-labeled cells once with pre-warmed PBS.

    • Add the MegaStokes™ dye-DBCO staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to five times with pre-warmed PBS or imaging medium to remove any unreacted dye conjugate.

  • Optional Counterstaining and Fixation:

    • If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

    • For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • Imaging:

    • Image the labeled cells using a fluorescence microscope equipped with the appropriate filter set for the chosen MegaStokes™ dye.

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N-N≡N⁺ Triazole Stable Triazole Adduct Azide->Triazole [3+2] Cycloaddition Cyclooctyne Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Culture Cells MetabolicLabeling Metabolic Labeling with Azido Sugar (e.g., Ac₄ManNAz) Start->MetabolicLabeling Washing1 Wash to Remove Unbound Sugar MetabolicLabeling->Washing1 SPAAC SPAAC Reaction with MegaStokes™ Dye-DBCO Washing1->SPAAC Washing2 Wash to Remove Unbound Dye SPAAC->Washing2 Imaging Fluorescence Microscopy Imaging Washing2->Imaging

Caption: Experimental workflow for SPAAC labeling of cell surface glycans.

Troubleshooting_Flowchart Start Start: Weak or No Signal CheckLabeling Confirm Metabolic Labeling Efficiency Start->CheckLabeling HighBackground High Background? Start->HighBackground High Background Issue CheckDye Check Dye-DBCO Conjugate CheckLabeling->CheckDye Labeling Confirmed OptimizeLabeling Increase Azido Sugar Concentration or Incubation Time CheckLabeling->OptimizeLabeling Labeling Inefficient IncreaseConc Increase Dye-DBCO Concentration or Incubation Time CheckDye->IncreaseConc Conjugate OK CheckDye->HighBackground Conjugate Degraded Imaging Re-image IncreaseConc->Imaging OptimizeLabeling->Imaging CheckMicroscope Verify Microscope Settings (Filter, Exposure) HighBackground->CheckMicroscope No IncreaseWashes Increase Number of Washes HighBackground->IncreaseWashes Yes DecreaseConc Decrease Dye-DBCO Concentration IncreaseWashes->DecreaseConc DecreaseConc->Imaging

Caption: Troubleshooting flowchart for SPAAC with MegaStokes™ dyes.

References

Fixation and permeabilization methods for Azide MegaStokes dye 673 staining.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide (B81097) MegaStokes™ 673 is a fluorescent dye featuring an exceptionally large Stokes shift, which is the difference between the maximum wavelengths of excitation and emission. This characteristic is highly advantageous for minimizing self-quenching and reducing spectral overlap in multiplex imaging experiments. The azide group on the dye allows for its covalent attachment to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological samples.

Proper sample preparation, specifically fixation and permeabilization, is critical for successful intracellular staining with Azide MegaStokes™ 673. Fixation preserves cellular morphology, while permeabilization allows the dye to access its intracellular target. The choice of fixation and permeabilization reagents can significantly impact staining intensity and background fluorescence. These application notes provide detailed protocols and guidance for optimizing these crucial steps.

Data Presentation: Comparison of Permeabilization Methods

The selection of a permeabilization agent is a critical step that can influence the accessibility of intracellular targets and the overall signal-to-noise ratio. The following table summarizes the expected outcomes of different permeabilization strategies on staining with Azide MegaStokes™ 673, based on general principles of immunofluorescence and click chemistry labeling.

Permeabilization AgentConcentrationIncubation TimeExpected Signal IntensityNotes
Triton™ X-100 0.1 - 0.5%10-20 minutesHighA non-ionic detergent that effectively permeabilizes all cellular membranes. May extract some membrane proteins and lipids.[1][2]
Saponin 0.1 - 0.5%10-30 minutesModerate to HighA mild non-ionic detergent that selectively interacts with cholesterol in the plasma membrane, preserving intracellular membrane integrity.[2][3]
Tween® 20 0.2 - 0.5%30 minutesHighA non-ionic detergent similar to Triton™ X-100, suitable for permeabilizing cytoplasmic targets.[1][4]
Digitonin 10-50 µg/mL5-15 minutesModerateA milder detergent than Triton™ X-100 that selectively permeabilizes the plasma membrane based on cholesterol content.
Methanol (ice-cold) 100%10 minutesVariableActs as both a fixative and permeabilizing agent. Can denature some protein targets and affect cell morphology.

Experimental Protocols

Protocol 1: Formaldehyde (B43269) Fixation and Triton™ X-100 Permeabilization

This protocol is a robust starting point for many cell types and intracellular targets.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Methanol-Free Formaldehyde in PBS[5][6]

  • 0.2% Triton™ X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS (Wash Buffer)

  • Click Chemistry Reaction Cocktail (see manufacturer's guidelines)

  • Azide MegaStokes™ 673

Procedure:

  • Culture cells on coverslips or in microplates to the desired confluency.

  • Remove the culture medium and wash the cells twice with PBS.

  • Fix the cells by adding 4% methanol-free formaldehyde in PBS and incubating for 15 minutes at room temperature.[1]

  • Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by adding 0.2% Triton™ X-100 in PBS and incubating for 15-20 minutes at room temperature.[1]

  • Remove the permeabilization buffer and wash the cells three times with 3% BSA in PBS.

  • Proceed with the Click Chemistry reaction for labeling with Azide MegaStokes™ 673 according to the manufacturer's protocol.

  • After the click reaction, wash the cells three times with 3% BSA in PBS.

  • Mount the coverslips with an appropriate mounting medium.

Protocol 2: Formaldehyde Fixation and Saponin Permeabilization

This protocol is recommended for preserving the integrity of intracellular membranes.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Methanol-Free Formaldehyde in PBS

  • 0.1% Saponin in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS (Wash Buffer)

  • Click Chemistry Reaction Cocktail

  • Azide MegaStokes™ 673

Procedure:

  • Culture and wash cells as described in Protocol 1.

  • Fix the cells with 4% methanol-free formaldehyde in PBS for 15 minutes at room temperature.

  • Remove the fixative and wash the cells three times with PBS.

  • Permeabilize the cells by adding 0.1% Saponin in PBS and incubating for 10-15 minutes at room temperature.

  • Remove the permeabilization buffer and wash the cells three times with 3% BSA in PBS.

  • Proceed with the Click Chemistry reaction and subsequent washing steps as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Click Chemistry Staining cluster_imaging Imaging cell_culture 1. Cell Culture wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (e.g., 4% Formaldehyde) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (e.g., Triton X-100 or Saponin) wash2->permeabilization wash3 6. Wash with Wash Buffer permeabilization->wash3 click_reaction 7. Click Reaction with Azide MegaStokes™ 673 wash3->click_reaction wash4 8. Wash with Wash Buffer click_reaction->wash4 mounting 9. Mount Sample wash4->mounting imaging 10. Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for Azide MegaStokes™ 673 staining.

logical_relationship cluster_reagents Reagent Choice cluster_outcomes Influences fixative Fixative (e.g., Formaldehyde) morphology Cellular Morphology Preservation fixative->morphology permeabilizer Permeabilization Agent (Triton X-100, Saponin, etc.) accessibility Target Accessibility permeabilizer->accessibility signal Signal-to-Noise Ratio permeabilizer->signal accessibility->signal

Caption: Factors influencing staining outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Azide (B81097) MegaStokes™ 673 dye for the fluorescent labeling of cells. The protocols outlined below are intended for researchers engaged in cell biology, drug development, and other life science fields requiring high-quality cellular imaging.

Introduction

Azide MegaStokes™ 673 is a fluorescent dye designed for bioorthogonal labeling applications, specifically for copper-catalyzed click chemistry. This dye contains an azide moiety that can be covalently linked to alkyne-modified biomolecules within or on the surface of cells. A key feature of the MegaStokes™ dyes is their large Stokes shift, which minimizes self-quenching and improves the signal-to-noise ratio in fluorescence microscopy. Experimental data has demonstrated that Azide MegaStokes™ 673 is non-toxic to cells at concentrations up to 50 μM[1].

Principle of Labeling

Cellular labeling with Azide MegaStokes™ 673 is a two-step process. First, an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar, amino acid, or nucleoside) is introduced to the cells. This precursor is incorporated into cellular biomolecules through the cell's natural metabolic pathways. In the second step, the azide-containing Azide MegaStokes™ 673 dye is introduced, and in the presence of a copper(I) catalyst, it specifically and covalently attaches to the alkyne-modified biomolecules via a click reaction. This results in highly specific and stable fluorescent labeling of the target molecules.

Quantitative Data Summary

For optimal performance and to minimize potential cytotoxicity, it is crucial to use the appropriate concentrations of all reagents. The following table summarizes the recommended concentration ranges for the key components in a typical cell labeling experiment using Azide MegaStokes™ 673.

ReagentRecommended Starting ConcentrationRecommended Concentration RangeMaximum Non-Toxic Concentration
Azide MegaStokes™ 67320 µM5 - 40 µM50 µM[1]
Alkyne-modified metabolic precursorVaries by precursorVaries by precursorRefer to manufacturer's guidelines
Copper(II) Sulfate (CuSO₄)50 µM25 - 100 µM-
Copper Catalyst Ligand (e.g., THPTA)250 µM125 - 500 µM-
Reducing Agent (e.g., Sodium Ascorbate)2.5 mM1 - 5 mM-

Experimental Protocols

The following is a general protocol for labeling the surface of live mammalian cells with Azide MegaStokes™ 673 following metabolic incorporation of an alkyne-modified sugar. This protocol may require optimization depending on the cell type and the specific alkyne-modified precursor used.

Materials
  • Azide MegaStokes™ 673 dye

  • Alkyne-modified metabolic precursor (e.g., an O-acetylated N-azidoacetylmannosamine (Ac4ManNAz) analog with an alkyne group)

  • Mammalian cells in culture

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper catalyst ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

  • Fluorescence microscope

Protocol for Live Cell Surface Labeling
  • Metabolic Labeling:

    • Plate cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).

    • Incubate the cells with the alkyne-modified metabolic precursor in complete culture medium for 24-48 hours. The optimal concentration of the precursor should be determined empirically but typically falls in the range of 25-100 µM.

  • Preparation of Labeling Solution (Click Reaction Cocktail):

    • Important: Prepare the labeling solution fresh and just before use.

    • In a microcentrifuge tube, prepare the labeling cocktail in PBS. For a final volume of 1 mL, add the components in the following order:

      • PBS (to final volume)

      • Azide MegaStokes™ 673 to a final concentration of 20 µM.

      • Copper(II) Sulfate to a final concentration of 50 µM.

      • Copper catalyst ligand (e.g., THPTA) to a final concentration of 250 µM.

    • Vortex briefly to mix.

    • Immediately before adding to the cells, add Sodium Ascorbate to a final concentration of 2.5 mM to initiate the click reaction. Vortex briefly.

  • Cell Labeling:

    • Wash the cells twice with warm PBS to remove any unincorporated metabolic precursor.

    • Add the freshly prepared labeling solution to the cells.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with PBS.

    • Add fresh culture medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the Cy5 channel (Excitation/Emission maxima for Azide MegaStokes™ 673 are approximately 650/673 nm).

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling with Alkyne Precursor cell_culture->metabolic_labeling Incubate 24-48h wash1 3. Wash Cells metabolic_labeling->wash1 click_reaction 4. Add Click Reaction Cocktail wash1->click_reaction Incubate 10-30 min wash2 5. Wash Cells click_reaction->wash2 imaging 6. Fluorescence Imaging wash2->imaging

Caption: Workflow for cell labeling with Azide MegaStokes™ 673.

Click Chemistry Reaction Pathway

click_chemistry cluster_catalyst Catalyst System cluster_product Product alkyne Alkyne-modified Biomolecule labeled_biomolecule Fluorescently Labeled Biomolecule alkyne->labeled_biomolecule azide Azide MegaStokes™ 673 azide->labeled_biomolecule catalyst Cu(I) from CuSO4 + Sodium Ascorbate catalyst->labeled_biomolecule

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols for Bioorthogonal Labeling using Azide MegaStokes™ 673 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environments. These reactions involve pairs of mutually reactive functional groups that are abiotic and do not interfere with endogenous biochemical processes. The azide (B81097) group, in particular, is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and selective reactivity. When coupled with a fluorescent dye, it enables the precise tracking and imaging of cellular components and processes.

Azide MegaStokes™ 673 is a fluorescent dye specifically designed for bioorthogonal labeling applications via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This dye exhibits a significantly large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This property is highly advantageous for fluorescence imaging, as it minimizes self-quenching and reduces spectral crosstalk in multiplexing experiments. Its far-red emission is also beneficial for in vivo imaging, as it minimizes interference from cellular autofluorescence.

These application notes provide an overview of the properties of Azide MegaStokes™ 673, detailed protocols for its use in cellular labeling, and examples of its application in studying cellular signaling pathways.

Key Applications

  • Fluorescence Resonance Energy Transfer (FRET): The large Stokes shift of Azide MegaStokes™ 673 makes it an excellent FRET donor, minimizing direct excitation of the acceptor and leading to more robust FRET signals.[1][2]

  • Metabolic Glycan Labeling: Azide MegaStokes™ 673 can be used to visualize glycans on the cell surface or within the cell. This is achieved by metabolically incorporating an azide-modified sugar into the glycan structure, followed by a click reaction with the alkyne-modified dye. This technique is invaluable for studying glycosylation changes in various physiological and pathological states, such as cancer.

  • Labeling of Proteins and Nucleic Acids: Biomolecules can be functionalized with an alkyne group and subsequently labeled with Azide MegaStokes™ 673 for visualization and tracking.

Data Presentation

The spectral and physical properties of Azide MegaStokes™ 673 are summarized in the table below. Please note that the quantum yield and molar extinction coefficient for Azide MegaStokes™ 673 are not publicly available. The data provided for these parameters are for a spectrally similar dye, Alexa Fluor 647, for reference purposes.

PropertyValueReference
Excitation Maximum (λex) 542 nm (in ethanol)[3]
Emission Maximum (λem) 673 nm (in ethanol)[3]
Stokes Shift 131 nmCalculated
Quantum Yield (Φ) ~0.33(Value for Alexa Fluor 647)
Molar Extinction Coefficient (ε) ~270,000 cm⁻¹M⁻¹(Value for Alexa Fluor 647)
Molecular Formula C₂₃H₂₅N₅O₅S[3]
Molecular Weight 483.54 g/mol [3]
CAS Number 1246853-81-5[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans and Detection with Azide MegaStokes™ 673

This protocol describes the metabolic incorporation of an azide-modified sialic acid precursor, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into cell surface glycans, followed by copper-catalyzed click chemistry with an alkyne-functionalized Azide MegaStokes™ 673.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Alkyne-functionalized Azide MegaStokes™ 673

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

    • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).

  • Cell Fixation and Permeabilization (Optional):

    • After incubation, gently wash the cells three times with warm PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL reaction volume:

      • 890 µL PBS

      • 10 µL of 10 mM alkyne-functionalized Azide MegaStokes™ 673 in DMSO (final concentration 100 µM)

      • 50 µL of 10 mM CuSO₄ in water (final concentration 500 µM)

      • 50 µL of 10 mM THPTA in water (final concentration 500 µM)

    • Important: Premix the CuSO₄ and THPTA before adding to the cocktail.

    • Add 10 µL of freshly prepared 1 M sodium ascorbate in water (final concentration 10 mM) to the cocktail immediately before adding to the cells.

    • Remove the PBS from the cells and add the "Click-it" reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Azide MegaStokes™ 673 (Excitation: ~542 nm, Emission: ~673 nm) and DAPI.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space EGF EGF EGFR EGFR (N-glycosylated) EGF->EGFR EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 SOS SOS Grb2->SOS Activation Ras Ras-GTP SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activation Proliferation Cell Proliferation Transcription_Factors->Proliferation Gene Expression

Caption: EGFR signaling pathway leading to cell proliferation.

The diagram above illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. N-glycosylation of EGFR is crucial for its proper function, including ligand binding and dimerization.[4] Metabolic labeling with azide-modified sugars allows for the visualization of these glycans and the study of their role in EGFR signaling.

Bioorthogonal_Labeling_Workflow cluster_metabolic Step 1: Metabolic Incorporation cluster_click Step 2: Click Chemistry cluster_visualization Step 3: Visualization Azido_Sugar Azide-Modified Sugar (e.g., Ac4ManNAz) Cell Live Cell Azido_Sugar->Cell Incubation Glycan Cell Surface Glycan with Azide Group Cell->Glycan Metabolic Processing Labeled_Glycan Fluorescently Labeled Glycan Glycan->Labeled_Glycan CuAAC Reaction Alkyne_Dye Alkyne-MegaStokes™ 673 Alkyne_Dye->Labeled_Glycan Microscopy Fluorescence Microscopy Labeled_Glycan->Microscopy Excitation Imaging Cell Imaging Microscopy->Imaging Emission Detection

Caption: Experimental workflow for bioorthogonal labeling.

This diagram outlines the general workflow for labeling cellular glycans using a two-step bioorthogonal approach. The first step involves the metabolic incorporation of an azide-modified sugar into the cellular glycans. The second step is the highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the incorporated azide and an alkyne-functionalized fluorescent dye, such as Azide MegaStokes™ 673. The final step is the visualization of the labeled biomolecules using fluorescence microscopy.[5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background with Azide MegaStokes dye 673 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues encountered during immunofluorescence staining with Azide MegaStokes dye 673.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence with this compound?

High background fluorescence in experiments using this compound and click chemistry can stem from several factors:

  • Non-specific binding of the dye: The fluorescent dye itself may bind to cellular components other than the intended target.

  • Suboptimal dye concentration: Using a concentration of this compound that is too high can lead to increased non-specific binding.

  • Inefficient blocking: Failure to adequately block non-specific binding sites on cells or tissues can result in the dye adhering to unintended locations.

  • Inadequate washing: Insufficient washing steps may not effectively remove all unbound dye, contributing to a high background signal.

  • Issues with the click chemistry reaction: Residual copper catalyst from the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can sometimes cause non-specific fluorescence.

  • Sample autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from the dye.

Q2: How can I determine if the high background is due to the this compound itself or another component of my experiment?

To pinpoint the source of the high background, it is essential to include proper controls in your experiment. A "no-click" control, where the cells are incubated with the this compound but without the copper catalyst, can help determine if the dye itself is binding non-specifically. If this control shows high fluorescence, the issue is likely with the dye's interaction with the sample.

Q3: What is the recommended starting concentration for this compound?

The optimal concentration for this compound should be determined empirically through titration. However, a good starting point for most cell-based imaging experiments is in the low micromolar range. It is crucial to perform a concentration gradient to find the lowest concentration that provides a strong specific signal with minimal background.

Troubleshooting Guides

High background staining can obscure specific signals and lead to misinterpretation of results. The following guides provide a systematic approach to identifying and resolving the root causes of this issue.

Guide 1: Optimizing Staining Protocol

High background can often be resolved by carefully optimizing the staining protocol. This involves titrating reagents, optimizing incubation times, and ensuring thorough washing.

Data Presentation: Recommended Reagent Concentrations for Click Chemistry

ReagentRecommended Starting ConcentrationTitration RangeKey Considerations
This compound5 µM1 - 10 µMTitration is critical. Use the lowest concentration that gives a good signal-to-noise ratio.
Copper(II) Sulfate (CuSO₄)100 µM50 - 200 µMUse a high-purity source.
Copper ligand (e.g., THPTA)500 µM250 - 1000 µMShould be in excess of CuSO₄ to stabilize the copper(I) ion.
Reducing Agent (e.g., Sodium Ascorbate)5 mM2.5 - 10 mMPrepare fresh to ensure maximum reducing activity.
Guide 2: Enhancing Blocking and Washing Steps

Insufficient blocking and washing are common culprits for high background. The choice of blocking buffer and the rigor of the washing steps are critical.

Data Presentation: Comparison of Common Blocking Buffers

Blocking BufferCompositionAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% BSA in PBS or TBSCommonly used, good for many applications.Can sometimes be a source of background if not high purity.
Normal Goat Serum (NGS)5-10% NGS in PBS or TBSEffective at blocking non-specific binding of secondary antibodies (if used).Not ideal if using a goat-derived primary antibody.
Commercial Blocking BuffersProprietary formulationsOften optimized for low background in fluorescent staining.Can be more expensive.

Experimental Protocols

Protocol 1: Titration of this compound to Reduce Background

This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell type and experimental conditions.

Methodology:

  • Cell Preparation: Seed your cells on coverslips or in imaging plates and grow to the desired confluency.

  • Metabolic Labeling (if applicable): If your experiment involves metabolic labeling with an alkyne-modified molecule, incubate the cells with the alkyne substrate for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.

  • Click Reaction with Dye Titration:

    • Prepare a series of click reaction cocktails with varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM). The concentrations of copper sulfate, ligand, and reducing agent should be kept constant.

    • Incubate the cells with the different click reaction cocktails for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS containing 0.1% Tween 20, for 5-10 minutes each.

    • Perform a final wash with PBS.

  • Mounting and Imaging: Mount the coverslips with an anti-fade mounting medium and image the cells using a fluorescence microscope with appropriate filter sets for the dye.

  • Analysis: Compare the signal intensity and background levels across the different dye concentrations to determine the optimal concentration.

Mandatory Visualization

Below is a troubleshooting workflow to guide researchers in diagnosing and resolving high background staining with this compound.

TroubleshootingWorkflow Start High Background Observed CheckControls Review Controls: - No-dye control - No-click control Start->CheckControls HighInNoDye High Background in No-Dye Control? CheckControls->HighInNoDye Autofluorescence Issue: Autofluorescence Solution: Use spectral unmixing or quenching agents. HighInNoDye->Autofluorescence Yes HighInNoClick High Background in No-Click Control? HighInNoDye->HighInNoClick No Resolved Background Reduced Autofluorescence->Resolved NonSpecificDyeBinding Issue: Non-specific Dye Binding Solution: Decrease dye concentration, optimize blocking, increase washing. HighInNoClick->NonSpecificDyeBinding Yes CheckClickReagents Issue: Click Reaction Problem Solution: Check reagent purity, optimize copper/ligand ratio. HighInNoClick->CheckClickReagents No OptimizeProtocol Optimize Staining Protocol: - Titrate dye concentration - Change blocking buffer - Increase wash duration/number NonSpecificDyeBinding->OptimizeProtocol OptimizeProtocol->Resolved CheckClickReagents->OptimizeProtocol

Troubleshooting low signal intensity with Azide MegaStokes dye 673.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal intensity when using Azide (B81097) MegaStokes dye 673.

Troubleshooting Guide: Low Signal Intensity

Low or no fluorescence signal can arise from various factors throughout the experimental workflow. This guide offers a systematic approach to identify and resolve the root causes of low signal intensity.

Diagram: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Low Signal with Azide MegaStokes Dye 673 start Low or No Signal Observed reagent_prep Step 1: Verify Reagent Integrity & Preparation start->reagent_prep conjugation Step 2: Assess Click Chemistry Conjugation reagent_prep->conjugation sub_reagent1 Dye Storage: - Stored at -20°C? - Protected from light? reagent_prep->sub_reagent1 sub_reagent2 Fresh Reagents: - Fresh catalyst & reducing agent? reagent_prep->sub_reagent2 sample_prep Step 3: Evaluate Sample Preparation conjugation->sample_prep sub_conjugation1 Reaction Conditions: - Correct buffer & pH? - Optimal temperature & time? conjugation->sub_conjugation1 sub_conjugation2 Reactant Concentrations: - Sufficient dye & alkyne-modified target? conjugation->sub_conjugation2 instrument_settings Step 4: Check Instrumentation & Imaging Parameters sample_prep->instrument_settings sub_sample1 Cell Permeabilization (if applicable): - Adequate for intracellular targets? sample_prep->sub_sample1 sub_sample2 Washing Steps: - Sufficient to remove unbound dye? sample_prep->sub_sample2 analysis Step 5: Review Data Analysis instrument_settings->analysis sub_instrument1 Excitation & Emission Filters: - Correct for λex=542nm, λem=673nm? instrument_settings->sub_instrument1 sub_instrument2 Exposure Time & Gain: - Sufficiently high for detection? instrument_settings->sub_instrument2 sub_instrument3 Photobleaching: - Minimized light exposure? instrument_settings->sub_instrument3

Caption: A step-by-step workflow to diagnose the cause of low fluorescence signal.

Question 1: Why is my fluorescent signal weak or absent after labeling with this compound?

Answer: Weak or no signal can stem from several issues. Systematically check the following potential causes:

1. Reagent Integrity and Preparation:

  • Dye Storage: this compound should be stored at -20°C and protected from light. Improper storage can lead to degradation of the dye.

  • Reagent Quality: Ensure that all components for the click chemistry reaction, especially the copper catalyst and reducing agent (like sodium ascorbate), are fresh and have been stored correctly. The reducing agent solution is susceptible to oxidation and should be prepared fresh.

  • Dye Concentration: The concentration of the dye may be too low. It may be necessary to perform a titration to determine the optimal concentration for your specific application.[1]

2. Inefficient Click Chemistry Conjugation:

  • Reaction Buffer: The click reaction is generally pH-insensitive, working well in a pH range of 4-11. However, ensure your buffer does not contain components that can interfere with the reaction.

  • Catalyst and Ligand: For copper-catalyzed reactions, ensure the copper (I) catalyst is present and active. The use of a stabilizing ligand like THPTA can improve reaction efficiency in aqueous solutions.

  • Reaction Time and Temperature: While click chemistry is generally fast, insufficient reaction time or suboptimal temperature can lead to low labeling efficiency. Incubating for a longer duration or at a slightly elevated temperature (e.g., room temperature or 37°C) may improve the yield.

  • Accessibility of Azide/Alkyne Groups: Steric hindrance can prevent the dye from reacting with the alkyne-modified target molecule. Ensure the alkyne group on your biomolecule is accessible.

3. Sample Preparation and Staining Protocol:

  • Insufficient Washing: Inadequate washing after the labeling reaction can result in high background, which can mask a weak signal.

  • Cell Permeabilization (for intracellular targets): If you are targeting an intracellular molecule, ensure that your permeabilization protocol is sufficient for the antibody-dye conjugate to access the target.

  • Fixation Issues: Some fixation methods can affect the antigenicity of the target protein or the fluorescence of the dye. Ensure your fixation protocol is compatible with your target and the dye.

4. Instrumentation and Imaging Parameters:

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound (Excitation max: ~542 nm, Emission max: ~673 nm).[2]

  • Suboptimal Instrument Settings: On a microscope, increase the exposure time or camera gain. For flow cytometry, adjust the detector voltage (gain). Be aware that increasing these settings can also increase background noise.[3]

  • Photobleaching: this compound, like other cyanine-based dyes, is susceptible to photobleaching (fading upon exposure to excitation light). Minimize the sample's exposure to the excitation light source. The use of an anti-fade mounting medium is recommended for microscopy.[1]

  • Far-Red Dye Visibility: Far-red dyes like MegaStokes 673 are often not visible to the naked eye through the microscope eyepiece. The signal must be detected with a CCD camera or a confocal imaging system.[1]

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: The key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~542 nm (in ethanol)[2]
Emission Maximum (λem)~673 nm (in ethanol)[2]
Stokes ShiftLarge (not explicitly quantified)
Quantum Yield (Φ)Not publicly available
Molar Extinction Coefficient (ε)Not publicly available

Q2: How should I store this compound?

A2: The dye should be stored at -20°C in a desiccated environment and protected from light to prevent degradation and photobleaching.[2]

Q3: Is this compound suitable for live-cell imaging?

A3: While the dye can be used for labeling in living systems, it's important to consider its potential toxicity. Studies have shown that MegaStokes dyes are not toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 μM.[2] However, it is always recommended to perform a toxicity assay for your specific cell type and experimental conditions.

Q4: What is "click chemistry" and why is it used with this dye?

A4: Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible. This compound is designed for use in a specific type of click chemistry called copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable covalent bond between the azide group on the dye and an alkyne group that has been incorporated into a target biomolecule. This method is highly selective and does not interfere with other functional groups typically found in biological systems.

Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide Biomolecule-Alkyne Product Labeled Biomolecule Azide->Product Dye Azide MegaStokes 673 Dye->Product Catalyst Cu(I) Catalyst->Product catalyzes

Caption: The CuAAC reaction covalently links the alkyne-modified biomolecule and the azide dye.

Experimental Protocols

Protocol 1: General Protocol for Cell Labeling via Click Chemistry

This protocol provides a general workflow for labeling azide or alkyne-modified proteins in cell lysates. This should be used as a starting point and may require optimization for specific cell types and applications.[4]

Materials:

  • Azide or alkyne-modified cell lysate (1-5 mg/mL)

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or water for stock solutions

Procedure:

  • Prepare Stock Solutions:

    • THPTA (100 mM): Prepare in water.

    • Copper (II) Sulfate (20 mM): Prepare in water.

    • This compound (1 mM): Prepare in DMSO or water.

    • Sodium Ascorbate (300 mM): Prepare fresh in water immediately before use.

  • Reaction Setup (for a 200 µL final reaction volume):

    • In a microfuge tube, combine:

      • 50 µL of protein lysate

      • 100 µL of PBS buffer

      • 4 µL of 1 mM this compound (final concentration 20 µM)

    • Vortex briefly to mix.

  • Initiate Click Reaction:

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

    • Add 10 µL of 300 mM freshly prepared sodium ascorbate solution to start the reaction. Vortex briefly.

  • Incubation:

    • Protect the reaction from light and incubate for 30 minutes at room temperature. A longer incubation time may improve labeling efficiency.

  • Downstream Processing:

    • The labeled proteins in the lysate are now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: General Protocol for Antibody Conjugation via Click Chemistry

This protocol outlines a general procedure for conjugating this compound to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (in an amine-free buffer like PBS)

  • This compound

  • Click chemistry catalyst and reducing agent (as in Protocol 1)

  • DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Antibody:

    • Ensure the alkyne-modified antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the buffer contains primary amines (like Tris), it must be exchanged.

  • Prepare Dye Stock:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Add the click chemistry catalyst components (THPTA, CuSO₄, and sodium ascorbate) as described in Protocol 1. The final concentrations may need to be optimized.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of the dye (~542 nm).

Diagram: Antibody Conjugation Workflow

AntibodyConjugation start Start: Alkyne-Modified Antibody & Azide MegaStokes 673 reaction Click Chemistry Reaction (Cu(I) catalyst) start->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification characterization Characterization (Degree of Labeling) purification->characterization end End: Labeled Antibody characterization->end

Caption: A streamlined workflow for conjugating Azide MegaStokes 673 to an antibody.

References

Strategies to minimize photobleaching of Azide MegaStokes dye 673.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Azide MegaStokes dye 673 during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal from this compound is fading rapidly during imaging. What is happening and how can I fix it?

A1: The phenomenon you are observing is called photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize this, you can implement several strategies:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1]

  • Minimize Exposure Time: Keep the duration of light exposure as short as possible for image acquisition.[1]

  • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium or imaging buffer to quench reactive oxygen species that accelerate photobleaching.[1]

  • Image a Fresh Field of View: For fixed samples, moving to a new area of the slide for each image capture can prevent cumulative damage.

Q2: What are antifade reagents and how do they work?

A2: Antifade reagents are chemical compounds that reduce photobleaching. Most of these reagents are potent antioxidants that work by scavenging reactive oxygen species (ROS), such as singlet oxygen, which are major contributors to fluorophore degradation. By removing these damaging molecules, antifade reagents extend the fluorescent lifetime of your dye.

Q3: Are all antifade reagents compatible with live-cell imaging?

A3: No, many traditional antifade reagents are toxic to live cells. It is crucial to use reagents specifically formulated and tested for live-cell applications.[2] Commercial live-cell antifade reagents are available, and some common non-toxic antioxidants like Trolox (a vitamin E analog) and L-Ascorbic acid can also be used.

Q4: this compound is a far-red dye. Does this affect its photostability?

A4: Yes, generally, far-red and near-infrared dyes are less prone to causing photobleaching and phototoxicity compared to dyes excited by shorter wavelengths (e.g., blue or green light).[3] This is because lower-energy photons are used for excitation. Additionally, using far-red dyes helps to minimize autofluorescence from the sample.

Q5: Besides photobleaching, what other factors should I be concerned about during long-term imaging?

A5: Phototoxicity is a major concern in long-term live-cell imaging. The same high-intensity light that causes photobleaching can also generate ROS that damage cellular components, leading to altered cell behavior or even cell death. Strategies to reduce photobleaching, such as minimizing light exposure, will also help to reduce phototoxicity.

Troubleshooting Guide: Minimizing Photobleaching

This guide provides a systematic approach to troubleshooting and minimizing photobleaching of this compound.

Step 1: Optimize Imaging Parameters

The first and most straightforward approach is to adjust your microscope settings.

ParameterRecommended ActionRationale
Excitation Intensity Reduce to the lowest level that provides a usable signal.Higher light intensity accelerates the rate of photobleaching.[1]
Exposure Time Use the shortest possible exposure time.Minimizes the total number of photons the fluorophore is exposed to.[1]
Neutral Density Filters Use neutral density (ND) filters to attenuate the excitation light.Reduces light intensity without changing the spectral quality.
Detector Gain/Sensitivity Increase detector gain or use a more sensitive detector.Allows for the use of lower excitation power.
Imaging Frequency For time-lapse experiments, increase the interval between image acquisitions.Reduces the cumulative light exposure over the course of the experiment.
Step 2: Employ Antifade Reagents

If optimizing imaging parameters is insufficient, the next step is to use an antifade reagent. The choice of reagent will depend on whether you are working with fixed or live cells.

For Fixed Cells:

A variety of commercial and homemade antifade mounting media are available.

Antifade ReagentKey CharacteristicsConsiderations
p-Phenylenediamine (PPD) Highly effective at reducing fading.Can cause initial quenching of fluorescence and may not be compatible with all dyes, particularly some cyanine (B1664457) dyes.[4]
n-Propyl gallate (NPG) Effective antifade agent.Can be difficult to dissolve and may have biological effects in live cells.[4]
1,4-diazabicyclo[2.2.2]octane (DABCO) A good general-purpose antifade reagent.Less effective than PPD but also less toxic.[4]
VECTASHIELD® Commercial formulation, reported to be very effective for coumarin (B35378) dyes.[5]May cause some initial quenching.
ProLong™ Gold/Diamond Commercial formulations with high antifade protection.Curing time may be required.

For Live Cells:

The options are more limited due to cytotoxicity concerns.

Antifade ReagentKey CharacteristicsConsiderations
Trolox A water-soluble analog of Vitamin E, a potent antioxidant.Commonly used in live-cell imaging to reduce phototoxicity and photobleaching.
L-Ascorbic Acid (Vitamin C) A naturally occurring antioxidant.Can be added to the imaging medium.
ProLong™ Live Antifade Reagent A commercial reagent specifically designed for live-cell imaging.[6][7][8]Formulated to be non-toxic and effective for a broad range of dyes.[6][7][8]
Oxyrase® Oxygen Scavenging System Enzymatically removes dissolved oxygen from the medium.Reduces the formation of reactive oxygen species.

Experimental Protocols

Protocol 1: Preparation of a Homemade Antifade Mounting Medium for Fixed Cells (DABCO-Glycerol)

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10X solution, pH 7.4

  • Distilled water

Procedure:

  • Prepare a 1X PBS solution by diluting the 10X stock with distilled water.

  • To make 10 ml of mounting medium, combine:

    • 1 g of DABCO

    • 1 ml of 10X PBS

    • 9 ml of glycerol

  • Dissolve the DABCO completely by vortexing or gentle heating in a water bath.

  • Adjust the pH to ~8.6 with 0.5 M sodium carbonate if necessary.

  • Store the solution in small aliquots at -20°C, protected from light.

Protocol 2: Using Trolox as a Live-Cell Antifade Reagent

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) or DMSO for stock solution

  • Live-cell imaging medium

Procedure:

  • Prepare a 100 mM stock solution of Trolox in ethanol or DMSO. Store at -20°C.

  • On the day of the experiment, dilute the Trolox stock solution into your live-cell imaging medium to a final working concentration of 0.1-1 mM.

  • Replace the culture medium of your cells with the Trolox-containing imaging medium shortly before starting your imaging session.

  • Proceed with your live-cell imaging experiment.

Visualized Workflows and Logic

ExperimentalWorkflow_Antifade_Preparation cluster_materials Required Materials cluster_procedure Preparation Protocol DABCO DABCO Powder Glycerol Glycerol PBS 10X PBS H2O Distilled Water start Start mix Combine DABCO, 10X PBS, and Glycerol start->mix dissolve Dissolve Completely (Vortex/Heat) mix->dissolve ph_adjust Adjust pH to ~8.6 (if necessary) dissolve->ph_adjust aliquot Aliquot and Store at -20°C (Protected from Light) ph_adjust->aliquot end Ready to Use aliquot->end

Caption: Workflow for preparing a DABCO-based antifade mounting medium.

Troubleshooting_Photobleaching start Photobleaching Observed optimize_imaging Optimize Imaging Parameters (Lower Intensity, Shorter Exposure) start->optimize_imaging is_fixed Is the Sample Fixed or Live? optimize_imaging->is_fixed fixed_antifade Use Antifade Mounting Medium (e.g., DABCO, ProLong Gold) is_fixed->fixed_antifade Fixed live_antifade Use Live-Cell Compatible Antifade Reagent (e.g., Trolox) is_fixed->live_antifade Live reassess Re-evaluate Signal fixed_antifade->reassess live_antifade->reassess success Problem Solved reassess->success Signal Stable consider_dye Consider a More Photostable Dye reassess->consider_dye Still Fading

References

Preventing non-specific binding of Azide MegaStokes dye 673.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with non-specific binding of Azide MegaStokes dye 673 during bioconjugation and cellular imaging experiments.

Troubleshooting Guide: Non-Specific Binding

Non-specific binding of fluorescent dyes can lead to high background signal, reducing the signal-to-noise ratio and potentially leading to false-positive results. The following guide provides systematic steps to identify and mitigate non-specific binding of this compound.

Problem: High Background or Non-Specific Staining

High background fluorescence can manifest as a general haze across the sample or as distinct, unintended staining of cellular compartments or tissue structures.

Possible Causes and Solutions:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on proteins, cells, or tissues is a primary cause of high background.

    • Solution: Optimize your blocking protocol. This includes the choice of blocking agent, its concentration, and the incubation time. Refer to the table below for common blocking agents and their recommended concentrations.[1][2]

  • Hydrophobic Interactions: Fluorescent dyes can non-specifically adhere to cellular components through hydrophobic interactions.

    • Solution: Include detergents in your washing buffers to disrupt these interactions. Low concentrations of Tween-20 or Triton X-100 are commonly used.

  • Ionic Interactions: Charged fluorescent dyes can interact with oppositely charged molecules in the sample.[1]

    • Solution: Adjust the ionic strength of your buffers. Increasing the salt concentration (e.g., using PBS with higher NaCl) can help to reduce charge-based non-specific binding.

  • Excess Dye Concentration: Using too high a concentration of the this compound can lead to increased non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal dye concentration that provides a good signal with minimal background.

  • Insufficient Washing: Inadequate washing after the dye incubation step can leave unbound dye molecules in the sample.

    • Solution: Increase the number and duration of washing steps. Ensure thorough rinsing of the entire sample.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for non-specific staining.[3][4]

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using autofluorescence quenching reagents.[5]

Experimental Workflow to Mitigate Non-Specific Binding

The following diagram illustrates a typical experimental workflow designed to minimize non-specific binding of this compound in a "click" chemistry labeling experiment.

workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_labeling Labeling Reaction cluster_washing Washing cluster_imaging Imaging Fixation 1. Fixation Permeabilization 2. Permeabilization (if required for intracellular targets) Fixation->Permeabilization Blocking_Step 3. Blocking Step (e.g., BSA, Normal Serum) Permeabilization->Blocking_Step Click_Reaction 4. Click Reaction (with Azide MegaStokes 673) Blocking_Step->Click_Reaction Washing_Steps 5. Extensive Washing Click_Reaction->Washing_Steps Imaging 6. Imaging Washing_Steps->Imaging

A generalized workflow for fluorescent labeling, emphasizing the critical blocking and washing steps to minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with fluorescent dyes like Azide MegaStokes 673?

A1: The most common cause is the interaction of the dye with cellular components other than the intended target. This can be due to hydrophobic interactions, electrostatic attractions between the charged dye and cellular molecules, or inadequate blocking of non-specific binding sites.[1]

Q2: Which blocking agent should I use for my experiment?

A2: The choice of blocking agent depends on your sample type and experimental setup. Bovine Serum Albumin (BSA) is a common and effective blocking agent for many applications. For immunohistochemistry, normal serum from the species of the secondary antibody is often recommended to block endogenous Fc receptors.[6][7] Refer to the table below for a comparison of common blocking agents.

Q3: Can the concentration of this compound affect non-specific binding?

A3: Yes, using an excessively high concentration of the dye is a common cause of increased background staining.[8] It is crucial to perform a titration experiment to determine the lowest effective concentration that provides a strong signal for your target.

Q4: How can I differentiate between non-specific binding and true signal?

A4: A key control is a "no-alkyne" or "no-click catalyst" sample. This sample undergoes the entire labeling procedure except for the introduction of the alkyne-modified target or the copper catalyst. Any fluorescence observed in this control sample is likely due to non-specific binding of the this compound.

Q5: What should I do if I still observe high background after optimizing my blocking and washing steps?

A5: If you have optimized your protocol and still face issues, consider the following:

  • Autofluorescence: Check for autofluorescence in your sample by imaging an unstained control.[4]

  • Dye Aggregation: Ensure the dye is fully dissolved in the reaction buffer. Aggregates can stick non-specifically to the sample.

  • Buffer Components: Some buffer components can interfere with the labeling reaction or promote non-specific binding. Ensure all buffers are freshly prepared and of high quality.

Logical Flow for Troubleshooting Non-Specific Binding

The following diagram outlines a logical approach to troubleshooting non-specific binding issues.

troubleshooting_flow Start High Background Observed Check_Controls Review Negative Controls (e.g., no-alkyne sample) Start->Check_Controls Optimize_Blocking Optimize Blocking Protocol (Agent, Concentration, Time) Check_Controls->Optimize_Blocking Signal in negative control Titrate_Dye Titrate Azide MegaStokes 673 Concentration Optimize_Blocking->Titrate_Dye Optimize_Washing Optimize Washing Steps (Number, Duration, Detergent) Titrate_Dye->Optimize_Washing Check_Autofluorescence Assess Autofluorescence of the Sample Optimize_Washing->Check_Autofluorescence Problem_Solved Problem Resolved Check_Autofluorescence->Problem_Solved Background Reduced

A step-by-step decision tree for troubleshooting non-specific binding.

Data Presentation

Table 1: Common Blocking Agents for Preventing Non-Specific Binding
Blocking AgentRecommended ConcentrationApplication Notes
Bovine Serum Albumin (BSA)1-5% (w/v)A general-purpose blocking agent suitable for many applications. Ensure it is free of contaminating immunoglobulins.[2][6]
Normal Serum5-10% (v/v)Use serum from the same species as the secondary antibody to block Fc receptors. Do not use serum from the same species as the primary antibody.[7]
Non-fat Dry Milk1-5% (w/v)An inexpensive option, but not recommended for biotin-based detection systems or when using phospho-specific antibodies.[9]
Fish Gelatin0.1-0.5% (w/v)Can be effective in reducing certain types of background.
Commercial Blocking BuffersVariesFormulated to be protein-free or contain non-mammalian proteins to reduce cross-reactivity.[9]

Experimental Protocols

Protocol 1: General Blocking and Staining Procedure to Minimize Non-Specific Binding

This protocol provides a starting point for labeling alkyne-modified biomolecules with this compound using copper-catalyzed click chemistry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 2% BSA in PBS)

  • Wash Buffer (e.g., 0.1% Tween-20 in PBS)

  • This compound stock solution

  • Click chemistry catalyst and ligand (e.g., CuSO₄ and THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Alkyne-modified sample

Procedure:

  • Sample Preparation: Prepare your fixed and permeabilized (if necessary) sample.

  • Blocking:

    • Incubate the sample with Blocking Buffer for at least 1 hour at room temperature.

    • Gently agitate the sample during incubation.

  • Click Reaction:

    • Prepare the click reaction cocktail according to your established protocol, including the desired final concentration of this compound (start with a concentration in the low micromolar range).

    • Remove the blocking buffer from the sample.

    • Add the click reaction cocktail to the sample and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail.

    • Wash the sample three times with Wash Buffer for 5-10 minutes each, with gentle agitation.

    • Perform a final wash with PBS.

  • Imaging:

    • Mount the sample and proceed with fluorescence imaging.

Protocol 2: Titration of this compound

To find the optimal dye concentration, perform a titration experiment.

Procedure:

  • Prepare a series of click reaction cocktails with varying final concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).

  • Have replicate samples for each concentration, as well as a negative control (no alkyne) for each concentration.

  • Follow the General Blocking and Staining Protocol (Protocol 1) for each concentration.

  • Image all samples using the same acquisition settings (e.g., laser power, exposure time).

  • Compare the signal intensity of the target structure to the background fluorescence for each concentration. The optimal concentration will be the one that provides a bright signal on the target with the lowest background in the negative control.

References

Optimizing Azide MegaStokes Dye 673 Concentration for Enhanced Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for Azide (B81097) MegaStokes dye 673. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of Azide MegaStokes dye 673 for your specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound has an excitation maximum at 542 nm and an emission maximum at 673 nm when measured in ethanol.[1] It is a bright, far-red fluorescent dye designed for copper-catalyzed click chemistry applications.

Q2: What is the recommended starting concentration for this compound?

The optimal concentration of this compound is highly dependent on the specific application, cell type, and instrumentation. A starting point for optimization is crucial. We recommend performing a titration experiment to determine the ideal concentration for your system. For initial experiments, a concentration range of 1-10 µM can be a good starting point for cell-based imaging.

Q3: Is this compound toxic to cells?

This compound has been shown to be non-toxic to Chinese Hamster Ovary (CHO) cells at concentrations up to 50 µM.[1] However, it is always recommended to perform a toxicity assay for your specific cell line and experimental conditions.

Q4: How should I store this compound?

The dye should be stored as a powder at -20°C, protected from light and moisture.[1] For creating stock solutions, use anhydrous DMSO or DMF. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

High background, weak signal, and non-specific staining are common issues in fluorescence-based experiments.[2][3][4] This guide provides potential causes and solutions to help you troubleshoot your experiments with this compound.

High Background Staining
Possible Cause Recommendation
Excess Dye Concentration Perform a concentration titration to find the optimal balance between signal and background.[5]
Insufficient Washing Increase the number and duration of wash steps after dye incubation to remove unbound dye.[2][4]
Non-specific Dye Binding Include a blocking step using an appropriate blocking agent like Bovine Serum Albumin (BSA) before dye incubation.[2][5]
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using a longer wavelength dye or a quenching agent.[6][3]
Issues with Click Chemistry Reaction Ensure all click chemistry reagents are fresh and used at the correct concentrations. Inefficient reactions can lead to unbound azide dye.[7][8]
Weak or No Signal
Possible Cause Recommendation
Insufficient Dye Concentration Increase the concentration of the dye. Perform a titration to determine the optimal concentration.[2]
Suboptimal Click Chemistry Reaction Verify the efficiency of your click chemistry reaction. Ensure the copper catalyst is active and that the alkyne-modified molecule is present.[9][10]
Photobleaching Minimize exposure to excitation light. Use an anti-fade mounting medium for microscopy.[11][12]
Incorrect Filter Sets Ensure the excitation and emission filters on your instrument are appropriate for the spectral properties of this compound (Ex/Em: 542/673 nm).[6]
Low Target Abundance If labeling a low-abundance target, consider signal amplification strategies.

Experimental Protocols

Protocol 1: Determining Optimal Concentration for Live-Cell Imaging

This protocol outlines a method to determine the optimal working concentration of this compound for labeling alkyne-modified biomolecules in live cells via copper-catalyzed click chemistry.

Materials:

Procedure:

  • Cell Preparation: Plate your alkyne-modified cells on a suitable imaging dish or plate and allow them to adhere.

  • Prepare Click Reaction Mix:

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a stock solution of this compound in DMSO.

  • Titration Setup: Prepare a series of dilutions of this compound in live-cell imaging medium. A suggested range is from 0.5 µM to 20 µM.

  • Labeling Reaction:

    • To each well/dish, add the click reaction components in the following order:

      • This compound at the desired final concentration.

      • CuSO4 to a final concentration of 50-100 µM.

      • Sodium ascorbate to a final concentration of 1-2 mM.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS containing 1% BSA.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the dye.

  • Analysis: Determine the concentration that provides the best signal-to-noise ratio.

Protocol 2: General Workflow for Fixed-Cell Imaging

dot

Fixed_Cell_Workflow cluster_prep Cell Preparation cluster_labeling Click Labeling cluster_post Post-Labeling Cell_Culture 1. Culture & Treat Cells (with alkyne analog) Fixation 2. Fix Cells (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilize Cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Block (e.g., 3% BSA) Permeabilization->Blocking Click_Reaction 5. Incubate with Click Reaction Mix Blocking->Click_Reaction Washing 6. Wash Cells Click_Reaction->Washing Counterstain 7. Counterstain (Optional) (e.g., DAPI) Mounting 8. Mount Coverslip Imaging 9. Image Mounting->Imaging

Caption: Workflow for fixed-cell imaging using click chemistry.

Troubleshooting Logic

dot

Troubleshooting_Logic Start Problem with Staining High_BG High Background? Start->High_BG Weak_Signal Weak/No Signal? High_BG->Weak_Signal No Reduce_Conc Reduce Dye Concentration High_BG->Reduce_Conc Yes Increase_Conc Increase Dye Concentration Weak_Signal->Increase_Conc Yes Solution Optimal Staining Weak_Signal->Solution No Increase_Wash Increase Washing Reduce_Conc->Solution Check_Autofluo Check Autofluorescence Increase_Wash->Solution Optimize_Block Optimize Blocking Check_Autofluo->Solution Optimize_Block->Solution Check_Filters Check Microscope Filters Increase_Conc->Solution Optimize_Click Optimize Click Reaction Check_Filters->Solution Check_Photobleaching Minimize Photobleaching Optimize_Click->Solution Check_Photobleaching->Solution

Caption: A logical flow for troubleshooting common staining issues.

References

Troubleshooting failed click chemistry reactions with Azide MegaStokes dye 673.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azide (B81097) MegaStokes Dye 673. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for click chemistry applications involving this dye.

Frequently Asked Questions (FAQs)

Q1: What is Azide MegaStokes Dye 673 and what are its primary applications?

This compound is a fluorescent dye equipped with an azide functional group. This azide group allows the dye to be covalently attached to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][2] These dyes are known for their large Stokes shift, which is particularly useful in fluorescence resonance energy transfer (FRET) applications as it minimizes spectral overlap with other fluorophores.[1][3] The primary application is the fluorescent labeling of biomolecules, such as proteins and glycoproteins, for visualization and tracking in biological systems.[1][4]

Q2: What are the key advantages of using a copper-catalyzed click chemistry (CuAAC) reaction?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click chemistry reaction due to its high efficiency, specificity, and biocompatibility under aqueous conditions.[5][6] The reaction is highly specific between an azide and a terminal alkyne, minimizing side reactions with other functional groups present in complex biological samples.[7] This leads to high yields of the desired labeled product.[6]

Q3: Is this compound toxic to cells?

Studies on Chinese hamster ovary (CHO) cells have shown that MegaStokes dyes are not toxic up to a concentration of 50 μM.[1][3]

Troubleshooting Guide for Failed Click Chemistry Reactions

This guide addresses common issues encountered during click chemistry reactions with this compound.

Q4: I am seeing little to no fluorescent signal after my click chemistry reaction. What are the possible causes?

Low or no product yield in a CuAAC reaction can be attributed to several factors:

  • Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.[8]

  • Poor Reagent Quality: Degradation of the this compound or the alkyne-modified molecule can prevent the reaction from occurring.[8]

  • Sub-optimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or reducing agent can significantly impact the reaction efficiency.[8]

  • Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically obstruct the reaction.[9]

  • Solubility Issues: Poor solubility of the dye or the target molecule in the reaction buffer can lead to a heterogeneous mixture and reduced reaction rates.[9][10]

Q5: How can I ensure my copper catalyst is active?

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[6]

  • Use a Fresh Reducing Agent: Sodium ascorbate (B8700270) is a common reducing agent, and a freshly prepared solution should always be used.[7][11]

  • Degas Your Solutions: To minimize the oxidation of Cu(I) by dissolved oxygen, it is recommended to degas the reaction buffer.[8]

  • Use a Copper-Stabilizing Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state, which enhances reaction rates and protects biomolecules from damage by reactive oxygen species.[5][7][12]

Q6: My reaction is still failing or has very low yield. What are the next troubleshooting steps?

If you have addressed the catalyst activity, consider the following:

  • Verify Reagent Integrity: Test your this compound and your alkyne-modified molecule in a control reaction with known reactive partners. For example, react the dye with a simple alkyne like propargyl alcohol.[12] If this control reaction works, the issue likely lies with your alkyne-modified biomolecule. If the control fails, the dye or other reaction components may be compromised.

  • Optimize Reagent Concentrations: The concentration of each component is critical. Refer to the table below for recommended concentration ranges. An excess of the dye may be necessary, but be aware that high concentrations of water-insoluble dyes can lead to precipitation.[7]

  • Address Solubility: If the dye or your biomolecule has poor aqueous solubility, consider using a co-solvent like DMSO. However, ensure the final concentration of the organic solvent is compatible with your biomolecule's stability.

Quantitative Data Summary

The following table provides recommended concentration ranges for a typical CuAAC reaction.

ComponentRecommended Final ConcentrationNotes
Alkyne-Modified Biomolecule 2 µM - 100 µMHigher concentrations generally lead to faster reactions.[13]
This compound 1.5x - 10x molar excess over alkyneA 2-fold excess is often a good starting point.[7][13]
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µMThis is the precursor to the active Cu(I) catalyst.[13]
Copper-Stabilizing Ligand (e.g., THPTA) 5x molar excess over CuSO₄A 5:1 ligand to copper ratio is commonly used.[13]
Reducing Agent (e.g., Sodium Ascorbate) 5 mMA freshly prepared solution is crucial.[13]
Aminoguanidine 5 mMCan be included to prevent side reactions with biomolecules.[7][12]

Experimental Protocols

Protocol: Fluorescent Labeling of an Alkyne-Modified Protein with this compound

This protocol provides a general guideline for labeling an alkyne-modified protein. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (if needed to dissolve the dye)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup: In a microcentrifuge tube, combine the following in the specified order:

    • Degassed reaction buffer to bring the final volume to the desired amount.

    • Alkyne-modified protein to achieve the desired final concentration (e.g., 25 µM).

    • This compound stock solution to achieve the desired final concentration (e.g., 50 µM for a 2-fold excess).

    • A premixed solution of CuSO₄ and THPTA. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a final volume of 500 µL to get final concentrations of 100 µM and 500 µM, respectively.[13]

    • Aminoguanidine stock solution to a final concentration of 5 mM.[12][13]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to start the reaction.[13]

  • Incubation: Mix the reaction gently by inverting the tube and incubate at room temperature for 1-2 hours, protected from light. For low-concentration reactants, the reaction time may need to be extended.

  • Purification: Remove the excess dye and copper catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography or dialysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Dye, Protein, Catalyst) Mix Combine Reactants (Protein, Dye, Ligand, Copper) Reagents->Mix Buffer Degas Buffer Buffer->Mix Initiate Add Reducing Agent (Sodium Ascorbate) Mix->Initiate Incubate Incubate (RT, 1-2h, dark) Initiate->Incubate Purify Purify Product Incubate->Purify Analyze Analyze (Fluorescence, SDS-PAGE) Purify->Analyze

Caption: Experimental workflow for a typical click chemistry labeling reaction.

Troubleshooting_Tree Start Low/No Fluorescent Signal Q_Catalyst Is the catalyst active? Start->Q_Catalyst A_Catalyst Prepare fresh reducing agent. Use a copper-stabilizing ligand. Degas reaction buffers. Q_Catalyst->A_Catalyst No Q_Reagents Are the reagents intact? Q_Catalyst->Q_Reagents Yes A_Catalyst->Q_Reagents A_Reagents Run a control reaction with a simple alkyne (e.g., propargyl alcohol). Q_Reagents->A_Reagents No Q_Conditions Are reaction conditions optimal? Q_Reagents->Q_Conditions Yes A_Reagents->Q_Conditions A_Conditions Check concentrations of all components. Address potential solubility issues. Q_Conditions->A_Conditions No Success Successful Labeling Q_Conditions->Success Yes A_Conditions->Success

Caption: Troubleshooting decision tree for failed click chemistry reactions.

References

Storage and stability of Azide MegaStokes dye 673 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Azide MegaStokes™ 673 dye solutions to ensure optimal performance and stability in your research applications.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized (solid) Azide MegaStokes™ 673 dye?

A1: The lyophilized powder of Azide MegaStokes™ 673 should be stored at -20°C, protected from light.[1][2] When stored properly, the solid-form dye is stable for an extended period.

Q2: What is the recommended solvent for preparing a stock solution of Azide MegaStokes™ 673?

A2: For preparing a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent may depend on your specific experimental requirements and downstream applications.

Q3: What is the recommended storage condition for the Azide MegaStokes™ 673 stock solution?

A3: The stock solution should be stored at -20°C, protected from light. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How many freeze-thaw cycles can I subject the dye solution to?

A4: It is highly recommended to minimize freeze-thaw cycles as they can lead to dye degradation and aggregation. For best results, aliquot the stock solution into volumes appropriate for single experiments. If repeated use from a single vial is necessary, limit the number of freeze-thaw cycles to no more than 3-5 times.

Q5: How can I tell if my Azide MegaStokes™ 673 solution has degraded?

A5: Signs of degradation may include a noticeable change in the color of the solution, the presence of precipitates, or a significant decrease in fluorescence intensity in your experiments. To confirm degradation, you can compare the performance of the suspect solution to a freshly prepared solution or a trusted standard.

Q6: Is Azide MegaStokes™ 673 susceptible to photobleaching?

A6: Like many fluorescent dyes, Azide MegaStokes™ 673 is susceptible to photobleaching, especially upon prolonged exposure to light. To mitigate this, protect the dye in both solid and solution forms from light by using amber vials or by wrapping containers in aluminum foil. During experiments, minimize the exposure of labeled samples to excitation light.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescence signal Degraded dye solutionPrepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions (-20°C, protected from light).
Inefficient labeling reactionOptimize your click chemistry reaction conditions (e.g., catalyst concentration, reaction time, temperature).
Incorrect filter set on the imaging systemEnsure that the excitation and emission filters are appropriate for the spectral properties of Azide MegaStokes™ 673 (Ex/Em: ~542/673 nm in ethanol).[1][2]
High background fluorescence Excess, unbound dyeOptimize washing steps after the labeling reaction to remove all unbound dye.
Dye aggregationCentrifuge the dye stock solution to pellet any aggregates before use. Consider preparing a fresh, more dilute solution. Aggregation of cyanine (B1664457) dyes can occur in aqueous solutions.[3]
Contaminated buffers or reagentsUse fresh, high-purity buffers and reagents.
Precipitate observed in the dye solution Poor solubility or dye aggregationBriefly sonicate or vortex the solution. If the precipitate persists, centrifuge the vial and use the supernatant. For future preparations, ensure the solvent is anhydrous and of high quality.
Solution has been frozen and thawed multiple timesPrepare fresh aliquots from a new stock solution. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing a Stock Solution of Azide MegaStokes™ 673
  • Equilibration: Before opening, allow the vial of lyophilized Azide MegaStokes™ 673 dye to warm to room temperature to prevent condensation of moisture onto the powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for at least 30 seconds or until the dye is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use, light-protected vials and store at -20°C.

Visual Guides

Storage_Workflow cluster_storage Azide MegaStokes™ 673 Handling start Receive Lyophilized Dye store_solid Store at -20°C (Protected from light) start->store_solid prepare_solution Prepare Stock Solution (Anhydrous DMF/DMSO) store_solid->prepare_solution Ready for use aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store_solution Store Aliquots at -20°C (Protected from light) aliquot->store_solution use_in_experiment Use in Experiment store_solution->use_in_experiment Thaw one aliquot

Caption: Recommended workflow for handling and storing Azide MegaStokes™ 673.

Troubleshooting_Flowchart start Low Fluorescence Signal? check_filters Are excitation/emission filters correct? start->check_filters Yes check_dye_age Is the dye solution old or repeatedly thawed? check_filters->check_dye_age Yes correct_filters Adjust Filters check_filters->correct_filters No check_labeling Were labeling conditions optimal? check_dye_age->check_labeling No prepare_fresh_dye Prepare Fresh Dye Solution check_dye_age->prepare_fresh_dye Yes optimize_labeling Optimize Labeling Protocol check_labeling->optimize_labeling No success Problem Resolved check_labeling->success Yes correct_filters->success prepare_fresh_dye->success optimize_labeling->success

Caption: Troubleshooting guide for low fluorescence signals.

References

Assessing and mitigating the cytotoxicity of Azide MegaStokes dye 673.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and mitigating the potential cytotoxicity of Azide (B81097) MegaStokes dye 673 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Azide MegaStokes dye 673 and what are its primary applications?

This compound is a fluorescent dye with a large Stokes shift, meaning there is a significant difference between its excitation and emission wavelengths (excitation ~542 nm, emission ~673 nm in ethanol).[1] This property is particularly useful in fluorescence resonance energy transfer (FRET) applications, as it minimizes spectral overlap with other fluorophores.[1] It contains an azide group, making it suitable for copper-catalyzed "click" chemistry reactions to label biomolecules.[1]

Q2: Is this compound cytotoxic?

Based on manufacturer-provided data, this compound has been shown to be non-toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 μM.[1] However, cytotoxicity can be cell-type specific and dependent on experimental conditions such as dye concentration and incubation time.[2] It is crucial for users to determine the optimal, non-toxic concentration for their specific cell line and experimental setup.

Q3: What are the potential mechanisms of fluorescent dye-induced cytotoxicity?

Fluorescent dyes can induce cytotoxicity through several mechanisms:

  • Phototoxicity: Upon excitation by light, some dyes can generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death.[3] Far-red dyes are generally less phototoxic because they are excited by lower energy light.[4]

  • Intrinsic Toxicity: The chemical structure of the dye itself may interfere with cellular processes, such as mitochondrial function, even in the absence of light.[2]

  • Concentration-Dependent Effects: Higher concentrations of a dye are more likely to induce cytotoxic effects.[5][6]

Q4: How can I assess the cytotoxicity of this compound in my specific cell line?

Several standard cytotoxicity assays can be employed:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity.

  • Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Q5: What are the best practices to mitigate potential cytotoxicity when using this compound?

  • Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest effective concentration of the dye that provides a sufficient signal for your application.

  • Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time during imaging to reduce the risk of phototoxicity.[7]

  • Use Appropriate Controls: Always include untreated control cells to establish a baseline for cell viability and vehicle controls to account for any effects of the solvent used to dissolve the dye.

  • Optimize Incubation Time: Use the shortest incubation time necessary for adequate labeling to minimize potential time-dependent toxic effects.

  • Maintain Healthy Cell Cultures: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment, as stressed cells may be more susceptible to dye-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed after staining and imaging. Phototoxicity: Excessive exposure to excitation light.Reduce the intensity and duration of light exposure. Use a more sensitive camera or objective to minimize the required light dose.[7] Consider using an anti-fade mounting medium if applicable for fixed-cell imaging.
High dye concentration: The concentration of this compound may be too high for your specific cell type.Perform a titration experiment to determine the lowest effective concentration. Start with a concentration below the reported 50 μM non-toxic limit for CHO cells and adjust as needed.
Intrinsic dye toxicity: The dye may be inherently toxic to your specific cell line at the concentration used.If reducing the concentration is not feasible, consider alternative, spectrally similar dyes that have been validated for low toxicity in your cell type.
Weak fluorescent signal. Low dye concentration: The concentration of the dye is insufficient for robust labeling.Gradually increase the dye concentration, while monitoring for any cytotoxic effects using a viability assay.
Suboptimal imaging settings: Incorrect filter sets or imaging parameters are being used.Ensure that the excitation and emission filters are appropriate for this compound (λex ~542 nm; λem ~673 nm).[1]
Inefficient labeling: The "click" reaction conditions are not optimal.Optimize the copper catalyst and ligand concentrations, as well as the reaction time, for efficient labeling.
High background fluorescence. Excess unbound dye: Residual dye in the medium after staining.Increase the number of washing steps after incubation with the dye.[7]
Autofluorescence: The cells or medium components are naturally fluorescent.Use a phenol (B47542) red-free medium for imaging, as phenol red can be a source of background fluorescence.[7] The use of far-red dyes like Azide MegaStokes 673 helps to minimize autofluorescence from endogenous cellular components which typically emit in the blue to green spectrum.[4]

Quantitative Data Summary

Parameter This compound Reference
Excitation Wavelength (in Ethanol) ~542 nm[1]
Emission Wavelength (in Ethanol) ~673 nm[1]
Reported Non-Toxic Concentration Up to 50 μM in Chinese hamster ovary (CHO) cells[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Dye Incubation: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls. Incubate for the desired period.

  • MTT Reagent Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Prepare and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control.

Protocol 3: Caspase-3/7 Activation Assay for Apoptosis

This assay detects the activation of executioner caspases, a hallmark of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for the time recommended by the assay manufacturer.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: An increase in signal compared to the untreated control indicates caspase-3/7 activation and apoptosis.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Azide MegaStokes 673 (Dose-Response) seed_cells->treat_cells mtt_reagent Add MTT Reagent treat_cells->mtt_reagent collect_supernatant Collect Supernatant treat_cells->collect_supernatant add_caspase_reagent Add Caspase-3/7 Reagent treat_cells->add_caspase_reagent solubilize Solubilize Formazan mtt_reagent->solubilize read_mtt Read Absorbance solubilize->read_mtt analyze_data Calculate % Viability/ % Cytotoxicity read_mtt->analyze_data ldh_reaction LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance ldh_reaction->read_ldh read_ldh->analyze_data read_caspase Read Luminescence/ Fluorescence add_caspase_reagent->read_caspase read_caspase->analyze_data

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_stimulus Cytotoxic Stimulus cluster_cellular_damage Cellular Damage cluster_downstream Downstream Effects dye Fluorescent Dye (e.g., Azide MegaStokes 673) mitochondrial_dysfunction Mitochondrial Dysfunction dye->mitochondrial_dysfunction Intrinsic Toxicity light Light Exposure (Phototoxicity) ros Reactive Oxygen Species (ROS) light->ros Excitation membrane_damage Plasma Membrane Damage ros->membrane_damage ros->mitochondrial_dysfunction ldh_release LDH Release membrane_damage->ldh_release caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation reduced_metabolism Reduced Metabolic Activity mitochondrial_dysfunction->reduced_metabolism apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential pathways of fluorescent dye-induced cytotoxicity.

References

Investigating quenching effects on Azide MegaStokes dye 673 fluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the quenching effects on Azide MegaStokes 673 dye fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of Azide MegaStokes 673 dye?

Azide MegaStokes 673 is a fluorescent dye with a significant Stokes shift, making it well-suited for various biological labeling applications, including those involving fluorescence resonance energy transfer (FRET).[1] Its spectral properties in ethanol (B145695) are summarized below.

PropertyWavelength (nm)
Maximum Excitation (λex)542
Maximum Emission (λem)673

Q2: What are common causes of reduced fluorescence intensity (quenching) with Azide MegaStokes 673?

Reduced fluorescence intensity, or quenching, can be caused by several factors. These can be broadly categorized as environmental effects, presence of quenching agents, or issues with the experimental setup. Common causes include:

  • High Dye Concentration: At high concentrations, dye molecules can interact with each other, leading to self-quenching.

  • Presence of Quenchers: Certain molecules, known as quenchers, can interact with the excited dye molecule and dissipate its energy through non-radiative pathways.

  • pH Effects: The fluorescence of many dyes is sensitive to the pH of the surrounding environment.

  • Solvent Effects: The polarity and viscosity of the solvent can influence the fluorescence quantum yield.

  • Photobleaching: Prolonged exposure to excitation light can lead to irreversible photodegradation of the dye.

  • Inner Filter Effect: At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to an apparent decrease in fluorescence.[2][3]

Q3: Which substances are known to quench the fluorescence of dyes similar to Azide MegaStokes 673?

Azide MegaStokes 673 is a cyanine-based dye. Common quenchers for cyanine (B1664457) dyes in this spectral range include non-fluorescent "dark" quenchers like the Black Hole Quencher™ (BHQ™) series. Given the emission maximum of Azide MegaStokes 673 at 673 nm, the following quenchers are suitable candidates for inducing quenching:

QuencherAbsorption Max (nm)Quenching Range (nm)
BHQ-2579550-650
BHQ-3672620-730

Data sourced from multiple references.[4][][6]

Q4: What are the primary mechanisms of fluorescence quenching?

Fluorescence quenching can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore in its excited state. Upon collision, the fluorophore returns to the ground state without emitting a photon. This process is dependent on the concentration of the quencher and the diffusion of the molecules in the solution.

  • Static Quenching: In this mechanism, the fluorophore and quencher form a non-fluorescent complex in the ground state. This complex then absorbs light but does not fluoresce.

These mechanisms can often be distinguished by performing fluorescence lifetime measurements or by analyzing the temperature and viscosity dependence of the quenching process.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues related to the quenching of Azide MegaStokes 673 fluorescence.

Guide 1: Unexpectedly Low or No Fluorescence Signal

Issue: You are observing a significantly lower fluorescence signal than expected, or no signal at all, in your experiment.

start Start: Low/No Fluorescence Signal check_instrument 1. Verify Instrument Settings - Correct excitation/emission wavelengths? - Lamp on and shutter open? - Detector gain appropriate? start->check_instrument instrument_ok Settings Correct check_instrument->instrument_ok Yes instrument_issue Incorrect Settings check_instrument->instrument_issue No check_dye_prep 2. Check Dye Preparation - Correct concentration? - Dye degraded (improper storage)? - pH of buffer optimal? dye_ok Preparation Correct check_dye_prep->dye_ok Yes dye_issue Preparation Incorrect check_dye_prep->dye_issue No check_quencher 3. Investigate Potential Quenchers - Presence of known quenchers in buffer? - Unintended reaction with other components? quencher_present Quencher Identified check_quencher->quencher_present Yes no_quencher No Obvious Quencher check_quencher->no_quencher No instrument_ok->check_dye_prep solution_instrument Action: Adjust instrument settings. instrument_issue->solution_instrument dye_ok->check_quencher solution_dye Action: Prepare fresh dye solution. dye_issue->solution_dye solution_quencher Action: Remove quencher or use alternative buffer. quencher_present->solution_quencher solution_further_investigation Action: Proceed to Guide 2 for systematic quenching analysis. no_quencher->solution_further_investigation

Caption: Troubleshooting workflow for low or no fluorescence signal.

Guide 2: Systematic Investigation of a Suspected Quencher

Issue: You suspect a component in your experimental system is quenching the fluorescence of Azide MegaStokes 673 and you want to confirm and quantify this effect.

start Start: Suspected Quenching prepare_samples 1. Prepare Samples - Constant dye concentration. - Varying quencher concentrations. - Include a 'no quencher' control. start->prepare_samples measure_fluorescence 2. Measure Fluorescence - Use a fluorometer. - Excite at 542 nm, measure emission at 673 nm. - Keep instrument settings constant. prepare_samples->measure_fluorescence stern_volmer_analysis 3. Perform Stern-Volmer Analysis - Plot F0/F vs. [Quencher]. - F0 = fluorescence without quencher. - F = fluorescence with quencher. measure_fluorescence->stern_volmer_analysis linear_plot Linear Plot? stern_volmer_analysis->linear_plot upward_curve Upward Curvature? linear_plot->upward_curve No conclusion_dynamic Conclusion: Dynamic quenching is likely the dominant mechanism. linear_plot->conclusion_dynamic Yes conclusion_static_dynamic Conclusion: Both static and dynamic quenching may be occurring. upward_curve->conclusion_static_dynamic Yes

Caption: Workflow for systematic quenching investigation.

Experimental Protocols

Protocol 1: Preparation of Samples for Quenching Analysis

This protocol describes the preparation of a dilution series for conducting a Stern-Volmer analysis.

  • Prepare a stock solution of Azide MegaStokes 673 dye in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.

  • Prepare a high-concentration stock solution of the suspected quencher in the same solvent as the dye. The concentration will depend on the quenching efficiency but a starting point of 100 mM is often appropriate.

  • Prepare a working solution of the dye by diluting the stock solution to a final concentration that gives a strong fluorescence signal without detector saturation (e.g., 1 µM in the final assay buffer).

  • In a series of microcentrifuge tubes or a 96-well plate, prepare the following samples:

    • Control (No Quencher): Add a defined volume of the dye working solution to the assay buffer.

    • Quencher Dilutions: To separate tubes, add the same volume of dye working solution and increasing volumes of the quencher stock solution. Adjust the final volume with the assay buffer to be consistent across all samples.

  • Mix all solutions thoroughly and allow them to equilibrate at room temperature for a few minutes before measurement.

Protocol 2: Fluorescence Quenching Measurement and Data Analysis

This protocol outlines the procedure for measuring fluorescence quenching and performing a basic Stern-Volmer analysis.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation wavelength to 542 nm and the emission wavelength to 673 nm.

    • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio with the control (no quencher) sample, ensuring the detector is not saturated. These settings must remain constant for all subsequent measurements.

  • Measurement:

    • Measure the fluorescence intensity of the blank (assay buffer only) and subtract this value from all subsequent measurements.

    • Measure the fluorescence intensity of the control sample (F₀).

    • Measure the fluorescence intensity of each sample with increasing quencher concentrations (F).

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio of F₀/F for each quencher concentration.

    • Plot F₀/F on the y-axis against the concentration of the quencher ([Q]) on the x-axis.

    • If the plot is linear, a linear regression can be performed. The slope of the line is the Stern-Volmer quenching constant (Ksv).

Quantitative Data

The following table provides hypothetical quenching efficiency data for illustrative purposes, based on typical performance of BHQ dyes with similar cyanine fluorophores. Actual efficiencies should be determined experimentally.

QuencherQuencher Concentration (µM)Hypothetical Quenching Efficiency (%)
BHQ-21~50-70
5~80-95
10>95
BHQ-31~60-80
5~85-98
10>98

Disclaimer: This information is intended for guidance and troubleshooting purposes only. Experimental conditions can significantly impact fluorescence and quenching. It is recommended to perform appropriate controls and optimizations for your specific application.

References

How to prevent aggregation of Azide MegaStokes dye 673.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Azide MegaStokes dye 673 in their experiments.

Troubleshooting Guides

Issue: Low or No Fluorescence Signal

A significant decrease or complete loss of fluorescence is a common indicator of dye aggregation. When dye molecules clump together, they can quench each other's fluorescence.

Troubleshooting Steps:

  • Visual Inspection: Carefully examine your dye solution. Any visible precipitates, cloudiness, or color changes can be a sign of aggregation.

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of your dye solution. A change in the spectral shape, such as the appearance of a new blue-shifted band (H-aggregates) or a red-shifted band (J-aggregates), is a strong indication of aggregation.

  • Concentration Check: High dye concentrations are a primary cause of aggregation. Consider diluting your stock and working solutions.

  • Solvent and Buffer Optimization: The solvent environment plays a critical role in dye stability.

    • Solvent Polarity: this compound is soluble in ethanol (B145695) and may dissolve in DMSO, water, or DMF.[1] If you observe aggregation in an aqueous buffer, consider adding a small amount of an organic co-solvent like DMSO or ethanol to improve solubility.

    • pH and Ionic Strength: The pH and salt concentration of your buffer can influence dye aggregation. Experiment with different buffer compositions to find the optimal conditions for your specific application. High ionic strength can sometimes promote aggregation of cyanine (B1664457) dyes.[2]

  • Use of Anti-Aggregation Additives:

    • Surfactants: Non-ionic surfactants, such as Tween-20 or Triton X-100, can be added at low concentrations (typically below their critical micelle concentration) to help prevent hydrophobic interactions between dye molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: Like many cyanine dyes, this compound aggregation can be caused by several factors:

  • High Concentrations: The likelihood of aggregation increases with dye concentration.

  • Inappropriate Solvent: Using a solvent in which the dye has poor solubility can lead to aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact dye stability.

  • Improper Storage: Incorrect storage temperature and exposure to light can contribute to dye degradation and aggregation. The recommended storage temperature for this compound is -20°C.

Q2: How can I detect aggregation of my this compound?

A2: The most reliable method is UV-Vis spectroscopy. A change in the absorption spectrum, specifically the appearance of new peaks or a shift in the main absorption peak, is a hallmark of aggregation. Visual inspection for precipitates or cloudiness is a simpler, though less sensitive, method.

Q3: What is the recommended solvent for this compound?

A3: The fluorescence properties of this compound are characterized in ethanol. It is also suggested that it may be soluble in DMSO, water, or DMF.[1] It is recommended to first try dissolving the dye in a small amount of DMSO before preparing aqueous solutions.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored as a solid at -20°C. Once dissolved, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it is advisable to store it at -20°C or -80°C in a tightly sealed container, protected from light.

Q5: Can I use additives to prevent aggregation?

A5: Yes, certain additives can help prevent aggregation. Non-ionic surfactants like Tween-20 or Triton X-100 can be effective. It is important to use these additives at low concentrations to avoid interfering with your experiment.

Data Presentation

Table 1: General Recommendations for Preventing Aggregation

ParameterRecommendationNotes
Concentration Use the lowest concentration of dye that provides an adequate signal for your application.Perform a concentration titration to determine the optimal concentration.
Solvent Prepare stock solutions in a high-quality organic solvent like DMSO or ethanol.Ensure the final concentration of the organic solvent in your aqueous buffer is compatible with your experimental system.
Buffer pH Maintain a pH between 7.2 and 7.4 for most biological applications.The optimal pH may vary, so it is advisable to test a range of pH values if you suspect pH-related aggregation.
Ionic Strength Use buffers with a physiological salt concentration (e.g., 150 mM NaCl).Avoid excessively high salt concentrations, which can promote aggregation of some dyes.
Additives Consider adding 0.01% - 0.1% (v/v) Tween-20 or Triton X-100 to your buffer.The optimal concentration of the additive should be determined experimentally.
Storage Store stock solutions at -20°C or -80°C, protected from light.Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Aggregation Detection

Objective: To determine if this compound is aggregated in a given solution.

Materials:

  • This compound solution

  • The same buffer/solvent used to prepare the dye solution (as a blank)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Set the wavelength range to scan from approximately 400 nm to 800 nm.

  • Fill a cuvette with the blank solution (buffer or solvent without the dye) and measure the baseline.

  • Fill a separate cuvette with the this compound solution.

  • Measure the absorbance spectrum of the dye solution.

  • Analysis:

    • A single, sharp absorption peak around the expected maximum absorbance wavelength (λex = 542 nm in ethanol) indicates a monomeric (non-aggregated) state.

    • The appearance of a new peak at a shorter wavelength (blue-shift) is indicative of H-aggregate formation.

    • A shift of the main peak to a longer wavelength (red-shift) suggests the formation of J-aggregates.

    • A broad, ill-defined spectrum can also be a sign of aggregation.

Protocol 2: Optimization of Buffer Conditions to Prevent Aggregation

Objective: To identify a buffer composition that minimizes the aggregation of this compound.

Materials:

  • This compound stock solution

  • A series of buffers with varying pH and ionic strengths (e.g., PBS at different concentrations, Tris buffers at different pH values)

  • Anti-aggregation additives (e.g., 10% Tween-20 stock solution)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in each of the different buffers to be tested.

  • For each buffer condition, also prepare a sample with a low concentration of an anti-aggregation additive (e.g., a final concentration of 0.05% Tween-20).

  • Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at room temperature, protected from light.

  • Measure the absorbance spectrum of each solution using the UV-Vis spectrophotometer as described in Protocol 1.

  • Analysis:

    • Compare the spectra of the dye in the different buffers.

    • The buffer that results in a spectrum most closely resembling the monomeric state (a single, sharp peak at the expected wavelength) is the most suitable.

    • Evaluate the effect of the anti-aggregation additive. If the additive reduces the signs of aggregation (e.g., diminishes the H-aggregate peak), it may be beneficial to include it in your final buffer.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_start Start: Suspected Dye Aggregation start Low/No Fluorescence OR Visible Precipitate visual_inspection Visual Inspection start->visual_inspection Step 1 uv_vis UV-Vis Spectroscopy visual_inspection->uv_vis check_concentration Check Concentration uv_vis->check_concentration Step 3 check_solvent Review Solvent/Buffer uv_vis->check_solvent check_storage Verify Storage Conditions uv_vis->check_storage dilute Dilute Dye Solution check_concentration->dilute optimize_buffer Optimize Buffer (pH, Ionic Strength) check_solvent->optimize_buffer add_additive Add Anti-Aggregation Agent (e.g., Tween-20) check_solvent->add_additive proper_storage Ensure Proper Storage (-20°C, Dark) check_storage->proper_storage

Caption: Troubleshooting workflow for preventing dye aggregation.

Dye_Aggregation_Mechanism cluster_aggregates Aggregates cluster_properties Properties Monomer1 Monomer H_Aggregate H-Aggregate s1 Side-by-Side Stack Monomer1->H_Aggregate:s1 High Concentration Inappropriate Solvent Monomer_Prop Fluorescent Monomer1->Monomer_Prop Monomer2 Monomer J_Aggregate J-Aggregate s2 Head-to-Tail Stack Monomer2->J_Aggregate:s2 High Concentration Specific Conditions H_Aggregate_Prop Fluorescence Quenched (Blue-shifted absorption) H_Aggregate->H_Aggregate_Prop J_Aggregate_Prop Fluorescent (Red-shifted absorption) J_Aggregate->J_Aggregate_Prop

Caption: Mechanism of fluorescent dye aggregation.

References

Validation & Comparative

A Comparative Guide to Far-Red Fluorescent Dyes: Azide MegaStokes 673 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent labeling, the selection of the optimal far-red dye is a critical decision. This guide provides a detailed comparison of Azide (B81097) MegaStokes dye 673 against other prominent far-red fluorescent dyes, with a focus on their application in bioorthogonal click chemistry. By presenting available quantitative data, experimental considerations, and visualizing key concepts, this guide aims to empower informed decisions in experimental design.

The use of far-red and near-infrared fluorescent dyes offers significant advantages in biological imaging, primarily due to reduced phototoxicity, deeper tissue penetration, and minimized autofluorescence from endogenous cellular components.[1][2] Azide MegaStokes dye 673 is a commercially available far-red dye featuring an azide group, rendering it suitable for copper-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[3] A key characteristic of the MegaStokes family of dyes is their exceptionally large Stokes shift, the difference between the excitation and emission maxima.[3][4] This property is particularly advantageous in multiplex imaging and Förster Resonance Energy Transfer (FRET) applications, as it minimizes spectral overlap between different fluorophores.[3][5]

Quantitative Comparison of Far-Red Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound 542 (in ethanol)[3]673 (in ethanol)[3]131Data not availableData not availableData not available
Alexa Fluor 647 65066515239,0000.3378,870
Cy5 64666216250,0000.2870,000
DyLight 650 65267220250,0000.1025,000

Note: The brightness values are calculated for comparative purposes. The spectral properties of dyes can be influenced by their local environment, including the solvent and conjugation to biomolecules.

Performance Considerations: Photostability and Brightness

Beyond the fundamental photophysical properties, the practical performance of a fluorescent dye is determined by its photostability and brightness in experimental settings.

  • Photostability: Far-red dyes are generally considered more photostable than their shorter-wavelength counterparts due to excitation with lower energy light.[1] However, significant differences can exist between dyes. Studies have shown that Alexa Fluor dyes, for instance, are significantly more resistant to photobleaching than Cy dyes.[6][7] While specific photostability data for this compound is not published, its coumarin-based structure may influence its performance in this regard.[4] The drawback of many fluorescent dyes with large Stokes shifts is their relatively low brightness and poor photostability.[4]

  • Brightness: The brightness of a fluorophore is paramount for achieving a high signal-to-noise ratio in imaging experiments. As indicated in the table, Alexa Fluor 647 is recognized for its superior brightness and photostability compared to Cy5.[6][7] The lack of quantum yield and extinction coefficient data for this compound prevents a direct comparison of its intrinsic brightness.

Experimental Protocols and Workflows

The primary application for this compound is in copper-catalyzed click chemistry for the labeling of alkyne-modified biomolecules. The following section provides a general protocol for such an experiment and visualizes the workflow.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling Protocol

This protocol outlines the essential steps for labeling an alkyne-modified protein with an azide-containing fluorescent dye like Azide MegaStokes 673.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound (or other azide-functionalized dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., TBTA)

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified protein at a known concentration.

    • Prepare a stock solution of this compound in a compatible solvent like DMSO.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and TBTA.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the azide dye. The molar ratio of dye to protein may need to be optimized.

    • Add the TBTA ligand to the mixture.

    • Add CuSO₄ to the reaction.

    • Initiate the reaction by adding the sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can be performed under an inert atmosphere to prevent oxidation of the catalyst.

  • Purification:

    • Remove the unreacted dye and catalyst components from the labeled protein using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

    • The labeled protein is now ready for downstream applications such as fluorescence microscopy or flow cytometry.

Visualizing the CuAAC Workflow

CuAAC_Workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Use Protein Alkyne-Modified Protein Reaction Incubate at RT (1-2 hours) Protein->Reaction Dye Azide MegaStokes Dye 673 Dye->Reaction Catalyst Cu(II) + Reductant + Ligand Catalyst->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Analysis Determine DOL Purification->Analysis Application Downstream Applications Analysis->Application

Caption: Workflow for labeling biomolecules using CuAAC click chemistry.

Signaling Pathway and Bioorthogonal Labeling

Click chemistry is a bioorthogonal ligation strategy, meaning the reactive partners (azide and alkyne) are abiotic and do not interfere with native biological processes. This allows for the specific labeling of target molecules within a complex cellular environment.

Conceptual Diagram of Bioorthogonal Labeling

Bioorthogonal_Labeling cluster_cell Living Cell Target_Protein Target Protein (with alkyne) Labeled_Protein Fluorescently Labeled Target Protein Target_Protein->Labeled_Protein Other_Proteins Other Cellular Components Azide_Dye Azide MegaStokes Dye 673 Azide_Dye->Target_Protein Click Reaction (CuAAC) Azide_Dye->Other_Proteins No Reaction (Bioorthogonal)

Caption: Specificity of bioorthogonal click chemistry for labeling targets.

Conclusion

This compound presents an intriguing option for researchers employing click chemistry, particularly when a large Stokes shift is desirable to mitigate spectral overlap. Its far-red emission is well-suited for applications requiring reduced autofluorescence and deeper sample penetration. However, the current lack of publicly available quantitative data on its quantum yield and molar extinction coefficient makes a direct comparison of its brightness with well-characterized dyes like Alexa Fluor 647 and Cy5 challenging.

For applications where maximal brightness and photostability are the primary concerns, Alexa Fluor 647 remains a benchmark in the far-red spectrum. The choice of fluorescent dye will ultimately depend on the specific requirements of the experiment, including the imaging modality, the need for multiplexing, and the expression level of the target biomolecule. As more data on the performance of MegaStokes dyes becomes available, a more definitive comparison will be possible. Researchers are encouraged to perform their own pilot experiments to determine the optimal dye for their specific application.

References

A Head-to-Head Comparison: Azide MegaStokes Dye 673 vs. Alexa Fluor 647 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for molecular labeling, the choice of fluorescent azide (B81097) is critical for achieving sensitive and reliable results. This guide provides a detailed comparison of two popular far-red fluorescent azides: Azide MegaStokes dye 673 and Alexa Fluor 647 azide. We will delve into their photophysical properties, provide detailed experimental protocols for their use in microscopy and flow cytometry, and present visualizations to aid in experimental design.

Photophysical Performance at a Glance

A summary of the key photophysical properties of this compound and Alexa Fluor 647 azide is presented below. These parameters are crucial for determining the brightness and suitability of a fluorophore for a specific application and imaging setup.

PropertyThis compoundAlexa Fluor 647 azide
Excitation Maximum (λex) 542 nm[1]650 nm[2]
Emission Maximum (λem) 673 nm[1]665 nm[2]
Stokes Shift 131 nm15 nm
Extinction Coefficient (ε) Data not available~239,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) Data not available~0.33[3]
Brightness (ε x Φ) Data not available~78,870

Note: While the quantum yield and extinction coefficient for this compound are not publicly available, related AZDyes have been reported to have comparable brightness and photostability to their Alexa Fluor counterparts.[4] The most striking difference is the exceptionally large Stokes shift of the MegaStokes dye, which can be advantageous in minimizing spectral crosstalk in multicolor imaging experiments.

Experimental Protocols for Cellular Labeling

The following are generalized protocols for utilizing this compound and Alexa Fluor 647 azide for labeling biomolecules in cells via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

Protocol 1: Fluorescent Labeling of Alkyne-Modified Biomolecules in Fixed Cells for Microscopy

This protocol outlines the steps for labeling cells that have incorporated an alkyne-containing metabolic precursor.

Materials:

  • Alkyne-labeled cells on coverslips

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)[5]

  • This compound or Alexa Fluor 647 azide (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM in water)[6]

  • Reducing agent (e.g., 1 M sodium ascorbate (B8700270) in water, freshly prepared)[6]

  • Copper chelator/ligand (e.g., THPTA or TBTA) is recommended to improve reaction efficiency and reduce cell damage.[5]

  • Wash buffer (PBS)

  • Antifade mounting medium with DAPI

Procedure:

  • Fixation: Fix the alkyne-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • 880 µL of click reaction buffer

    • 10 µL of this compound or Alexa Fluor 647 azide stock solution (final concentration typically 1-10 µM)

    • 50 µL of 10 mM CuSO₄ stock (final concentration 500 µM)[6]

    • 50 µL of 10 mM THPTA stock (final concentration 500 µM)[6]

    • 10 µL of 1 M Sodium Ascorbate stock (final concentration 10 mM)[6]

    • Note: Premix the CuSO₄ and THPTA before adding to the cocktail.[6]

  • Labeling: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[6]

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dye and DAPI.

G cluster_0 Cell Preparation cluster_1 Click Reaction cluster_2 Imaging A Alkyne-labeled cells on coverslip B Fixation (4% PFA) A->B C Permeabilization (0.1% Triton X-100) B->C E Incubate 30-60 min C->E D Prepare Click Cocktail: - Fluorescent Azide - CuSO4 + Ligand - Sodium Ascorbate D->E F Wash E->F G Counterstain (DAPI) F->G H Mount G->H I Fluorescence Microscopy H->I

Caption: Experimental workflow for fluorescent labeling in fixed cells.

Protocol 2: Fluorescent Labeling for Flow Cytometry

This protocol is adapted for labeling a suspension of cells that have incorporated an alkyne-containing metabolic precursor.

Materials:

  • Suspension of alkyne-labeled cells

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 1X Click-iT saponin-based permeabilization and wash reagent)[2]

  • Click reaction components as in Protocol 1

  • Wash buffer (e.g., 1% BSA in PBS)[2]

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, adjusting the cell suspension to a concentration of 1-5 x 10⁶ cells/mL in ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells with 1% BSA in PBS, pellet the cells by centrifugation, and remove the supernatant.

  • Permeabilization: Resuspend the cell pellet in 100 µL of 1X saponin-based permeabilization and wash reagent and incubate for 15 minutes.[2]

  • Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 1.

    • Add the click reaction cocktail to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.[2]

  • Washing: Wash the cells twice with the permeabilization and wash reagent.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

  • Analysis: Analyze the cells using a flow cytometer with the appropriate laser lines and emission filters for the chosen dye. For Alexa Fluor 647 azide, use a 633/635 nm laser for excitation and a 660/20 nm emission filter.[2]

G cluster_0 Cell Processing cluster_1 Labeling cluster_2 Analysis A Harvest & Wash Cells B Fix & Permeabilize A->B C Add Click Reaction Cocktail B->C D Incubate 30 min C->D E Wash Cells D->E F Resuspend for Analysis E->F G Flow Cytometry F->G

Caption: Experimental workflow for fluorescent labeling for flow cytometry.

Signaling Pathway Visualization Example

Fluorescent labeling via click chemistry is a powerful tool for studying a wide variety of cellular processes, including signaling pathways. For instance, researchers can track the synthesis and localization of proteins involved in a specific pathway. Below is a simplified representation of a generic signaling cascade that could be investigated using these techniques.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A generic signaling pathway illustrating points for fluorescent labeling.

References

Photostability comparison between Azide MegaStokes dye 673 and Cy5 azide.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Imaging and Drug Development

In the rapidly advancing fields of fluorescence microscopy and high-content screening, the selection of robust and reliable fluorescent probes is paramount. For researchers engaged in click chemistry applications, a common decision point lies between established dyes like Cy5 azide (B81097) and newer challengers such as Azide MegaStokes 673. This guide provides an objective, data-driven comparison of the photostability of these two far-red azide dyes, offering insights to inform experimental design and reagent selection.

Key Performance Characteristics

PropertyAzide MegaStokes 673Cy5 Azide
Excitation Maximum (λex) ~542 nm (in ethanol)~649-650 nm
Emission Maximum (λem) ~673 nm (in ethanol)~668-671 nm
Quantum Yield (Φ) Data not available~0.20 - 0.28[6][7]
Molar Extinction Coefficient (ε) Data not available~250,000 cm⁻¹M⁻¹[6]
Photostability Generally described as photostable (as a MegaStokes dye)[5]Generally described as photostable[1][2][3]

Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated[6].

Experimental Protocol: Comparative Photobleaching Analysis

To empirically determine the relative photostability of Azide MegaStokes 673 and Cy5 azide under specific experimental conditions, the following protocol for a solution-based photobleaching assay is recommended.

Objective: To quantify and compare the rate of fluorescence decay of Azide MegaStokes 673 and Cy5 azide upon continuous illumination.

Materials:

  • Azide MegaStokes 673

  • Cy5 azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer with time-scan capabilities and a stable light source (e.g., Xenon arc lamp)

  • Quartz cuvettes (1 cm path length)

  • Micro-stir bar

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Azide MegaStokes 673 and Cy5 azide in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.

    • Dilute the stock solutions in PBS to a final concentration of 1 µM in separate quartz cuvettes. Ensure the absorbance of the solutions at their respective excitation maxima is below 0.05 to minimize inner filter effects.

    • Add a micro-stir bar to each cuvette to ensure homogeneity during the experiment.

  • Instrument Setup:

    • Set the spectrofluorometer to time-scan mode.

    • For Azide MegaStokes 673, set the excitation wavelength to its absorption maximum (~542 nm) and the emission wavelength to its emission maximum (~673 nm).

    • For Cy5 azide, set the excitation wavelength to its absorption maximum (~649 nm) and the emission wavelength to its emission maximum (~670 nm).

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without causing rapid photobleaching. A starting point could be 5 nm for both.

    • Ensure the light source intensity is constant and identical for all measurements.

  • Data Acquisition:

    • Place the cuvette containing the first dye solution into the spectrofluorometer and start continuous stirring.

    • Record an initial fluorescence intensity measurement (time = 0).

    • Continuously illuminate the sample with the excitation light and record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 30-60 minutes).

    • Repeat the measurement for the second dye solution using the same instrument settings and illumination conditions.

    • Perform a blank measurement with PBS alone to account for any background fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from each measurement.

    • Normalize the fluorescence intensity of each dye at each time point to its initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • The rate of fluorescence decay is an indicator of photostability; a slower decay rate signifies higher photostability.

    • To quantify the photobleaching, the data can be fitted to an exponential decay model to determine the photobleaching half-life (t₁/₂) for each dye.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the comparative photostability analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare 1 µM solutions of Azide MegaStokes 673 and Cy5 azide in PBS prep2 Transfer to quartz cuvettes with stir bars prep1->prep2 acq1 Set spectrofluorometer to time-scan mode prep2->acq1 acq2 Continuous illumination at respective λex acq1->acq2 acq3 Record fluorescence intensity over time acq2->acq3 an1 Normalize fluorescence intensity data acq3->an1 an2 Plot normalized intensity vs. time an1->an2 an3 Calculate photobleaching half-life (t₁/₂) an2->an3 conclusion conclusion an3->conclusion Compare Photostability

Workflow for Comparative Photostability Analysis.

Logical Framework for Dye Selection

The decision-making process for selecting an appropriate fluorescent dye for a specific application involves considering multiple factors beyond just photostability. The following diagram outlines a logical framework to guide this selection process.

References

A Comparative Analysis of Azide-Reactive Fluorescent Dyes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioorthogonal labeling is a critical decision that directly impacts experimental outcomes. A key performance metric for these dyes is their fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides a comparative overview of the quantum yield of several commercially available azide-reactive dyes, offering valuable data for informed dye selection in "click chemistry" applications.

While Azide (B81097) MegaStokes dye 673 is a commercially available fluorescent probe, its quantum yield has not been publicly disclosed by the manufacturer. This guide, therefore, focuses on a selection of alternative azide-reactive dyes with reported quantum yield values, providing a framework for comparison based on this crucial parameter.

Quantitative Comparison of Azide-Reactive Dyes

The following table summarizes the fluorescence quantum yields and spectral properties of several common azide-reactive dyes used in click chemistry. These values are essential for researchers to predict the potential brightness of a dye in their specific application.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
Cyanine 3 Azide 5555700.31DMF, DMSO, DCM[1]
Cyanine 5 Azide 6496700.27Not Specified[2]
TAMRA Azide (5-isomer) 5415670.1Not Specified[3]
TAMRA Azide (6-isomer) 5415670.1Not Specified[4]
Fluorescein Azide (6-FAM-Azide) 496516High (not specified)50 mM PBS, pH 9[5]
Azide MegaStokes 673 542673Not ProvidedEthanol

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield of a dye is typically determined using a comparative method, referencing a standard with a known quantum yield. This protocol outlines the general steps for such a measurement.

Objective: To determine the relative fluorescence quantum yield of an azide-reactive dye (the "sample") using a reference standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, PBS)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Quinine sulfate (B86663) in 0.1 M H₂SO₄)

  • Azide-reactive dye sample

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the reference standard and the azide-reactive dye sample in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Measure the fluorescence emission spectrum for each dilution of the standard and the sample.

    • Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting linear fits for both the standard (Grad_std) and the sample (Grad_smp).

    • Calculate the quantum yield of the sample (Φ_smp) using the following equation:

    Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • η_smp and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Visualizing the Click Chemistry Workflow

The following diagram illustrates a typical workflow for labeling a target molecule with an azide-reactive fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_purification Purification cluster_product Product Target Target Molecule (with alkyne group) Mix Mix Reactants with Cu(I) Catalyst Target->Mix Dye Azide-Reactive Dye Dye->Mix Incubate Incubate Mix->Incubate CuAAC Purify Purification (e.g., Chromatography) Incubate->Purify Labeled_Target Fluorescently Labeled Target Molecule Purify->Labeled_Target

References

Brightness Showdown: A Comparative Guide to Azide-Reactive Far-Red Dyes for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescence microscopy, the selection of the optimal fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of Azide MegaStokes dye 673 with prominent azide-reactive, far-red alternatives, offering a detailed analysis of their brightness and performance characteristics to inform your selection for demanding applications such as click chemistry-mediated labeling.

This guide presents a head-to-head comparison based on key photophysical properties, outlines a robust experimental protocol for direct in-application performance assessment, and provides visual workflows to clarify the experimental process.

Quantitative Performance Metrics: A Side-by-Side Comparison

The brightness of a fluorescent dye is a crucial parameter for achieving high-contrast images, especially when detecting low-abundance targets. It is determined by the dye's molar extinction coefficient (a measure of its light-absorbing capability) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While specific quantitative data for the quantum yield and extinction coefficient of this compound are not publicly available, we have compiled the specifications for several leading azide-functionalized far-red dyes to provide a valuable benchmark for comparison.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound 542 (in ethanol)[1]673 (in ethanol)[1]Data Not AvailableData Not AvailableData Not Available
Alexa Fluor 647 Azide 650[2]665[2]239,000[2]0.33[2]78,870
Cy5 Azide 646[3]662[3]250,000[3]0.2[3]50,000
ATTO 647N Azide 644[4]669[4]150,000[4][5]0.65[4][5]97,500

Experimental Protocol: A Practical Guide to Brightness Comparison in Microscopy

To provide a standardized method for empirically comparing the brightness of this compound and its alternatives in a relevant biological context, the following detailed protocol for labeling and imaging alkyne-modified cellular structures is provided.

Objective: To quantitatively compare the fluorescence intensity of different azide-reactive far-red dyes in a cellular context using copper-catalyzed click chemistry.

Materials:

  • Cells: A suitable cell line (e.g., HeLa, U2OS) cultured on glass-bottom imaging dishes.

  • Alkyne-modified substrate: A metabolic label containing a terminal alkyne for incorporation into cellular structures (e.g., O-propargyl-puromycin (OPP) for nascent protein labeling, or an alkyne-modified sugar for glycan labeling).

  • Azide-reactive fluorescent dyes: this compound, Alexa Fluor 647 Azide, Cy5 Azide, and ATTO 647N Azide.

  • Click Chemistry Reagents:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper chelator/ligand (e.g., TBTA)

  • Buffers and Solutions:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Fixative solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 3% BSA in PBS)

  • Fluorescence Microscope: A confocal or widefield microscope equipped with appropriate laser lines and emission filters for far-red dyes.

Methodology:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with the alkyne-modified substrate at an optimized concentration and duration to allow for its incorporation into the target biomolecules.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each dye, in a separate tube, mix:

      • PBS

      • Azide-reactive dye (at a final concentration of 1-5 µM)

      • Copper(II) sulfate (at a final concentration of 100 µM)

      • Sodium ascorbate (B8700270) (at a final concentration of 2.5 mM, freshly prepared)

      • TBTA (at a final concentration of 100 µM)

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Image Analysis:

    • Mount the imaging dish on the fluorescence microscope.

    • Acquire images using identical settings (laser power, exposure time, detector gain) for all dye conditions to ensure a fair comparison.

    • For each condition, capture multiple fields of view.

    • Quantify the mean fluorescence intensity of the labeled structures using image analysis software (e.g., ImageJ/Fiji).

    • Subtract the background fluorescence from a region of interest without cells.

    • Calculate the average background-corrected fluorescence intensity for each dye.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical flow of the comparison protocol.

Experimental_Workflow cluster_preparation Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture & Metabolic Labeling with Alkyne Substrate fix_perm 2. Fixation & Permeabilization cell_culture->fix_perm prepare_cocktail 3. Prepare Click Reaction Cocktails (One for each dye) fix_perm->prepare_cocktail click_reaction 4. Perform Click Reaction prepare_cocktail->click_reaction imaging 5. Image Acquisition (Identical Settings) click_reaction->imaging analysis 6. Quantitative Image Analysis imaging->analysis conclusion Brightness Comparison analysis->conclusion Compare Mean Fluorescence Intensity Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product alkyne Alkyne-modified Biomolecule labeled_biomolecule Fluorescently Labeled Biomolecule alkyne->labeled_biomolecule azide_dye Azide-Reactive Dye azide_dye->labeled_biomolecule copper Cu(I) copper->labeled_biomolecule catalyzes

References

What are the appropriate negative controls for Azide MegaStokes dye 673 experiments?

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Negative Controls for Azide (B81097) MegaStokes Dye 673 Experiments

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of appropriate negative controls for experiments utilizing Azide MegaStokes dye 673. This dye is a fluorescent probe functionalized with an azide group, designed for bioorthogonal labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] Proper negative controls are essential to ensure that the observed fluorescence signal is specific to the intended target and not a result of experimental artifacts.

Understanding Potential Sources of Error

When using this compound in cell-based imaging, several factors can lead to false-positive signals or misinterpretation of results. These include:

  • Autofluorescence: Many cell types and components, such as NADH and flavins, naturally fluoresce.[3][4] This endogenous signal can be mistaken for the dye's signal.

  • Non-specific Dye Binding: The fluorescent dye may adhere to cellular structures through hydrophobic or electrostatic interactions, independent of the click reaction.[5][6]

  • Non-specific Click Reaction: The click chemistry components may induce labeling in the absence of the intended target.

  • Reagent-Induced Fluorescence: The reagents used in the click reaction, such as the copper catalyst, may alter the sample's fluorescent properties.

  • Cytotoxicity of the Catalyst: The copper(I) catalyst used in CuAAC can be toxic to cells, which may lead to artifacts in imaging, especially in live-cell experiments.[2][7][8]

To address these potential issues, a panel of negative controls should be included in your experimental design.

Comparison of Negative Controls

The following table summarizes the key negative controls, their purpose, and the expected outcome for a robust experiment.

Control NamePurposeKey Omission/ModificationExpected Outcome (Fluorescence Intensity)
1. Unlabeled Sample (Autofluorescence Control) To measure the endogenous fluorescence of the biological sample.[9][10]No dye, no click reagents.Baseline fluorescence. Any signal detected is autofluorescence.
2. No-Click-Target Control To assess non-specific binding of the dye in the presence of click reagents.Omission of the alkyne-modified target molecule.Signal should be comparable to the autofluorescence control.
3. No-Catalyst Control To confirm that the labeling is dependent on the copper catalyst.Omission of the CuSO₄/reducing agent.Signal should be comparable to the autofluorescence control.
4. Dye-Only Control (No Click Reagents) To evaluate the non-specific binding of the dye itself to the sample.Omission of all click chemistry reagents (copper, ligand, reducing agent).Signal should be comparable to the autofluorescence control.
5. Isotype/Unmodified Control In experiments targeting specific proteins, this control uses a non-reactive or irrelevant targeting moiety.Use of a non-alkyne-modified but otherwise identical biological molecule.Signal should be comparable to the autofluorescence control.
6. Cell Viability Control To assess the toxicity of the click reaction conditions.[7][11]Treat cells with all click reagents but without the dye.Cell viability should be high and comparable to untreated cells.

Experimental Protocols

The following protocols are based on a hypothetical experiment to label an alkyne-modified glycoprotein (B1211001) on the surface of cultured mammalian cells.

Materials
  • Cells expressing an alkyne-modified glycoprotein.

  • Cells not expressing the alkyne-modified glycoprotein (negative cell line).

  • This compound (e.g., 10 mM stock in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock in H₂O).

  • Copper-chelating ligand (e.g., THPTA) (e.g., 50 mM stock in H₂O).[8][11]

  • Reducing agent (e.g., Sodium Ascorbate) (e.g., 500 mM stock in H₂O, freshly prepared).

  • Phosphate-Buffered Saline (PBS).

  • Cell culture medium.

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium.

Full Experimental Protocol (Positive Control)
  • Cell Preparation: Plate alkyne-modified cells on coverslips and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Click Reaction Cocktail Preparation:

    • In a microcentrifuge tube, combine the following in order:

      • PBS

      • This compound (final concentration: 10-50 µM)

      • CuSO₄ (final concentration: 50-100 µM)

      • Ligand (e.g., THPTA, final concentration: 250-500 µM)

    • Vortex briefly.

    • Add freshly prepared Sodium Ascorbate (final concentration: 2.5-5 mM).

  • Labeling: Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~542/673 nm).

Negative Control Protocols

1. Unlabeled Sample (Autofluorescence Control)

  • Follow the "Full Experimental Protocol" from step 1 to 2, and then from step 5 to 8, omitting steps 3 and 4 (the labeling step).

  • Image the cells using the same acquisition settings as the fully labeled sample.

2. No-Click-Target Control

  • Use cells that have not been metabolically labeled with the alkyne-modified sugar.

  • Perform the "Full Experimental Protocol" on these unmodified cells.

3. No-Catalyst Control

  • Follow the "Full Experimental Protocol."

  • In step 3, prepare the "Click Reaction Cocktail" without CuSO₄ and the reducing agent (Sodium Ascorbate).

4. Dye-Only Control (No Click Reagents)

  • Follow the "Full Experimental Protocol."

  • In step 4, incubate the cells with a solution containing only this compound in PBS at the same final concentration. Omit all other click reagents.

5. Isotype/Unmodified Control

  • This is conceptually similar to the "No-Click-Target Control." Use cells that express the glycoprotein of interest but in its native, unmodified (non-alkyne) form.

  • Perform the "Full Experimental Protocol."

6. Cell Viability Control

  • Prepare a click reaction cocktail as in the "Full Experimental Protocol," but without the this compound.

  • Treat the cells with this cocktail for the same duration as the labeling reaction.

  • After incubation, assess cell viability using a standard assay (e.g., Trypan Blue exclusion, Calcein-AM/Propidium Iodide staining).

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the main experiment and the points at which the negative controls diverge.

G cluster_prep Sample Preparation cluster_main_exp Main Experiment cluster_post Post-Labeling start Plate Cells wash1 Wash with PBS start->wash1 click_cocktail Add Full Click Cocktail (Dye + Catalyst) wash1->click_cocktail Main Path no_reagents No Reagents Added wash1->no_reagents Control 1 no_catalyst Add Cocktail (Dye, No Catalyst) wash1->no_catalyst Control 3 dye_only Add Dye Only wash1->dye_only Control 4 labeling Incubate click_cocktail->labeling wash2 Wash with PBS labeling->wash2 no_reagents->wash2 no_catalyst->wash2 dye_only->wash2 fix Fix Cells wash2->fix mount Mount & Image fix->mount

Caption: Workflow for this compound labeling with key negative controls.

Signaling Pathway and Logical Relationships

G cluster_conditions Experimental Conditions cluster_observations Observations full_rxn Full Reaction (Alkyne Target + Dye-Azide + Catalyst) high_signal High Fluorescence full_rxn->high_signal no_target No Alkyne Target low_signal Low Fluorescence no_target->low_signal no_catalyst No Catalyst no_catalyst->low_signal autofluorescence No Dye / No Reagents autofluorescence->low_signal conclusion Conclusion: Specific Labeling Achieved high_signal->conclusion low_signal->conclusion

Caption: Logical framework for validating specific labeling with negative controls.

References

A Comparative Guide to Azide MegaStokes 673 and Alternative Far-Red Fluorescent Dyes for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioorthogonal chemistry, the selection of fluorescent probes for labeling and visualizing biomolecules is a critical determinant of experimental success. This guide provides a comparative overview of Azide (B81097) MegaStokes 673, a far-red fluorescent dye, and its well-established alternatives, Cy5 Azide and Alexa Fluor 647 Azide. This comparison aims to equip researchers with the necessary information to make informed decisions for their specific applications, such as cellular imaging and flow cytometry.

Overview of Azide MegaStokes 673

Azide MegaStokes 673 is a fluorescent dye designed for copper-catalyzed click chemistry reactions. A notable characteristic highlighted by its supplier is its large Stokes shift, which is the difference between the excitation and emission maxima.[1] The manufacturer specifies an excitation maximum at 542 nm and an emission maximum at 673 nm when measured in ethanol, resulting in a Stokes shift of approximately 131 nm.[1] This large separation between excitation and emission can be advantageous in minimizing spectral overlap in multicolor imaging experiments. The supplier also indicates that the dye is non-toxic to Chinese Hamster Ovary (CHO) cells at concentrations up to 50 μM.[1]

Performance Comparison of Far-Red Azide Dyes

Due to the limited availability of performance data for Azide MegaStokes 673, this guide presents a detailed comparison of two widely used alternative far-red azide dyes: Cy5 Azide and Alexa Fluor 647 Azide. The following table summarizes their key photophysical properties, which are critical for assessing their suitability for various fluorescence-based applications.

FeatureAzide MegaStokes 673Cy5 AzideAlexa Fluor 647 Azide
Excitation Max (nm) 542 (in ethanol)[1]~646[2][3]~650[4]
Emission Max (nm) 673 (in ethanol)[1]~662[2][3]~665[4]
Stokes Shift (nm) ~131~16~15
Molar Extinction Coefficient (cm⁻¹M⁻¹) Data not available~250,000[2][3]~239,000[4]
Quantum Yield Data not available~0.2 - 0.27[2][5]~0.33[4]
Key Advantages Large Stokes Shift[1]High molar extinction coefficient, well-established dye[2][3][6]High quantum yield, excellent photostability, and pH insensitivity[4]

Experimental Protocols

The following are generalized protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," for labeling biomolecules with azide-functionalized fluorescent dyes. These protocols can serve as a starting point and may require optimization for specific experimental systems.

Protocol 1: In Vitro Labeling of Alkyne-Modified Proteins
  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 10-50 µM final concentration) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the azide dye: Add the azide-functionalized dye (e.g., Azide MegaStokes 673, Cy5 Azide, or Alexa Fluor 647 Azide) to the reaction mixture. A 2-5 fold molar excess of the dye over the protein is typically recommended.

  • Prepare the catalyst solution: In a separate tube, prepare a fresh solution of the copper (I) catalyst. This can be done by mixing copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270). A final concentration of 50-100 µM CuSO₄ and 5-10 mM sodium ascorbate is common. A copper ligand, such as TBTA or THPTA, can be included to stabilize the Cu(I) ion and improve reaction efficiency.

  • Initiate the reaction: Add the catalyst solution to the protein-dye mixture to initiate the click reaction.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours. The reaction time may need optimization.

  • Purification: Remove the unreacted dye and catalyst components by methods such as size exclusion chromatography or dialysis.

Protocol 2: Cellular Imaging of Azide-Labeled Biomolecules
  • Metabolic Labeling: Culture cells in the presence of an azide-modified metabolic precursor (e.g., an azido (B1232118) sugar or amino acid) to incorporate the azide group into the biomolecules of interest.

  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes (e.g., with 0.1-0.5% Triton X-100 in PBS) if intracellular targets are to be labeled.

  • Prepare the Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing the azide-functionalized fluorescent dye (e.g., 1-10 µM), copper(II) sulfate (e.g., 100 µM), a reducing agent (e.g., 10 mM sodium ascorbate), and a copper ligand (e.g., 100 µM TBTA) in a suitable buffer.

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells several times with a suitable buffer (e.g., PBS with a small amount of detergent) to remove unreacted reagents.

  • Imaging: Mount the cells on a microscope slide and image using a fluorescence microscope with appropriate filter sets for the chosen dye.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis Metabolic Labeling Metabolic Labeling Cell Fixation Cell Fixation Metabolic Labeling->Cell Fixation Incorporate Azide Permeabilization Permeabilization Cell Fixation->Permeabilization Preserve Structure Click Cocktail\n(Azide Dye, CuSO4, Ascorbate, Ligand) Click Cocktail (Azide Dye, CuSO4, Ascorbate, Ligand) Permeabilization->Click Cocktail\n(Azide Dye, CuSO4, Ascorbate, Ligand) Access Intracellular Targets Incubation Incubation Click Cocktail\n(Azide Dye, CuSO4, Ascorbate, Ligand)->Incubation Initiate Labeling Washing Washing Incubation->Washing Covalent Bond Formation Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Remove Unbound Dye

A typical experimental workflow for labeling intracellular biomolecules using click chemistry.

signaling_pathway cluster_metabolism Metabolic Incorporation cluster_detection Fluorescent Detection Azide-Modified Precursor Azide-Modified Precursor Cellular Machinery Cellular Machinery Azide-Modified Precursor->Cellular Machinery Uptake Azide-Labeled Biomolecule\n(e.g., Protein, Glycan) Azide-Labeled Biomolecule (e.g., Protein, Glycan) Cellular Machinery->Azide-Labeled Biomolecule\n(e.g., Protein, Glycan) Biosynthesis Click Reaction\n(CuAAC) Click Reaction (CuAAC) Azide-Labeled Biomolecule\n(e.g., Protein, Glycan)->Click Reaction\n(CuAAC) Alkyne-Functionalized Probe Alkyne Probe Alkyne-Functionalized Probe->Click Reaction\n(CuAAC) Fluorescently Labeled Biomolecule Fluorescently Labeled Biomolecule Click Reaction\n(CuAAC)->Fluorescently Labeled Biomolecule Covalent Conjugation

A simplified signaling pathway illustrating the metabolic labeling and subsequent fluorescent detection of biomolecules via click chemistry.

References

Azide MegaStokes 673: A Viable Candidate for Single-Molecule Imaging? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of cellular and molecular imaging, the choice of a fluorescent probe is paramount to the success of single-molecule studies. This guide provides a comprehensive comparison of Azide (B81097) MegaStokes dye 673 against established alternatives for single-molecule imaging applications, offering insights into its performance based on available data and the photophysical principles of similar dyes.

Single-molecule localization microscopy (SMLM) techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), demand fluorescent probes with specific photophysical characteristics. These include high photostability, a high photon budget, and appropriate blinking behavior to allow for the precise localization of individual molecules. Azide MegaStokes 673, a fluorescent dye featuring a large Stokes shift, presents an intriguing option for such demanding applications. Its azide functional group allows for straightforward incorporation into biological systems via "click chemistry," a highly efficient and bioorthogonal ligation reaction.

At a Glance: Azide MegaStokes 673 and Key Comparators

A direct quantitative comparison of Azide MegaStokes 673 with commonly used single-molecule imaging dyes is challenging due to the limited availability of published data for this specific probe. However, by examining its chemical class (coumarin-cyanine hybrid) and the general properties of large Stokes shift dyes, we can infer its potential performance.

PropertyAzide MegaStokes 673Alexa Fluor 647Cy5
Excitation Max (nm) ~542~650~649
Emission Max (nm) ~673~665~670
Stokes Shift (nm) ~131 ~15~21
Quantum Yield Not Reported~0.33~0.27
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Reported~270,000~250,000
Photostability Not ReportedHighModerate
Blinking Behavior for SMLM Not ReportedWell-characterized for dSTORMWell-characterized for STORM
Labeling Chemistry Azide (for Click Chemistry)NHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.

Note: The photophysical properties of dyes can be highly dependent on their local environment.

The Allure of a Large Stokes Shift

The most prominent feature of Azide MegaStokes 673 is its exceptionally large Stokes shift of approximately 131 nm. A large Stokes shift, the difference between the maximum excitation and emission wavelengths, offers a significant advantage in fluorescence imaging by minimizing the overlap between the excitation and emission signals. This can lead to a better signal-to-noise ratio by reducing background fluorescence from scattered excitation light. In the context of multicolor imaging, large Stokes shift dyes can simplify experimental design and reduce crosstalk between different imaging channels.[1][2]

However, dyes with large Stokes shifts, often based on coumarin (B35378) derivatives, can sometimes exhibit lower quantum yields and photostability compared to dyes with smaller Stokes shifts.[3] This is a critical trade-off for single-molecule imaging, where maximizing the number of photons detected from a single molecule before it photobleaches is essential for achieving high localization precision.

Labeling Strategy: The Power of Click Chemistry

Azide MegaStokes 673 is functionalized with an azide group, making it suitable for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), collectively known as "click chemistry." This bioorthogonal labeling strategy allows for the precise and efficient attachment of the dye to a target biomolecule that has been metabolically or genetically engineered to contain a complementary alkyne group. This method is known for its high specificity and reaction efficiency in complex biological environments.

The experimental workflow for labeling with Azide MegaStokes 673 would typically involve two main steps:

  • Introduction of an Alkyne Handle: An alkyne-modified precursor is introduced to the biological system. This can be an alkyne-modified amino acid, nucleotide, or sugar that gets incorporated into proteins, DNA/RNA, or glycans, respectively.

  • Click Reaction: The azide-functionalized dye is then introduced, which specifically reacts with the alkyne handle, covalently attaching the fluorophore to the target molecule.

G cluster_labeling Click Chemistry Labeling Workflow Alkyne-modified Biomolecule Alkyne-modified Biomolecule Labeled_Biomolecule Labeled Biomolecule Alkyne-modified Biomolecule->Labeled_Biomolecule Click Reaction Azide_MegaStokes_673 Azide MegaStokes 673 Azide_MegaStokes_673->Labeled_Biomolecule

Click chemistry labeling workflow.

Performance in Single-Molecule Imaging: An Extrapolation

For successful SMLM, a dye should ideally exhibit:

  • High Photon Output per Switching Event: To achieve high localization precision.

  • Low Duty Cycle: A small fraction of time spent in the "on" state to ensure that only a sparse subset of molecules is fluorescent at any given time.

  • High Photostability: To allow for a sufficient number of switching cycles before the dye permanently photobleaches.

The cyanine (B1664457) component of the hybrid structure is known to be a robust fluorophore in the red spectral region. The combination of a coumarin and a cyanine in a single molecule could potentially offer a balance of a large Stokes shift and favorable photophysical properties for SMLM.

Experimental Protocols

General Protocol for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling

This protocol is a general guideline and may require optimization for specific applications.

  • Prepare the Alkyne-Modified Sample: Culture cells and introduce the alkyne-containing metabolic label (e.g., L-homopropargylglycine for protein labeling) at a suitable concentration for a sufficient duration to allow for incorporation.

  • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Prepare the Click Reaction Cocktail:

    • Azide MegaStokes 673 (e.g., 1-10 µM)

    • Copper(II) sulfate (B86663) (e.g., 1 mM)

    • A copper ligand (e.g., TBTA) to protect the dye and improve reaction efficiency.

    • A reducing agent (e.g., sodium ascorbate, 5 mM) to reduce Cu(II) to the catalytic Cu(I) state.

  • Labeling: Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature.

  • Wash: Wash the sample extensively with PBS to remove unreacted components.

  • Imaging: Proceed with single-molecule imaging in a suitable STORM imaging buffer.

G cluster_storm dSTORM Imaging Workflow Labeled_Sample Sample Labeled with Azide MegaStokes 673 Imaging_Buffer Addition of STORM Imaging Buffer Labeled_Sample->Imaging_Buffer Microscope Single-Molecule Localization Microscopy (dSTORM) Imaging_Buffer->Microscope Data_Acquisition Acquisition of thousands of image frames Microscope->Data_Acquisition Image_Reconstruction Image Reconstruction (Localization of single molecules) Data_Acquisition->Image_Reconstruction Super-resolution_Image Super-resolution Image Image_Reconstruction->Super-resolution_Image

A typical workflow for dSTORM imaging.
STORM Imaging Buffer

A standard dSTORM imaging buffer for red-emitting dyes like Alexa Fluor 647 and likely for Azide MegaStokes 673 includes:

  • An enzymatic oxygen scavenging system: Glucose oxidase and catalase to remove molecular oxygen, which can quench fluorescence and inhibit photoswitching.

  • A primary thiol: Such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA) to promote the transition of the dye into a stable dark state.

Conclusion: A Promising but Uncharted Territory

Azide MegaStokes 673 presents a compelling profile for single-molecule imaging studies due to its large Stokes shift and the versatility of click chemistry for targeted labeling. The coumarin-cyanine hybrid structure holds promise for favorable photophysical properties, potentially including intrinsic blinking characteristics beneficial for SMLM.

However, the lack of direct, published experimental data on its quantum yield, extinction coefficient, photostability, and blinking behavior in a single-molecule context makes a definitive recommendation challenging. Researchers and drug development professionals considering this dye should be prepared to perform initial characterization and optimization experiments to validate its performance for their specific application. Its large Stokes shift is a distinct advantage that could outweigh potential trade-offs in brightness or photostability, particularly for multicolor imaging experiments where spectral separation is critical. As more data becomes available, the position of Azide MegaStokes 673 in the toolkit of single-molecule imaging probes will become clearer.

References

A Comparative Guide to Alternatives for Azide MegaStokes dye 673 in Live-Cell Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for live-cell imaging, the choice of a fluorescent azide (B81097) dye is critical for achieving high-quality, reproducible results. While Azide MegaStokes dye 673 is a known option, a variety of alternatives are available, each with distinct photophysical properties and suitability for different experimental setups. This guide provides an objective comparison of commercially available azide and DBCO-functionalized dyes for live-cell click chemistry, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for your research needs.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye for live-cell imaging hinges on several key performance indicators: brightness, photostability, and cell permeability. Brightness is a product of the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). High photostability is crucial for time-lapse imaging, while good cell permeability is essential for labeling intracellular targets.

DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Notes
Azide MegaStokes 673 542673Not availableNot availableNot availableLarge Stokes shift (131 nm) is advantageous for reducing spectral crosstalk.
Alexa Fluor 488 Azide 495519>65,0000.92>59,800Highly photostable and pH-insensitive.[1]
Alexa Fluor 555 Azide 555565150,0000.115,000Bright and photostable alternative to Cy3.
Alexa Fluor 647 Azide 650668239,0000.3378,870Excellent for far-red imaging, minimizing autofluorescence.
Sulfo-Cy3 Azide 555570150,0000.3146,500Water-soluble and bright.[2][3]
Sulfo-Cy5 Azide 646662250,0000.250,000Water-soluble, far-red dye.
DBCO-Cy3 555580150,000Not availableNot availableFor copper-free click chemistry.[4]
DBCO-Cy5 646670250,000Not availableNot availableFor copper-free click chemistry in the far-red spectrum.[4]
AZDye 488 DBCO 49351670,000Not availableNot availableAlternative for copper-free click chemistry.
AZDye 555 DBCO 554568150,000Not availableNot availableAlternative for copper-free click chemistry.
AZDye 647 DBCO 650665250,000Not availableNot availableAlternative for copper-free click chemistry.

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.[5][6][7] The values presented are for the free dyes in solution and may vary when conjugated to biomolecules within the cellular environment.

Signaling Pathways and Experimental Workflows

Live-cell click chemistry labeling typically involves a two-step process. First, a bioorthogonal handle (an azide or an alkyne) is introduced into the biomolecule of interest through metabolic labeling or genetic encoding. Second, a complementary fluorescently labeled probe is introduced, which specifically reacts with the bioorthogonal handle, allowing for visualization. Two primary click chemistry reactions are employed for live-cell imaging: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Live-Cell Click Chemistry Workflow

LiveCellClickChemistry cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Imaging MetabolicLabeling Metabolic Labeling (e.g., Azido-sugars, amino acids) LiveCell Live Cells with Bioorthogonal Handle MetabolicLabeling->LiveCell GeneticEncoding Genetic Encoding (Unnatural amino acids) GeneticEncoding->LiveCell CuAAC CuAAC (Azide Dye + Alkyne-biomolecule) LiveCell->CuAAC Copper(I) catalyst + Ligand (e.g., THPTA) SPAAC SPAAC (DBCO-Dye + Azide-biomolecule) LiveCell->SPAAC Copper-free Imaging Fluorescence Microscopy CuAAC->Imaging SPAAC->Imaging

Caption: General workflow for live-cell click chemistry labeling.

Experimental Protocols

Detailed and optimized protocols are essential for successful live-cell imaging experiments. Below are representative protocols for both copper-catalyzed and copper-free click chemistry reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol is adapted from established methods for labeling cell surface glycans.

Materials:

  • Live cells cultured on coverslips, metabolically labeled with an alkyne-containing precursor.

  • Fluorescent azide dye (e.g., Alexa Fluor Azide).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate (B8700270).

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Live-cell imaging medium.

Procedure:

  • Prepare Labeling Cocktail:

    • Prepare a 10 mM stock solution of the fluorescent azide dye in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Cell Preparation:

    • Wash the metabolically labeled cells twice with pre-warmed DPBS.

  • Click Reaction:

    • Prepare the click reaction mix immediately before use by adding the following components in order to pre-warmed live-cell imaging medium:

      • Fluorescent azide dye to a final concentration of 1-10 µM.

      • CuSO₄ to a final concentration of 50 µM.

      • THPTA to a final concentration of 250 µM.

      • Sodium ascorbate to a final concentration of 2.5 mM.

    • Gently add the click reaction mix to the cells.

  • Incubation:

    • Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Gently wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol is suitable for copper-free labeling of azide-modified biomolecules.

Materials:

  • Live cells cultured on coverslips, metabolically labeled with an azide-containing precursor.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5).

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Live-cell imaging medium.

Procedure:

  • Prepare Staining Solution:

    • Prepare a 1-10 mM stock solution of the DBCO-functionalized dye in DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-20 µM. The optimal concentration should be determined experimentally to maximize signal-to-noise while minimizing background.

  • Cell Preparation:

    • Wash the metabolically labeled cells twice with pre-warmed DPBS.

  • Labeling Reaction:

    • Add the staining solution to the cells.

  • Incubation:

    • Incubate the cells for 30-60 minutes at 37°C, protected from light. Incubation times may vary depending on the cell type and the specific target.

  • Washing:

    • Gently wash the cells three to four times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Logical Relationships in Dye Selection

The choice between different azide-functionalized dyes and click chemistry methods depends on several factors, including the specific biological question, the nature of the target molecule, and the available imaging instrumentation.

DyeSelection Target Target Location Intracellular Intracellular Target->Intracellular Requires cell-permeable dye Extracellular Extracellular Target->Extracellular SPAAC SPAAC Intracellular->SPAAC Preferred due to copper toxicity concerns CuAAC CuAAC Extracellular->CuAAC Extracellular->SPAAC ReactionType Reaction Type DyeProperties Desired Dye Properties ReactionType->DyeProperties LowToxicity Low Cytotoxicity CuAAC->LowToxicity Requires ligand to mitigate SPAAC->LowToxicity Inherently lower HighBrightness High Brightness DyeProperties->HighBrightness HighPhotostability High Photostability DyeProperties->HighPhotostability

Caption: Key considerations for selecting a fluorescent dye and click chemistry method.

Conclusion

A range of excellent alternatives to this compound exist for live-cell click chemistry, each offering a unique set of advantages. For applications requiring high brightness and photostability, Alexa Fluor azides are a strong choice, although the copper-catalyzed nature of the reaction requires careful optimization to minimize cytotoxicity. For researchers prioritizing biocompatibility and ease of use, the copper-free SPAAC reaction with DBCO-functionalized dyes such as DBCO-Cy dyes or AZDyes presents a compelling alternative. The selection of the most appropriate dye and methodology should be guided by the specific experimental requirements, including the location of the target molecule, the duration of the imaging experiment, and the need for multiplexing with other fluorescent probes. The protocols and comparative data provided in this guide serve as a starting point for researchers to identify and optimize the ideal fluorescent labeling strategy for their live-cell imaging studies.

References

Multiplexing compatibility of Azide MegaStokes dye 673 with other fluorophores.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multiplexing compatibility of Azide MegaStokes dye 673 with other commonly used fluorophores. We will explore its spectral characteristics and detail how to effectively incorporate it into multicolor imaging experiments, ensuring minimal spectral overlap and reliable data.

Understanding Azide MegaStokes 673

Azide MegaStokes 673 is a far-red fluorescent dye featuring a significant Stokes shift, which is the difference between the maximum excitation and emission wavelengths. With an excitation maximum (λex) at approximately 542 nm and an emission maximum (λem) at around 673 nm, it possesses a large Stokes shift of about 131 nm. This characteristic is highly advantageous for multiplexing applications as it reduces the likelihood of the emitted fluorescence re-exciting other fluorophores in the panel and minimizes spectral overlap between the excitation and emission profiles of the same dye.

Selecting Compatible Fluorophores for Multiplexing

The key to successful multiplexing is the selection of fluorophores with well-separated emission spectra to minimize bleed-through, where the fluorescence from one dye is detected in the channel of another. Given the spectral properties of Azide MegaStokes 673, we have selected a panel of spectrally distinct fluorophores for a hypothetical 4-color imaging experiment: Alexa Fluor 488 , Azide MegaStokes 673 , Cy5 , and Alexa Fluor 750 .

Spectral Properties of Selected Fluorophores

The following table summarizes the key spectral properties of the selected fluorophores, demonstrating their suitability for multiplexing.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Laser Line (nm)Common Emission Filter
Alexa Fluor 488496[1]519[1]23488530/43
Azide MegaStokes 673 542 673 131 532 or 561 660/20
Cy5649[2]667[2]18633 or 647660/20
Alexa Fluor 750749[3]775[3]26730-750780/60

This selection provides good spectral separation, particularly in the emission wavelengths, which is critical for minimizing crosstalk between channels.

Experimental Protocol: Assessing Multiplexing Compatibility and Spectral Bleed-through

To ensure accurate and reliable results in a multiplexing experiment, it is crucial to experimentally determine and correct for any spectral bleed-through. The following is a detailed protocol for assessing the compatibility of the proposed fluorophore panel using immunofluorescence microscopy.

1. Sample Preparation and Staining (Single-color and Multicolor Controls)

  • Cell Culture and Fixation: Culture your cells of interest on coverslips. Fix the cells using an appropriate method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization and Blocking: If targeting intracellular antigens, permeabilize the cells (e.g., 0.1% Triton X-100 in PBS for 10 minutes). Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting your proteins of interest. For this 4-color panel, you will need four different primary antibodies raised in different species to avoid cross-reactivity.

  • Secondary Antibody Incubation: Use secondary antibodies conjugated to the selected fluorophores (Alexa Fluor 488, Azide MegaStokes 673, Cy5, and Alexa Fluor 750), each recognizing a different primary antibody species.

  • Controls: Prepare the following control samples:

    • Unstained Control: Cells that have not been treated with any primary or secondary antibodies. This is to assess autofluorescence.

    • Single-color Controls: For each fluorophore in your panel, prepare a sample stained with only that specific primary and secondary antibody combination. These are essential for creating a spectral bleed-through correction matrix.

    • Multicolor Stained Sample: The experimental sample stained with all four primary and secondary antibody combinations.

2. Image Acquisition

  • Microscope Setup: Use a confocal microscope equipped with the appropriate lasers (e.g., 488 nm, 561 nm, 640 nm, and 750 nm) and filter sets for each fluorophore.

  • Sequential Scanning: To minimize crosstalk during acquisition, acquire images sequentially. Excite each fluorophore with its corresponding laser line and collect the emission in its specific channel before exciting the next fluorophore.

  • Consistent Imaging Parameters: It is critical to use the exact same imaging settings (laser power, detector gain, pinhole size, pixel dwell time, and resolution) for all single-color controls and the multicolor experimental sample.

3. Spectral Bleed-through Correction (Spectral Unmixing)

Spectral unmixing is a computational method used to separate the individual fluorescence signals from a mixed emission spectrum.

  • Acquire Reference Spectra: Using the single-color control samples, acquire a reference emission spectrum (lambda stack) for each fluorophore. This is done by imaging the sample across a range of emission wavelengths.

  • Image the Multi-labeled Sample: Acquire a lambda stack of your experimental sample containing all the fluorophores.

  • Linear Unmixing: Use imaging software (e.g., ImageJ/Fiji with the "Spectral Unmixing" plugin, or commercial software like ZEN or LAS X) to perform linear unmixing. The software will use the reference spectra from the single-color controls to calculate the contribution of each fluorophore to the signal in every pixel of the multi-labeled image, effectively separating the overlapping signals.

Visualizing Multiplexing Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Spectral_Multiplexing cluster_excitation Excitation cluster_fluorophores Fluorophores cluster_emission Emission Detection Laser488 488 nm Laser AF488 Alexa Fluor 488 Laser488->AF488 Laser561 561 nm Laser AMS673 Azide MegaStokes 673 Laser561->AMS673 Laser640 640 nm Laser Cy5 Cy5 Laser640->Cy5 Laser750 750 nm Laser AF750 Alexa Fluor 750 Laser750->AF750 Channel1 Channel 1 (500-550 nm) AF488->Channel1 Emission Max 519 nm Channel2 Channel 2 (650-700 nm) AMS673->Channel2 Emission Max 673 nm Channel3 Channel 3 (660-710 nm) Cy5->Channel3 Emission Max 667 nm Channel4 Channel 4 (760-800 nm) AF750->Channel4 Emission Max 775 nm

Caption: Conceptual diagram of a 4-color multiplexing experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Fixation Cell Fixation & Permeabilization Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Single & Multi-color) PrimaryAb->SecondaryAb MicroscopeSetup Confocal Microscope Setup SecondaryAb->MicroscopeSetup SequentialScan Sequential Scanning MicroscopeSetup->SequentialScan ImageControls Image Single-Color Controls SequentialScan->ImageControls ImageExperiment Image Multi-Color Sample SequentialScan->ImageExperiment ReferenceSpectra Generate Reference Spectra ImageControls->ReferenceSpectra SpectralUnmixing Perform Spectral Unmixing ImageExperiment->SpectralUnmixing ReferenceSpectra->SpectralUnmixing CorrectedImages Generate Corrected Images SpectralUnmixing->CorrectedImages

Caption: Workflow for assessing multiplexing compatibility.

Conclusion

Azide MegaStokes 673, with its large Stokes shift and far-red emission, is an excellent candidate for multiplexing applications. By carefully selecting spectrally distinct partner fluorophores and implementing a rigorous experimental workflow that includes the use of single-color controls and spectral unmixing, researchers can effectively minimize spectral bleed-through and obtain high-quality, reliable multicolor imaging data. The proposed panel of Alexa Fluor 488, Azide MegaStokes 673, Cy5, and Alexa Fluor 750 offers a viable starting point for developing robust 4-color imaging assays.

References

Safety Operating Guide

Personal protective equipment for handling Azide MegaStokes dye 673

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azide (B81097) MegaStokes Dye 673. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Immediate Safety Information

Azide MegaStokes Dye 673 is a fluorescent dye containing an azide functional group. While specific toxicity data for this compound is limited, the azide moiety necessitates careful handling due to the potential for explosive decomposition and high reactivity of related azide compounds.[1][2][3] The dye itself is used in bioorthogonal labeling reactions, such as copper-catalyzed click chemistry.[4][5]

Hazard Summary:

Hazard ClassificationDescriptionSource
Combustibility Combustible Solid[4]
Reactivity Azide compounds can be reactive and potentially explosive, especially with heat, friction, shock, or when in contact with certain metals or acids.[1][3][6]General Azide Chemistry
Toxicity While this specific dye was found to be non-toxic to CHO cells up to 50 μM, the azide functional group is structurally similar to cyanide and can be highly toxic.[3][4] May cause skin and eye irritation.[7][3][4][7]
Environmental May be harmful to aquatic life with long-lasting effects.[7][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The minimum required PPE for handling this compound includes:

PPE CategoryItemSpecification
Hand Protection Disposable Nitrile GlovesMinimum of two pairs (double-gloving) is recommended to protect against incidental contact.[8] Change gloves immediately upon contamination.
Eye and Face Protection Safety GogglesMust provide chemical splash protection.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9][10]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If there is a risk of aerosolization and work cannot be conducted in a fume hood, a risk assessment should be performed to determine if a respirator is necessary.
Footwear Closed-toe shoesMust fully cover the feet.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound from receipt to disposal.

1. Preparation and Weighing:

  • Work Area: All manipulations must be performed in a certified chemical fume hood.[1][11] The work surface should be lined with absorbent, disposable bench paper.[11]

  • Utensils: Use only plastic or glass spatulas for weighing and handling the solid dye.[3][11] NEVER use metal spatulas, as they can form shock-sensitive metal azides.[6][11]

  • Solvent: If preparing a solution, ensure the solvent is compatible. Avoid halogenated solvents like dichloromethane (B109758) or chloroform, which can form explosive compounds with azides.[3][6]

2. Dissolution and Use:

  • Procedure: When dissolving, add the solvent to the solid dye slowly. Avoid heating the mixture unless specifically required by a validated protocol, and even then, use extreme caution.

  • Storage of Solutions: Store azide-containing solutions in clearly labeled containers, away from incompatible materials (acids, metals).[6] Short-term storage at -20°C is recommended for the dye.[7]

3. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[11]

    • For solid spills, gently sweep the material into a designated waste container, avoiding dust generation.[2][11]

    • Clean the spill area with a soap and water solution, followed by clean water.[2] All cleaning materials must be disposed of as hazardous waste.[11]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Proper disposal is critical to prevent accidental explosions and environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including gloves, bench paper, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[1][11]

  • Incompatible Waste: DO NOT mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[6] Keep azide waste separate from metal-containing waste.[2]

  • Drain Disposal: Under no circumstances should any azide-containing solution be disposed of down the drain.[2] Azides can react with lead and copper in plumbing to form highly explosive metal azides.[2]

  • Waste Pickup: Follow your institution's procedures for hazardous waste pickup. Ensure the waste container is properly sealed and labeled.[1]

Experimental Workflow and Logic

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_weigh 3. Weigh Dye (No Metal) prep_hood->prep_weigh prep_dissolve 4. Dissolve in Solvent prep_weigh->prep_dissolve emergency_spill Spill Protocol prep_weigh->emergency_spill If spill occurs exp_reaction 5. Perform Reaction prep_dissolve->exp_reaction cleanup_decon 6. Decontaminate Glassware exp_reaction->cleanup_decon emergency_exposure Exposure Protocol exp_reaction->emergency_exposure cleanup_waste 7. Segregate Azide Waste cleanup_decon->cleanup_waste cleanup_dispose 8. Store for EHS Pickup cleanup_waste->cleanup_dispose

Caption: Workflow for Handling this compound.

References

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